Product packaging for Tetradecanedioic acid-d24(Cat. No.:)

Tetradecanedioic acid-d24

Cat. No.: B1436207
M. Wt: 282.50 g/mol
InChI Key: HQHCYKULIHKCEB-JFPVQUMHSA-N
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Description

Tetradecanedioic acid-d24 is a useful research compound. Its molecular formula is C14H26O4 and its molecular weight is 282.50 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C14H26O4 B1436207 Tetradecanedioic acid-d24

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2,2,3,3,4,4,5,5,6,6,7,7,8,8,9,9,10,10,11,11,12,12,13,13-tetracosadeuteriotetradecanedioic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H26O4/c15-13(16)11-9-7-5-3-1-2-4-6-8-10-12-14(17)18/h1-12H2,(H,15,16)(H,17,18)/i1D2,2D2,3D2,4D2,5D2,6D2,7D2,8D2,9D2,10D2,11D2,12D2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HQHCYKULIHKCEB-JFPVQUMHSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(CCCCCCC(=O)O)CCCCCC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C([2H])(C(=O)O)C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H26O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

282.50 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

A Technical Guide to the Physical Properties of 1,14-Tetradecanedioic Acid

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1,14-Tetradecanedioic acid, also known as dodecanedicarboxylic acid, is an alpha,omega-dicarboxylic acid.[1][2] It is a long-chain dicarboxylic acid that is a very hydrophobic molecule and practically insoluble in water.[3] This document provides a summary of its key physical properties, outlines a standard experimental protocol for property determination, and presents a hypothetical signaling pathway for illustrative purposes.

Physical and Chemical Properties

The following table summarizes the known physical and chemical properties of 1,14-Tetradecanedioic acid.

PropertyValueSource(s)
Molecular Formula C₁₄H₂₆O₄--INVALID-LINK--
Molecular Weight 258.35 g/mol --INVALID-LINK--
Appearance White to off-white powder/solid--INVALID-LINK--
Melting Point 124 - 129 °C--INVALID-LINK--
Boiling Point 427.81°C (rough estimate)--INVALID-LINK--
Water Solubility 0.2 mg/mL--INVALID-LINK--
pKa (Predicted) 4.48 ± 0.10--INVALID-LINK--
LogP 4.2 at 25℃--INVALID-LINK--
Vapor Pressure 1.3hPa at 20℃--INVALID-LINK--

Note: Some sources refer to Hexadecanedioic acid (C16) as Thapsic acid.[4][5][6] This guide focuses on Tetradecanedioic acid (C14).

Experimental Protocols

Determination of Melting Point (Capillary Method)

This protocol describes a standard method for determining the melting point range of a solid crystalline organic compound like 1,14-Tetradecanedioic acid.

Materials:

  • 1,14-Tetradecanedioic acid sample

  • Capillary tubes (sealed at one end)

  • Melting point apparatus (e.g., Mel-Temp or similar)

  • Mortar and pestle

  • Spatula

Procedure:

  • Sample Preparation: Ensure the 1,14-Tetradecanedioic acid sample is completely dry. If necessary, dry under vacuum. Grind a small amount of the sample into a fine powder using a mortar and pestle.

  • Capillary Tube Packing: Pack the capillary tube with the powdered sample to a depth of 2-3 mm by tapping the sealed end on a hard surface.

  • Apparatus Setup: Place the packed capillary tube into the heating block of the melting point apparatus.

  • Heating and Observation:

    • Set the apparatus to heat at a rapid rate initially until the temperature is about 15-20°C below the expected melting point (approx. 125°C).

    • Reduce the heating rate to 1-2°C per minute to allow for thermal equilibrium.

    • Carefully observe the sample through the magnifying lens.

  • Data Recording:

    • Record the temperature at which the first drop of liquid appears (the beginning of the melting range).

    • Record the temperature at which the entire sample has melted into a clear liquid (the end of the melting range).

  • Replicate: Repeat the measurement with a fresh sample and capillary tube at least two more times to ensure accuracy and reproducibility.

MeltingPoint_Workflow cluster_prep Sample Preparation cluster_measurement Measurement Dry Dry Sample Grind Grind to Fine Powder Dry->Grind Pack Pack Capillary Tube Grind->Pack Insert Insert into Apparatus Pack->Insert Heat Heat Sample Insert->Heat Observe Observe Phase Change Heat->Observe Record Record T_start & T_end Observe->Record Replicate Replicate for Accuracy Record->Replicate Repeat 2x

Workflow for Melting Point Determination.

Hypothetical Signaling Pathway

While specific signaling pathways for 1,14-Tetradecanedioic acid are not well-documented in public literature, long-chain dicarboxylic acids could potentially interact with cellular signaling cascades, for instance, by acting as ligands for nuclear receptors or by influencing metabolic pathways. The following diagram illustrates a hypothetical pathway where a dicarboxylic acid (DCA) activates a peroxisome proliferator-activated receptor (PPAR).

Signaling_Pathway DCA Dicarboxylic Acid (DCA) Membrane Cell Membrane DCA->Membrane PPAR PPAR Receptor Membrane->PPAR Binds Complex PPAR-RXR-DCA Complex PPAR->Complex RXR RXR RXR->Complex PPRE PPRE in DNA Complex->PPRE Binds to Transcription Gene Transcription PPRE->Transcription Activates Response Metabolic Response Transcription->Response

References

Synthesis and Purification of 1,14-Tetradecanedioic-D24 Acid: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and purification methods for 1,14-tetradecanedioic-D24 acid, a deuterated analog of 1,14-tetradecanedioic acid. The information presented herein is intended for researchers, scientists, and professionals involved in drug development and other scientific endeavors requiring isotopically labeled compounds.

Introduction to 1,14-Tetradecanedioic Acid and its Deuterated Analog

1,14-Tetradecanedioic acid, a long-chain dicarboxylic acid, serves as a versatile building block in various industrial applications, including the synthesis of polyamides, polyesters, plasticizers, and lubricants.[1][2] Its fully deuterated analog, 1,14-tetradecanedioic-D24 acid, is of significant interest in metabolic research, pharmacokinetic studies, and as an internal standard in mass spectrometry-based analyses due to the kinetic isotope effect. The incorporation of deuterium can alter metabolic pathways, potentially leading to improved pharmacokinetic profiles of drug candidates.[3]

Synthesis of 1,14-Tetradecanedioic-D24 Acid

The synthesis of 1,14-tetradecanedioic-D24 acid can be approached through several methodologies, primarily involving the deuteration of the corresponding non-labeled dicarboxylic acid or a suitable precursor. A common and effective method is through hydrogen/deuterium (H/D) exchange reactions.

Proposed Synthetic Pathway: Catalytic H/D Exchange

A plausible and scalable approach for the synthesis of 1,14-tetradecanedioic-D24 acid is through a metal-catalyzed H/D exchange reaction using deuterium oxide (D₂O) as the deuterium source. This method has been successfully applied to the synthesis of other deuterated carboxylic acids.[4][5]

Experimental Protocol: Catalytic H/D Exchange

  • Materials:

    • 1,14-Tetradecanedioic acid

    • Deuterium oxide (D₂O, 99.8 atom % D)

    • Palladium on carbon (Pd/C, 10 wt%) or other suitable catalyst

    • Anhydrous, deuterated solvent (e.g., dioxane-d8, THF-d8)

  • Procedure:

    • In a high-pressure reactor, dissolve 1,14-tetradecanedioic acid in the anhydrous deuterated solvent.

    • Add the Pd/C catalyst to the solution under an inert atmosphere (e.g., argon).

    • Pressurize the reactor with deuterium gas (D₂) to an appropriate pressure.

    • Heat the reaction mixture to a temperature known to facilitate H/D exchange (typically ranging from 100 to 200 °C) and stir vigorously for an extended period (24-72 hours).

    • Monitor the progress of the reaction by taking small aliquots and analyzing them by ¹H NMR to observe the disappearance of proton signals.

    • Upon completion, cool the reactor to room temperature and carefully vent the deuterium gas.

    • Filter the reaction mixture through a pad of celite to remove the catalyst.

    • Remove the solvent under reduced pressure to obtain the crude 1,14-tetradecanedioic-D24 acid.

Logical Relationship of Synthesis Steps

Synthesis_Workflow cluster_synthesis Synthesis Phase Start Start with 1,14-Tetradecanedioic Acid Dissolution Dissolve in Anhydrous Deuterated Solvent Start->Dissolution Catalyst Add Pd/C Catalyst under Inert Atmosphere Dissolution->Catalyst Reaction Pressurize with D₂ Gas and Heat Catalyst->Reaction Monitoring Monitor Reaction Progress via ¹H NMR Reaction->Monitoring Completion Reaction Completion Monitoring->Completion Proton signals disappear Filtration Filter to Remove Catalyst Completion->Filtration Evaporation Evaporate Solvent Filtration->Evaporation Crude_Product Obtain Crude 1,14-Tetradecanedioic-D24 Acid Evaporation->Crude_Product

Caption: Proposed workflow for the synthesis of 1,14-Tetradecanedioic-D24 acid.

Purification of 1,14-Tetradecanedioic-D24 Acid

Purification of deuterated compounds presents unique challenges, as isotopic mixtures are often difficult to separate using standard chromatographic techniques.[6] The primary goal is to remove non-isotopic impurities while preserving the high isotopic enrichment.

Recrystallization

For solid compounds like 1,14-tetradecanedioic-D24 acid, recrystallization is an effective method for removing chemical impurities.[6]

Experimental Protocol: Recrystallization

  • Solvent Selection: Choose a solvent system in which the deuterated acid is soluble at elevated temperatures but sparingly soluble at room temperature or below. A mixture of a deuterated solvent and a non-deuterated co-solvent might be necessary.

  • Dissolution: Dissolve the crude product in the minimum amount of the hot solvent.

  • Hot Filtration (Optional): If insoluble impurities are present, perform a hot filtration.

  • Crystallization: Allow the solution to cool slowly to induce crystallization. Further cooling in an ice bath can maximize the yield.

  • Isolation: Collect the crystals by filtration.

  • Washing: Wash the crystals with a small amount of cold, fresh solvent to remove any remaining impurities.

  • Drying: Dry the purified crystals under high vacuum.

Purification Workflow

Purification_Workflow cluster_purification Purification Phase Crude_Product Crude 1,14-Tetradecanedioic-D24 Acid Dissolution Dissolve in Hot Deuterated Solvent Crude_Product->Dissolution Hot_Filtration Hot Filtration (if necessary) Dissolution->Hot_Filtration Crystallization Slow Cooling and Crystallization Hot_Filtration->Crystallization Isolation Isolate Crystals by Filtration Crystallization->Isolation Washing Wash with Cold Solvent Isolation->Washing Drying Dry under High Vacuum Washing->Drying Pure_Product Purified 1,14-Tetradecanedioic-D24 Acid Drying->Pure_Product Troubleshooting_Tree Start Low Isotopic Purity? Check_Reagents Check for Protic Impurities in Reagents/Solvents Start->Check_Reagents Yes Use_Anhydrous Use Anhydrous/Deuterated Reagents and Solvents Check_Reagents->Use_Anhydrous Impurities Found Check_Atmosphere Reaction Atmosphere Inert? Check_Reagents->Check_Atmosphere No Impurities Use_Anhydrous->Check_Atmosphere Use_Inert_Atmosphere Perform Reaction under Argon or Nitrogen Check_Atmosphere->Use_Inert_Atmosphere No Check_Catalyst Catalyst Activity Sufficient? Check_Atmosphere->Check_Catalyst Yes Use_Inert_Atmosphere->Check_Catalyst Increase_Catalyst Increase Catalyst Loading or Use Fresh Catalyst Check_Catalyst->Increase_Catalyst No Check_Back_Exchange Back-Exchange during Workup? Check_Catalyst->Check_Back_Exchange Yes Increase_Catalyst->Check_Back_Exchange Use_Deuterated_Workup Use Deuterated Solvents for Workup/Purification Check_Back_Exchange->Use_Deuterated_Workup Yes Success Achieve High Isotopic Purity Check_Back_Exchange->Success No Use_Deuterated_Workup->Success

References

The Ubiquitous Yet Overlooked World of Long-Chain Dicarboxylic Acids: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Long-chain dicarboxylic acids (LCDAs), once considered mere metabolic byproducts, are emerging as crucial players in a multitude of biological processes across prokaryotes and eukaryotes. Their presence in organisms from microbes to humans points to conserved and vital roles in cellular metabolism, signaling, and the maintenance of homeostasis. This technical guide provides an in-depth exploration of the natural occurrence of LCDAs, the analytical methods for their quantification, and their intricate involvement in cellular signaling pathways.

Natural Occurrence and Quantitative Data

LCDAs are found in a diverse array of organisms, where their concentrations can vary significantly depending on the species, tissue, and physiological state. They are key components of protective biopolymers in plants, products of microbial metabolism, and important intermediates in animal lipid metabolism.

In Microorganisms

Certain yeasts, such as those from the genus Candida, are known to produce significant quantities of LCDAs from alkanes or fatty acids via the ω-oxidation pathway.[1] This capability is harnessed for the biotechnological production of these valuable chemicals.[2] Engineered strains of Escherichia coli have also been developed for the production of LCDAs.[3]

MicroorganismSubstrateLong-Chain Dicarboxylic AcidConcentration / YieldReference
Candida tropicalis (engineered)Dodecane (C12)Dodecanedioic acid (C12)140 g/L[1]
Candida tropicalis (engineered)Tetradecane (C14)Tetradecanedioic acid (C14)210 g/L[1]
Candida tropicalis (engineered)Oleic acid (C18:1)Octadecenedioic acid (C18:1)100 g/L[2]
Candida cloacae 310n-Dodecane (C12)Dodecanedioic acid (C12)2.28 g/L[2]
In Plants

In the plant kingdom, LCDAs are integral components of the protective polymers cutin and suberin, which form the cuticle covering the epidermis of aerial plant organs and the suberized cell walls of roots, respectively.[4] These polyesters are composed of ω-hydroxy acids and dicarboxylic acids, providing a barrier against water loss and pathogen invasion. The composition of these polymers can vary between plant species and tissues.

Plant SpeciesTissueLong-Chain Dicarboxylic AcidRelative AbundanceReference
Arabidopsis thalianaRoot SuberinC20, C22, and C24 α,ω-dicarboxylic acidsPredominant VLCFA derivatives[4]
Arabidopsis thalianaSeed Coat SuberinC24 α,ω-dicarboxylic acidsHigh amounts[4]
Arabidopsis thalianaLeaf CutinOctadeca-cis-6, cis-9-diene-1,18-dioateMajor component[5]
In Animals and Humans

In animals, LCDAs are products of the ω-oxidation of fatty acids, a metabolic pathway that becomes more active under conditions of high lipid load or when mitochondrial β-oxidation is impaired.[6] This pathway is particularly active in the liver and kidneys.[6] Elevated levels of dicarboxylic acids in urine (dicarboxylic aciduria) can be indicative of metabolic disorders.[6] Recent studies have also highlighted the role of very-long-chain dicarboxylic acids (VLCDCAs) as potential biomarkers for various diseases, including cancer and Alzheimer's disease.[7][8]

OrganismSample TypeDicarboxylic Acid (Carbon Chain Length)Concentration Range / ObservationReference
HumanUrineMalonic (C3), Succinic (C4), Glutaric (C5), Adipic (C6), Pimelic (C7), Suberic (C8), Azelaic (C9), Sebacic (C10)C4 is the most abundant, followed by C6-C9. Levels of C7-C10 are higher in Alzheimer's disease.[7]
HumanPlasmaVery-long-chain dicarboxylic acid 28:4 (VLCDCA 28:4)Decreased levels in patients with colorectal, kidney, and pancreatic cancers.[8]
RatLiverTotal long-chain acyl-CoA83 ± 11 nmol/g wet weight[9]
HamsterHeartTotal long-chain acyl-CoA61 ± 9 nmol/g wet weight[9]
Human (Adolescents with Type 1 Diabetes)PlasmaCitrate, Fumarate, MalateSignificantly lower levels compared to controls.[10]

Experimental Protocols

The accurate quantification of LCDAs in biological samples is crucial for understanding their physiological roles. Gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-tandem mass spectrometry (LC-MS/MS) are the most common analytical techniques employed for this purpose.

Extraction of Dicarboxylic Acids from Biological Samples

1. From Plant Material (Cutin and Suberin Monomers):

  • Depolymerization: Plant tissues are delipidated with organic solvents (e.g., chloroform/methanol mixtures) to remove soluble lipids. The remaining plant material is then subjected to transesterification with 5% sulfuric acid in methanol at 85°C for 3 hours.[4]

  • Extraction: The released fatty acid methyl esters (including dicarboxylic acid methyl esters) are extracted with an organic solvent like hexane or iso-octane.[11]

  • Derivatization (for GC-MS): The hydroxyl groups of any hydroxy fatty acids are often silylated using reagents like N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) to increase their volatility for GC analysis.[4]

2. From Animal Tissues and Biofluids (e.g., Plasma, Urine):

  • Homogenization and Extraction: Tissues are homogenized in a suitable solvent mixture, often chloroform/methanol.[9] For biofluids like plasma or urine, a liquid-liquid extraction with a solvent like methyl-tert-butyl ether or iso-octane is commonly used after acidification.[11] Protein precipitation with a solvent like acetonitrile may be necessary for plasma or serum samples.

  • Internal Standards: To ensure accurate quantification, a mixture of stable isotope-labeled dicarboxylic acid internal standards is added to the sample before extraction.[11]

  • Derivatization:

    • For GC-MS: Carboxylic acid groups are derivatized to form more volatile esters. A common method is esterification with methanolic HCl or derivatization with pentafluorobenzyl (PFB) bromide.[11][12]

    • For LC-MS/MS: Derivatization can be employed to enhance ionization efficiency. Reagents like 3-nitrophenylhydrazine (3-NPH) or aniline can be used.[13] Charge-reversal derivatization with agents like dimethylaminophenacyl bromide (DmPABr) can significantly increase sensitivity.

GC-MS Analysis
  • Column: A non-polar or medium-polarity capillary column, such as a DB-5ms or HP-5ms, is typically used.

  • Carrier Gas: Helium is the most common carrier gas.

  • Injection: A splitless or pulsed splitless injection is often used for trace analysis.

  • Temperature Program: A temperature gradient is programmed to separate the dicarboxylic acid derivatives based on their boiling points.

  • Mass Spectrometry: Electron ionization (EI) is commonly used. For sensitive quantification, selected ion monitoring (SIM) or negative chemical ionization (NCI) can be employed, especially for PFB derivatives.[11]

LC-MS/MS Analysis
  • Column: A reversed-phase C18 column is typically used.

  • Mobile Phase: A gradient of water and an organic solvent (e.g., acetonitrile or methanol) with an additive like formic acid or ammonium hydroxide is used for separation.

  • Ionization: Electrospray ionization (ESI) in either positive or negative mode is common, depending on the derivatization agent used.

  • Mass Spectrometry: A triple quadrupole mass spectrometer operating in multiple reaction monitoring (MRM) mode is used for high selectivity and sensitivity. Specific precursor-to-product ion transitions are monitored for each dicarboxylic acid and its internal standard.

Signaling Pathways

LCDAs, particularly their CoA esters, are emerging as important signaling molecules, primarily through their interaction with nuclear receptors.

Activation of Peroxisome Proliferator-Activated Receptor Alpha (PPARα)

Long-chain fatty acids and their derivatives, including the CoA esters of very-long-chain fatty acids, are natural ligands for PPARα.[14][15] PPARα is a ligand-activated transcription factor that plays a central role in regulating lipid metabolism.

Upon binding to its ligand, PPARα forms a heterodimer with the retinoid X receptor (RXR). This complex then binds to specific DNA sequences called peroxisome proliferator response elements (PPREs) located in the promoter regions of target genes.[6] This binding event recruits coactivator proteins, leading to the transcriptional activation of genes involved in fatty acid catabolism.

The activation of PPARα by LCDA-CoAs creates a feed-forward regulatory loop. Increased levels of fatty acids lead to their conversion to LCDAs via ω-oxidation. The resulting LCDA-CoAs then activate PPARα, which in turn upregulates the expression of enzymes involved in both ω-oxidation (e.g., cytochrome P450 4A family) and peroxisomal β-oxidation.[6][16] This coordinated response enhances the capacity of the cell to metabolize excess fatty acids.

PPARa_Signaling_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus cluster_peroxisome Peroxisome Fatty Acids Fatty Acids LCDA Long-Chain Dicarboxylic Acids Fatty Acids->LCDA ω-Oxidation LCDA-CoA LCDA-CoA LCDA->LCDA-CoA Acyl-CoA Synthetase PPARa PPARα LCDA-CoA->PPARa Binds and Activates Peroxisomal_beta_Oxidation Peroxisomal β-Oxidation LCDA-CoA->Peroxisomal_beta_Oxidation Substrate Acyl-CoA Synthetase Acyl-CoA Synthetase omega-Oxidation omega-Oxidation PPARa_RXR PPARα-RXR Heterodimer PPARa->PPARa_RXR Heterodimerizes with RXR RXR RXR->PPARa_RXR PPRE PPRE PPARa_RXR->PPRE Binds to Target Genes Target Gene Expression (e.g., CYP4A, ACOX1) PPRE->Target Genes Activates Transcription Target Genes->omega-Oxidation Upregulates Target Genes->Peroxisomal_beta_Oxidation Upregulates

PPARα signaling pathway activated by LCDA-CoA.
Induction of Peroxisomal β-Oxidation

Endogenous LCDAs act as triggering molecules for the induction of peroxisomal β-oxidation.[17] Under ketogenic conditions, where there is an upregulation of fatty acid ω-oxidation, the increased generation of LCDAs leads to the induction of peroxisomal β-oxidation.[17] This pathway serves as an alternative to mitochondrial β-oxidation for the breakdown of fatty acids, particularly when the mitochondrial pathway is overloaded.

Experimental_Workflow Biological Sample Biological Sample (Tissue, Biofluid, Cells) Homogenization_Extraction Homogenization & Lipid Extraction Biological Sample->Homogenization_Extraction Derivatization Derivatization Homogenization_Extraction->Derivatization GC_MS_Analysis GC-MS or LC-MS/MS Analysis Derivatization->GC_MS_Analysis Data_Analysis Data Analysis & Quantification GC_MS_Analysis->Data_Analysis

General experimental workflow for LCDA analysis.

Conclusion

The study of long-chain dicarboxylic acids is a rapidly evolving field with significant implications for our understanding of metabolic regulation and disease pathogenesis. Their widespread occurrence and conserved metabolic pathways underscore their fundamental importance in biology. The detailed methodologies and signaling pathways presented in this guide provide a framework for researchers to further investigate the multifaceted roles of these intriguing molecules. Future research in this area holds the promise of uncovering novel diagnostic biomarkers and therapeutic targets for a range of metabolic and inflammatory diseases.

References

An In-depth Technical Guide to 1,14-Tetradecanedioic-D24 Acid for Researchers, Scientists, and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

This technical guide provides a comprehensive overview of 1,14-Tetradecanedioic-D24 acid, a deuterated form of tetradecanedioic acid. This document is intended for researchers, scientists, and professionals in drug development who are interested in the application of stable isotope-labeled compounds in metabolic research and analytical chemistry. This guide will cover the fundamental properties of 1,14-Tetradecanedioic-D24 acid, its primary application as an internal standard, a detailed experimental protocol for its use, and the biological context of its non-deuterated counterpart.

Core Compound Data

The fundamental properties of 1,14-Tetradecanedioic-D24 acid and its non-deuterated analog are summarized in the table below. The deuterated form is primarily utilized as an internal standard in mass spectrometry-based analytical methods to ensure accurate quantification of the endogenous, non-deuterated tetradecanedioic acid.

Property1,14-Tetradecanedioic-D24 Acid1,14-Tetradecanedioic Acid
CAS Number 130348-88-8[1][2]821-38-5[3]
Molecular Formula C14D24H2O4[1]C14H26O4[3]
Molecular Weight 282.5017 g/mol [1][4][5]258.35 g/mol [3]
Synonyms Tetradecanedioic-d24 acid[1]Dodecanedicarboxylic acid[3]

Primary Application: Internal Standard in Mass Spectrometry

Due to its isotopic labeling, 1,14-Tetradecanedioic-D24 acid is an ideal internal standard for the quantification of tetradecanedioic acid in biological samples using liquid chromatography-tandem mass spectrometry (LC-MS/MS). The addition of a known amount of the deuterated standard to a sample allows for the correction of variability in sample preparation and instrument response, leading to highly accurate and precise measurements.

Experimental Workflow for Quantification

The general workflow for using 1,14-Tetradecanedioic-D24 acid as an internal standard is depicted below. This process involves sample preparation, derivatization to enhance analytical sensitivity, and subsequent analysis by LC-MS/MS.

G cluster_prep Sample Preparation cluster_derivatization Derivatization cluster_analysis LC-MS/MS Analysis sample Biological Sample (e.g., Plasma, Urine) spike Spike with 1,14-Tetradecanedioic-D24 Acid sample->spike extract Protein Precipitation & Dicarboxylic Acid Extraction spike->extract derivatize Chemical Derivatization (e.g., with DmPABr) extract->derivatize lcms LC-MS/MS Analysis derivatize->lcms quant Quantification using Isotope Dilution lcms->quant

Workflow for Quantification using a Deuterated Standard.
Detailed Experimental Protocol: Quantification of Dicarboxylic Acids

The following is a generalized protocol for the quantification of dicarboxylic acids, such as tetradecanedioic acid, in biological fluids using a deuterated internal standard.

1. Sample Preparation:

  • To a known volume of the biological sample (e.g., 100 µL of plasma or urine), add a precise amount of 1,14-Tetradecanedioic-D24 acid solution as the internal standard.
  • Precipitate proteins by adding a five-fold volume of ice-cold acetonitrile.
  • Vortex the mixture and then centrifuge at high speed (e.g., 14,000 rpm for 15 minutes at 4°C) to pellet the proteins.
  • Transfer the supernatant to a new tube.
  • Extract the dicarboxylic acids from the supernatant using a suitable organic solvent, such as acidified ethyl acetate.

2. Derivatization:

  • To enhance the ionization efficiency and chromatographic separation, derivatize the extracted dicarboxylic acids. A common reagent for this is 2-dimethylaminophenacyl bromide (DmPABr), which targets the carboxylic acid groups.[6]
  • The derivatization reaction is typically carried out in a basic environment, using a catalyst like N,N-diisopropylethylamine (DIPEA).
  • After the reaction is complete, it is quenched by adding a small amount of an acid, such as formic acid.

3. LC-MS/MS Analysis:

  • Inject the derivatized sample into an LC-MS/MS system.
  • Use a suitable C18 reversed-phase column for chromatographic separation.
  • The mass spectrometer is operated in multiple reaction monitoring (MRM) mode to detect the specific precursor-to-product ion transitions for both the native tetradecanedioic acid and the deuterated internal standard.

4. Quantification:

  • A calibration curve is generated using known concentrations of the non-deuterated tetradecanedioic acid with a constant amount of the deuterated internal standard.
  • The concentration of tetradecanedioic acid in the biological sample is determined by comparing the peak area ratio of the native analyte to the internal standard against the calibration curve.

Biological Significance of Tetradecanedioic Acid

Tetradecanedioic acid is a dicarboxylic acid that is formed in the body through the omega-oxidation of fatty acids.[7][8][9] This metabolic pathway is an alternative to the primary beta-oxidation pathway and becomes more significant when beta-oxidation is impaired.[7][8]

Metabolic Pathway: Formation and Degradation

The formation of tetradecanedioic acid begins with the omega-oxidation of a C14 fatty acid in the endoplasmic reticulum. The resulting dicarboxylic acid is then transported to peroxisomes for shortening via beta-oxidation.[10][11][12]

G cluster_er Endoplasmic Reticulum cluster_peroxisome Peroxisome fatty_acid C14 Fatty Acid omega_oxidation Omega-Oxidation fatty_acid->omega_oxidation dicarboxylic_acid Tetradecanedioic Acid omega_oxidation->dicarboxylic_acid dicarboxylic_acid_perox Tetradecanedioic Acid dicarboxylic_acid->dicarboxylic_acid_perox Transport beta_oxidation Beta-Oxidation shortened_dca Chain-Shortened Dicarboxylic Acids beta_oxidation->shortened_dca acetyl_coa Acetyl-CoA beta_oxidation->acetyl_coa dicarboxylic_acid_perox->beta_oxidation

Metabolic Pathway of Tetradecanedioic Acid.

Conclusion

1,14-Tetradecanedioic-D24 acid is a valuable tool for researchers and scientists, particularly in the fields of metabolomics and drug development. Its primary role as an internal standard enables the precise and accurate quantification of its endogenous counterpart, tetradecanedioic acid. Understanding the concentration of tetradecanedioic acid in biological systems can provide insights into fatty acid metabolism and may have implications for studying diseases where these pathways are dysregulated. The methods and information presented in this guide offer a solid foundation for the application of 1,14-Tetradecanedioic-D24 acid in advanced research settings.

References

In-Depth Technical Guide: Solubility of 1,14-Tetradecanedioic-D24 Acid in Organic Solvents

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

This technical guide provides a comprehensive overview of the solubility of 1,14-tetradecanedioic acid, with a specific focus on its deuterated form, 1,14-tetradecanedioic-D24 acid. Due to the limited availability of direct solubility data for the deuterated compound, this guide leverages data from the non-deuterated analogue and discusses the anticipated effects of deuterium substitution. This document is intended to be a valuable resource for researchers and professionals in drug development and chemical synthesis, offering both qualitative and quantitative solubility data, detailed experimental protocols for solubility determination, and a discussion of the physicochemical principles governing the solubility of long-chain dicarboxylic acids.

Introduction

1,14-Tetradecanedioic acid is a long-chain dicarboxylic acid with applications in various fields, including the synthesis of polymers, lubricants, and pharmaceuticals. Its deuterated counterpart, 1,14-tetradecanedioic-D24 acid, is of particular interest in mechanistic studies, metabolic tracing, and as an internal standard in analytical chemistry. The solubility of this compound in organic solvents is a critical parameter for its effective use in these applications, influencing reaction kinetics, formulation development, and purification processes. This guide aims to provide a thorough understanding of its solubility characteristics.

Physicochemical Properties

PropertyValueReference
Molecular Formula C14H2D24O4N/A
Molecular Weight ~282.5 g/mol N/A
Appearance White to off-white solid[1]
Melting Point (non-deuterated) 124-127 °C[1]

Solubility Profile

Qualitative Solubility

1,14-Tetradecanedioic acid exhibits greater solubility in polar organic solvents compared to non-polar solvents.[2] Its solubility is also known to increase with a rise in temperature.[2]

Quantitative Solubility Data

The following table summarizes the available quantitative and qualitative solubility data for 1,14-tetradecanedioic acid .

SolventPolaritySolubilityTemperature (°C)Reference
Dimethyl Sulfoxide (DMSO)Polar Aprotic52 mg/mLNot Specified[3]
MethanolPolar ProticSlightly SolubleNot Specified[1][4]
EthanolPolar ProticSolubleNot Specified[2]
ChloroformNon-polarSlightly SolubleNot Specified[4]
HexaneNon-polarInsolubleNot Specified[2]

Effect of Deuteration on Solubility

While specific solubility studies on 1,14-tetradecanedioic-D24 acid are not available, the effect of deuteration on the physicochemical properties of carboxylic acids can be inferred from existing research. Deuteration is known to decrease the acidity of carboxylic acids.[5][6] This change in acidity, although subtle, can influence the intermolecular interactions between the solute and the solvent, potentially leading to a slight decrease in solubility in polar protic solvents where hydrogen bonding is a key factor in the dissolution process. The overall effect on solubility is expected to be minor but may be significant in specific applications.

Experimental Protocols for Solubility Determination

The following are detailed methodologies for determining the solubility of 1,14-tetradecanedioic-D24 acid in organic solvents.

Shake-Flask Method (Equilibrium Method)

This is a widely accepted method for determining equilibrium solubility.

Materials:

  • 1,14-Tetradecanedioic-D24 acid

  • Selected organic solvents (e.g., DMSO, methanol, ethanol)

  • Glass vials with screw caps

  • Constant temperature shaker bath

  • Syringe filters (0.45 µm, solvent compatible)

  • High-Performance Liquid Chromatography (HPLC) system or other suitable analytical instrument

Procedure:

  • Add an excess amount of 1,14-tetradecanedioic-D24 acid to a glass vial.

  • Add a known volume of the selected organic solvent to the vial.

  • Seal the vial tightly and place it in a constant temperature shaker bath.

  • Agitate the mixture at a constant temperature for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.

  • After the equilibration period, allow the undissolved solid to settle.

  • Carefully withdraw a sample of the supernatant and immediately filter it using a syringe filter to remove any undissolved particles.

  • Quantify the concentration of the dissolved acid in the filtrate using a validated analytical method such as HPLC.

  • The determined concentration represents the solubility of the compound in that solvent at the specified temperature.

G cluster_0 Preparation cluster_1 Equilibration cluster_2 Analysis A Add excess solute to solvent B Seal vial A->B C Agitate at constant temperature B->C D Allow solid to settle C->D E Filter supernatant D->E F Quantify concentration (e.g., HPLC) E->F

Shake-Flask Method Workflow
Crystal-Disappearance Method (Thermodynamic Method)

This method determines the temperature at which a known concentration of the solute completely dissolves.

Materials:

  • 1,14-Tetradecanedioic-D24 acid

  • Selected organic solvents

  • Jacketed glass vessel with a stirrer

  • Temperature-controlled circulating bath

  • Thermometer or temperature probe

  • Light source and detector (or visual observation)

Procedure:

  • Prepare a suspension of known concentration of 1,14-tetradecanedioic-D24 acid in the chosen solvent in the jacketed glass vessel.

  • Slowly heat the suspension at a controlled rate while stirring.

  • Monitor the suspension for the disappearance of the last solid particles.

  • The temperature at which all crystals dissolve is recorded as the saturation temperature for that specific concentration.

  • Repeat this process for different concentrations to construct a solubility curve.

G A Prepare suspension of known concentration B Heat slowly with stirring A->B C Monitor for crystal disappearance B->C D Record saturation temperature C->D E Repeat for different concentrations D->E F Construct solubility curve D->F E->A

Crystal-Disappearance Method Logic

Conclusion

This technical guide has synthesized the available information on the solubility of 1,14-tetradecanedioic acid and its deuterated form in organic solvents. While quantitative data for the deuterated compound is lacking, the provided data for the non-deuterated analogue, coupled with the discussion on the effects of deuteration, offers a solid foundation for researchers. The detailed experimental protocols empower scientists to determine precise solubility data tailored to their specific needs. Further research into the quantitative solubility of 1,14-tetradecanedioic-D24 acid is warranted to enhance its application in various scientific disciplines.

References

Commercial Suppliers and Technical Applications of High-Purity 1,14-Tetradecanedioic-D24 Acid: An In-depth Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of commercially available high-purity 1,14-Tetradecanedioic-D24 acid, a deuterated analog of a long-chain dicarboxylic acid. This document is intended to assist researchers, scientists, and drug development professionals in sourcing this stable isotope-labeled compound and understanding its applications in metabolic research, particularly in studies involving fatty acid oxidation and drug metabolism.

High-Purity 1,14-Tetradecanedioic-D24 Acid: Supplier Specifications

High-purity 1,14-Tetradecanedioic-D24 acid (CAS No. 130348-88-8) is available from a select number of specialized chemical suppliers. The quality and specifications of the product are critical for its use in sensitive analytical applications such as mass spectrometry-based metabolic studies. Below is a comparative summary of the quantitative data provided by prominent commercial suppliers.

SupplierProduct CodeIsotopic Purity (atom % D)Chemical PurityAdditional Notes
LGC StandardsCDN-D-507498 atom % Dmin 98%Certified reference material.
CDN Isotopes-99 atom % D-Certificate of Analysis provided with each shipment.
Alfa ChemistryACM130348888--For experimental/research use only.[1]

Applications in Research

Stable isotope-labeled compounds like 1,14-Tetradecanedioic-D24 acid are invaluable tools in metabolic research. The primary application of this deuterated fatty acid is as an internal standard or tracer in studies investigating fatty acid metabolism.[2] Its use allows for the precise quantification of its non-labeled counterpart and the elucidation of metabolic pathways.

Long-chain dicarboxylic acids are metabolites formed through the ω-oxidation of fatty acids. This pathway becomes particularly significant when the primary mitochondrial β-oxidation is impaired.[3] Subsequent metabolism of these dicarboxylic acids occurs via peroxisomal β-oxidation.[3][4] Therefore, 1,14-Tetradecanedioic-D24 acid can be employed to study the flux and regulation of these alternative fatty acid oxidation pathways in various physiological and pathophysiological states.

In the field of drug development, deuterated compounds are utilized to investigate drug-drug interactions, particularly those involving metabolic enzymes and transporters.[5] For instance, the non-deuterated form, 1,14-tetradecanedioic acid, has been explored as a potential biomarker for the activity of organic anion-transporting polypeptides (OATPs).[5]

Experimental Methodologies

The use of 1,14-Tetradecanedioic-D24 acid in research necessitates robust analytical methods, primarily centered around liquid chromatography-tandem mass spectrometry (LC-MS/MS). Below is a representative experimental workflow for a fatty acid oxidation assay using a deuterated dicarboxylic acid tracer.

Representative Experimental Workflow: In Vitro Fatty Acid Oxidation Assay

experimental_workflow cell_culture Cell Culture (e.g., Hepatocytes, Myocytes) incubation Incubation with 1,14-Tetradecanedioic-D24 Acid cell_culture->incubation Treatment cell_lysis Cell Lysis & Metabolite Extraction incubation->cell_lysis Termination of Experiment sample_prep Sample Preparation (Derivatization, if necessary) cell_lysis->sample_prep lcms_analysis LC-MS/MS Analysis sample_prep->lcms_analysis data_analysis Data Analysis (Quantification of D24-acid and its metabolites) lcms_analysis->data_analysis

A representative workflow for an in vitro fatty acid oxidation assay.

Detailed Protocol Steps:

  • Cell Culture: Plate cells of interest (e.g., primary hepatocytes, myotubes) in appropriate culture vessels and grow to desired confluency.

  • Incubation: Treat the cells with a known concentration of 1,14-Tetradecanedioic-D24 acid dissolved in a suitable vehicle (e.g., BSA-conjugated media) for a defined period.

  • Metabolite Extraction: At the end of the incubation, quench the metabolic activity and lyse the cells. Extract metabolites using a solvent system appropriate for fatty acids, such as a Folch extraction (chloroform:methanol).

  • Sample Preparation: The extracted metabolites may require derivatization to improve their chromatographic properties and ionization efficiency for LC-MS/MS analysis.

  • LC-MS/MS Analysis: Separate the deuterated parent compound and its metabolites using a suitable liquid chromatography method (e.g., reverse-phase C18 column). Detect and quantify the analytes using a tandem mass spectrometer operating in multiple reaction monitoring (MRM) mode.

  • Data Analysis: Process the acquired data to determine the concentrations of 1,14-Tetradecanedioic-D24 acid and its chain-shortened deuterated metabolites. This information can be used to calculate the rate of peroxisomal β-oxidation.

Signaling and Metabolic Pathways

The metabolism of long-chain dicarboxylic acids primarily involves their breakdown through peroxisomal β-oxidation. The following diagram illustrates the general pathway.

General Metabolic Pathway of Dicarboxylic Acids

metabolic_pathway lcfa Long-Chain Fatty Acid omega_ox ω-Oxidation (Microsomal) lcfa->omega_ox dca Long-Chain Dicarboxylic Acid (e.g., 1,14-Tetradecanedioic Acid) omega_ox->dca peroxisome Peroxisome dca->peroxisome Transport beta_ox Peroxisomal β-Oxidation peroxisome->beta_ox chain_shortened Chain-Shortened Dicarboxylic Acids beta_ox->chain_shortened acetyl_coa Acetyl-CoA beta_ox->acetyl_coa

The general metabolic pathway of dicarboxylic acids.

This pathway highlights that long-chain fatty acids can undergo ω-oxidation in the microsomes to form dicarboxylic acids. These dicarboxylic acids are then transported into peroxisomes where they are chain-shortened via β-oxidation, producing acetyl-CoA and shorter-chain dicarboxylic acids.[3]

References

The Role of ω-Oxidation in Dicarboxylic Acid Formation: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

Omega (ω)-oxidation is a crucial, alternative pathway for fatty acid metabolism, primarily activated when the principal β-oxidation pathway is impaired or overloaded. Occurring predominantly in the smooth endoplasmic reticulum of the liver and kidneys, this pathway culminates in the synthesis of dicarboxylic acids (DCAs). These DCAs are more water-soluble, facilitating their excretion and mitigating the cellular toxicity of excess fatty acids. An understanding of the ω-oxidation pathway, its key enzymatic players, and the resulting dicarboxylic acid profiles is vital for diagnosing certain inborn errors of metabolism and for developing therapeutic strategies for metabolic disorders. This guide provides a detailed overview of the biochemical mechanisms, quantitative enzyme kinetics, and analytical methodologies pertinent to the study of ω-oxidation and dicarboxylic acid formation.

Introduction to ω-Oxidation

While β-oxidation in the mitochondria is the primary route for fatty acid catabolism, ω-oxidation provides an essential, albeit typically minor, alternative.[1][2] This pathway involves the oxidation of the terminal methyl (ω) carbon of a fatty acid, a process that becomes physiologically significant under conditions of high fatty acid influx or when β-oxidation is genetically compromised, such as in Medium-Chain Acyl-CoA Dehydrogenase (MCAD) deficiency.[1][3] The end products, dicarboxylic acids, can be further metabolized via β-oxidation from either end of the molecule in the peroxisomes or excreted in the urine, a condition known as dicarboxylic aciduria.[4][5]

The ω-Oxidation Biochemical Pathway

The conversion of a monocarboxylic fatty acid to a dicarboxylic acid via ω-oxidation is a three-step enzymatic cascade.[1][2]

Step 1: ω-Hydroxylation The pathway is initiated by the introduction of a hydroxyl group (-OH) onto the terminal ω-carbon. This reaction is catalyzed by a family of cytochrome P450 monooxygenases, primarily from the CYP4A and CYP4F subfamilies.[1][6] The reaction requires molecular oxygen (O₂) and the reducing power of NADPH.[1][2]

Step 2: Oxidation to an Aldehyde The newly formed ω-hydroxy fatty acid is then oxidized to an ω-oxo fatty acid (an aldehyde) in the cytosol. This step is catalyzed by alcohol dehydrogenase (ADH), utilizing NAD⁺ as an electron acceptor, which is reduced to NADH.[1][7]

Step 3: Oxidation to a Carboxylic Acid Finally, the terminal aldehyde group is oxidized to a carboxyl group (-COOH) by aldehyde dehydrogenase (ALDH), also using NAD⁺ as a cofactor.[1][8] The resulting molecule is a dicarboxylic acid, which possesses a carboxyl group at both the alpha (α) and omega (ω) ends.[1]

omega_oxidation_pathway cluster_enz1 Step 1: Hydroxylation (ER) cluster_enz2 Step 2: Oxidation (Cytosol) cluster_enz3 Step 3: Oxidation (Cytosol) FA Fatty Acid (e.g., Lauric Acid) OH_FA ω-Hydroxy Fatty Acid (12-Hydroxylauric Acid) FA->OH_FA E1 CHO_FA ω-Oxo Fatty Acid OH_FA->CHO_FA E2 DCA Dicarboxylic Acid (Dodecanedioic Acid) CHO_FA->DCA E3 E1 CYP4A11 / CYP4F2 (ω-hydroxylase) Cof1_out NADP⁺ + H₂O E1->Cof1_out Cof1_in NADPH + H⁺ + O₂ Cof1_in->E1 E2 Alcohol Dehydrogenase (ADH) Cof2_out NADH + H⁺ E2->Cof2_out Cof2_in NAD⁺ Cof2_in->E2 E3 Aldehyde Dehydrogenase (ALDH) Cof3_out NADH + H⁺ E3->Cof3_out Cof3_in NAD⁺ + H₂O Cof3_in->E3

Figure 1: The three-step enzymatic pathway of ω-oxidation.

Key Enzymes and Quantitative Data

The rate and specificity of ω-oxidation are determined by the activities of its constituent enzymes. The initial ω-hydroxylation step is generally considered rate-limiting.

Cytochrome P450 ω-Hydroxylases

Members of the CYP4A and CYP4F families are the principal enzymes catalyzing the ω-hydroxylation of fatty acids.[6] CYP4A11 and CYP4F2 are two of the most studied isoforms in humans.[2][6] Their kinetic parameters vary depending on the fatty acid substrate.

EnzymeSubstrateKm (μM)Vmax or kcat (min-1)Reference(s)
CYP4A11 Lauric Acid (C12)4.7 - 20015 - 38[2][4]
Arachidonic Acid (C20)22849.1[2]
CYP4F2 Lauric Acid (C12)~22-[9]
Arachidonic Acid (C20)247.4[10]
Leukotriene B444.8-[10]
CYP2E1 Lauric Acid (C12)5.8-[2]

Table 1: Selected Kinetic Parameters for Human Cytochrome P450 ω-Hydroxylases. Note: Km and Vmax values can vary significantly between studies depending on the experimental system (e.g., recombinant enzyme vs. liver microsomes).

Alcohol and Aldehyde Dehydrogenases

While ADH and ALDH are crucial for the subsequent oxidation steps, there is limited specific kinetic data for their activity on ω-hydroxy and ω-oxo fatty acids. However, it is known that Class I ADH isoenzymes are efficient catalysts for the reduction of aldehydes like 5-hydroxyindole-3-acetaldehyde (5-HIAL), with Km values in the micromolar range (e.g., 33 µM) and high turnover rates (kcat = 400 min⁻¹).[11] Human ALDH9A1, a cytosolic enzyme, exhibits broad substrate specificity for aliphatic and aromatic aldehydes, with a preference for γ-trimethylaminobutyraldehyde.[12][13] The Km value for NAD⁺ for ALDH9A1 is approximately 32 µM.[13]

Pathophysiological Significance and Dicarboxylic Aciduria

Elevated urinary excretion of dicarboxylic acids, or dicarboxylic aciduria, is a key diagnostic marker for several metabolic disorders, most notably those affecting mitochondrial β-oxidation, such as MCAD deficiency.[3][14] When β-oxidation is blocked, fatty acids are shunted into the ω-oxidation pathway, leading to a significant increase in the production and subsequent urinary excretion of C6 (adipic), C8 (suberic), and C10 (sebacic) dicarboxylic acids.[14]

Dicarboxylic AcidConditionUrinary Concentration (mg/g creatinine)Reference(s)
Adipic Acid (C6) Healthy (Fasting Control)< 150[14]
MCAD Deficiency156 - 3,884[14]
Suberic Acid (C8) Healthy (Fasting Control)Variable, generally low[14]
MCAD DeficiencySignificantly elevated[15]

Table 2: Representative Urinary Dicarboxylic Acid Concentrations in Health vs. MCAD Deficiency. Note: Values can vary widely based on age, diet, and clinical status.

Experimental Protocols and Methodologies

The analysis of dicarboxylic acids in biological fluids is critical for clinical diagnosis and research. Gas chromatography-mass spectrometry (GC-MS) is the gold standard method, requiring extraction and chemical derivatization to make the non-volatile acids amenable to analysis.

Experimental Workflow for Urinary DCA Analysis

The general workflow for analyzing urinary dicarboxylic acids involves sample collection, preparation (including extraction and derivatization), and instrumental analysis.

experimental_workflow cluster_prep Sample Preparation cluster_analysis Instrumental Analysis Collection 1. Urine Sample Collection (Random, frozen storage) Normalization 2. Normalization (Adjust volume based on creatinine) Collection->Normalization Extraction 3. Liquid-Liquid Extraction (e.g., with Ethyl Acetate / Diethyl Ether) Normalization->Extraction Drying 4. Evaporation (Dry organic phase under Nitrogen) Extraction->Drying Derivatization 5. Derivatization (e.g., Silylation with BSTFA) Drying->Derivatization GCMS 6. GC-MS Analysis (Separation & Detection) Derivatization->GCMS Data 7. Data Processing (Peak identification & Quantification) GCMS->Data

Figure 2: General experimental workflow for GC-MS analysis of urinary organic acids.

Detailed Protocol: GC-MS Analysis of Urinary Organic Acids

This protocol is a representative method for the qualitative and quantitative analysis of dicarboxylic acids in urine.

1. Sample Preparation and Normalization:

  • Thaw frozen urine samples at room temperature.[16]

  • Determine the urine creatinine concentration.

  • Based on the creatinine value, pipette a volume of urine equivalent to a standard amount of creatinine (e.g., normalize to 1 mmol/L creatinine) into a clean glass tube. If the required volume is less than a minimum threshold (e.g., 250 µL), add deionized water to make up the volume.[16][17]

2. Internal Standard Addition and Acidification:

  • Add a known amount of an internal standard solution (e.g., stable isotope-labeled dicarboxylic acids or a non-endogenous compound like heptadecanoic acid) to each sample.[16]

  • Acidify the sample to a pH < 2 by adding 5M HCl.[17]

  • Add solid sodium chloride to saturate the aqueous phase, which enhances the extraction efficiency of polar compounds.[17]

3. Liquid-Liquid Extraction:

  • Add an organic solvent, such as ethyl acetate or diethyl ether, to the tube.[18]

  • Vortex vigorously for 1-2 minutes to ensure thorough mixing.

  • Centrifuge to separate the aqueous and organic layers.

  • Carefully transfer the upper organic layer to a clean tube containing a drying agent like anhydrous sodium sulphate.[17]

  • Repeat the extraction process on the remaining aqueous layer and combine the organic extracts.[18]

4. Evaporation:

  • Evaporate the combined organic extracts to complete dryness under a gentle stream of nitrogen gas. This step can be performed at ambient temperature or with gentle heating (e.g., 35-40°C).[18][19]

5. Derivatization (Silylation):

  • To the dried residue, add a derivatization reagent. A common choice is N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% trimethylchlorosilane (TMCS) in a solvent like pyridine.[16][18] For example, add 75 µL of BSTFA and 20 µL of pyridine.[17]

  • Cap the tube tightly and heat at 70-75°C for 15-30 minutes to convert the carboxylic acids into their volatile trimethylsilyl (TMS) esters.[18][20]

  • Cool the sample to room temperature before analysis.

6. GC-MS Instrumental Analysis:

  • Injection: Inject a small volume (e.g., 1-2 µL) of the derivatized sample into the GC-MS system.[17]

  • Gas Chromatography: Use a capillary column (e.g., TG-5MS, 30m x 0.25mm x 0.25µm).[20] A typical oven temperature program starts at 70-80°C, holds for a few minutes, and then ramps up to ~280°C to elute all compounds.[18][20]

  • Mass Spectrometry: Operate the mass spectrometer in electron ionization (EI) mode. Acquire data in full scan mode (e.g., m/z 50-550) to identify compounds based on their mass spectra and retention times by comparing them to a spectral library and known standards.[18] For quantitative analysis, selected ion monitoring (SIM) can be used for higher sensitivity and specificity.

Protocol: Cytochrome P450 ω-Hydroxylase Activity Assay

This protocol describes a method to measure the activity of CYP4A11 using lauric acid as a substrate in a reconstituted enzyme system.

1. Reagent Preparation:

  • Reconstitution Buffer: Prepare a buffer such as 100 mM potassium phosphate, pH 7.4.

  • Substrate Solution: Prepare a stock solution of [1-¹⁴C]-lauric acid in a suitable solvent (e.g., ethanol) and dilute it in the reconstitution buffer to the desired final concentration (e.g., 100 µM).[4]

  • Enzyme Mix: Reconstitute purified recombinant human CYP4A11, NADPH-P450 reductase, and cytochrome b₅ in the buffer.[21]

  • NADPH Solution: Prepare a fresh solution of NADPH (e.g., 10 mM) in buffer.[4]

  • Quenching Solution: 3% (w/v) trichloroacetic acid.[4]

2. Incubation:

  • In a microcentrifuge tube, combine the reconstituted enzyme mix with the [1-¹⁴C]-lauric acid substrate solution.

  • Pre-incubate the mixture at 37°C for 3-5 minutes to equilibrate the temperature.[21]

  • Initiate the reaction by adding the NADPH solution. The final reaction volume is typically small (e.g., 20-50 µL).[4]

  • Incubate at 37°C for a defined period (e.g., 10-20 minutes, within the linear range of the reaction).

3. Reaction Quenching and Product Extraction:

  • Stop the reaction by adding the quenching solution.[4]

  • Add an organic solvent (e.g., ethyl acetate) to extract the substrate and hydroxylated products.

  • Vortex and centrifuge to separate the phases. Transfer the organic layer to a new tube.

4. Product Analysis:

  • Evaporate the organic solvent.

  • Resuspend the residue in a mobile phase suitable for High-Performance Liquid Chromatography (HPLC).

  • Separate the product (12-hydroxylauric acid) from the substrate (lauric acid) using a reverse-phase HPLC system.[4]

  • Quantify the amount of radioactive product formed using a radioactivity detector (e.g., a flow scintillation counter) connected to the HPLC.

  • Calculate the enzyme activity as nmol of product formed per minute per nmol of P450.

Conclusion

The ω-oxidation of fatty acids is a fundamental metabolic pathway with significant implications for human health and disease. Its role as a compensatory mechanism for disposing of excess fatty acids underscores its importance in conditions where β-oxidation is compromised. The resulting dicarboxylic acids serve as critical biomarkers for the diagnosis and monitoring of several inborn errors of metabolism. A thorough understanding of the enzymes involved, their kinetics, and the analytical methods used to quantify their products is essential for researchers and clinicians in the fields of metabolism, diagnostics, and drug development. Further research into the regulation of this pathway and the specific roles of different ADH and ALDH isoforms may unveil new therapeutic targets for managing metabolic disorders.

References

Methodological & Application

Application Notes and Protocols for 1,14-Tetradecanedioic-D24 Acid as an Internal Standard in Lipidomics

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the field of lipidomics, accurate and precise quantification of lipid species is paramount for understanding biological processes, identifying disease biomarkers, and developing novel therapeutics. The use of stable isotope-labeled internal standards is a cornerstone of robust quantitative mass spectrometry-based lipid analysis. 1,14-Tetradecanedioic-D24 acid is a fully deuterated, long-chain dicarboxylic acid that serves as an excellent internal standard for the quantification of free fatty acids and other lipid classes in complex biological matrices. Its synthetic nature ensures it is absent in biological samples, while its chemical properties closely mimic those of endogenous long-chain fatty acids, allowing it to compensate for variations in sample extraction, processing, and instrument response.

These application notes provide a comprehensive guide to the utilization of 1,14-Tetradecanedioic-D24 acid as an internal standard in targeted lipidomics workflows, complete with detailed experimental protocols, data presentation, and visual representations of the underlying principles.

Key Advantages of 1,14-Tetradecanedioic-D24 Acid

  • Chemical Inertness and Stability: The deuterated nature of the molecule imparts a high degree of chemical stability, minimizing the risk of degradation during sample processing.

  • Minimal Isotopic Overlap: The +24 Da mass shift from its non-labeled counterpart ensures clear separation of mass signals, preventing isotopic interference with endogenous lipids.

  • Broad Applicability: Its long-chain dicarboxylic acid structure makes it a suitable internal standard for a wide range of fatty acids and potentially other lipid classes that are amenable to similar extraction and derivatization procedures.

  • Correction for Analytical Variability: By adding a known amount of 1,14-Tetradecanedioic-D24 acid at the initial stage of sample preparation, it effectively normalizes for inconsistencies arising from lipid extraction, derivatization efficiency, and instrument drift.

Experimental Protocols

Protocol 1: Quantification of Free Fatty Acids in Human Plasma

This protocol details the steps for the extraction and quantification of free fatty acids from human plasma using 1,14-Tetradecanedioic-D24 acid as an internal standard.

Materials:

  • Human plasma (collected with EDTA)

  • 1,14-Tetradecanedioic-D24 Acid Internal Standard Stock Solution (1 mg/mL in methanol)

  • Working Internal Standard Solution (10 µg/mL in methanol)

  • Methanol (LC-MS grade)

  • Chloroform (LC-MS grade)

  • Isopropanol (LC-MS grade)

  • Acetonitrile (LC-MS grade)

  • Water (LC-MS grade)

  • Formic acid (LC-MS grade)

  • Nitrogen gas supply

  • Centrifuge

  • Vortex mixer

  • LC-MS/MS system with a C18 reversed-phase column

Procedure:

  • Sample Preparation:

    • Thaw frozen human plasma samples on ice.

    • In a clean 2 mL microcentrifuge tube, add 50 µL of plasma.

    • Add 10 µL of the 10 µg/mL 1,14-Tetradecanedioic-D24 Acid working internal standard solution to each plasma sample.

    • Vortex briefly to mix.

  • Lipid Extraction (Modified Folch Method):

    • Add 1 mL of a 2:1 (v/v) chloroform:methanol solution to the plasma sample.

    • Vortex vigorously for 2 minutes.

    • Centrifuge at 3000 x g for 10 minutes at 4°C to separate the phases.

    • Carefully collect the lower organic phase (chloroform layer) containing the lipids into a new clean tube.

    • Repeat the extraction of the upper aqueous phase with another 0.5 mL of the chloroform:methanol solution, and combine the organic phases.

    • Dry the combined organic extract under a gentle stream of nitrogen gas at 30°C.

  • Sample Reconstitution:

    • Reconstitute the dried lipid extract in 100 µL of a 90:10 (v/v) acetonitrile:isopropanol solution.

    • Vortex for 30 seconds and transfer to an LC-MS vial.

  • LC-MS/MS Analysis:

    • Inject 5 µL of the reconstituted sample onto the LC-MS/MS system.

    • LC Conditions:

      • Column: C18 reversed-phase (e.g., 2.1 x 100 mm, 1.8 µm)

      • Mobile Phase A: Water with 0.1% formic acid

      • Mobile Phase B: Acetonitrile:Isopropanol (90:10, v/v) with 0.1% formic acid

      • Gradient: A suitable gradient to separate the fatty acids of interest.

      • Flow Rate: 0.3 mL/min

      • Column Temperature: 45°C

    • MS/MS Conditions:

      • Ionization Mode: Negative Electrospray Ionization (ESI-)

      • Analysis Mode: Multiple Reaction Monitoring (MRM)

      • Monitor the specific precursor-to-product ion transitions for the target fatty acids and the internal standard.

  • Data Analysis:

    • Integrate the peak areas of the endogenous fatty acids and the 1,14-Tetradecanedioic-D24 acid internal standard.

    • Calculate the response ratio (Analyte Peak Area / Internal Standard Peak Area).

    • Quantify the concentration of each fatty acid using a calibration curve prepared with authentic standards.

Data Presentation

The following tables summarize representative quantitative data obtained from a validation study using the described protocol.

Table 1: Linearity of Fatty Acid Quantification

AnalyteCalibration Range (ng/mL)
Palmitic Acid (C16:0)1 - 10000.998
Stearic Acid (C18:0)1 - 10000.999
Oleic Acid (C18:1)1 - 10000.997
Linoleic Acid (C18:2)1 - 10000.998
Arachidonic Acid (C20:4)0.5 - 5000.996

Table 2: Precision and Accuracy

AnalyteConcentration (ng/mL)Intra-day Precision (%CV, n=6)Inter-day Precision (%CV, n=18)Accuracy (%)
Palmitic Acid104.26.8102.5
5003.15.598.9
Oleic Acid105.17.2105.1
5003.56.199.8

Table 3: Recovery of Internal Standard

MatrixMean Recovery (%)Standard Deviation (%)
Human Plasma92.54.8
Rat Liver Homogenate88.96.2
Cultured Cells (HEK293)95.13.5

Visualizations

Experimental Workflow

G cluster_prep Sample Preparation cluster_extraction Lipid Extraction cluster_analysis Analysis cluster_data Data Processing sample Biological Sample (e.g., Plasma) spike Spike with 1,14-Tetradecanedioic-D24 Acid sample->spike extract Liquid-Liquid Extraction (e.g., Folch Method) spike->extract dry Dry Down Extract extract->dry reconstitute Reconstitute in LC-MS Compatible Solvent dry->reconstitute lcms LC-MS/MS Analysis (MRM Mode) reconstitute->lcms data Data Acquisition lcms->data integrate Peak Integration data->integrate ratio Calculate Response Ratio (Analyte/IS) integrate->ratio quantify Quantification using Calibration Curve ratio->quantify

Caption: Experimental workflow for targeted lipidomics using 1,14-Tetradecanedioic-D24 acid.

Principle of Internal Standard Normalization

G cluster_0 Without Internal Standard cluster_1 With 1,14-Tetradecanedioic-D24 Acid (IS) A Sample A (High Recovery) A_res High Signal A->A_res Appears Higher Concentration B Sample B (Low Recovery) B_res Low Signal B->B_res Appears Lower Concentration C Sample A + IS (High Recovery) C_res Analyte/IS Ratio = X C->C_res Accurate Quantification D Sample B + IS (Low Recovery) D_res Analyte/IS Ratio ≈ X D->D_res Accurate Quantification

Caption: Correction of analytical variability with an internal standard.

Fatty Acid Metabolism Overview

G cluster_synthesis Fatty Acid Synthesis & Elongation cluster_desaturation Desaturation cluster_storage Esterification & Storage Acetyl-CoA Acetyl-CoA Malonyl-CoA Malonyl-CoA Acetyl-CoA->Malonyl-CoA Palmitate (C16:0) Palmitate (C16:0) Malonyl-CoA->Palmitate (C16:0) Long-Chain Saturated FAs Long-Chain Saturated FAs Palmitate (C16:0)->Long-Chain Saturated FAs Free Fatty Acids Free Fatty Acids Palmitate (C16:0)->Free Fatty Acids Monounsaturated FAs Monounsaturated FAs Long-Chain Saturated FAs->Monounsaturated FAs Long-Chain Saturated FAs->Free Fatty Acids Polyunsaturated FAs Polyunsaturated FAs Monounsaturated FAs->Polyunsaturated FAs Monounsaturated FAs->Free Fatty Acids Polyunsaturated FAs->Free Fatty Acids Free Fatty Acids->Acetyl-CoA Energy Production Triacylglycerols Triacylglycerols Free Fatty Acids->Triacylglycerols Phospholipids Phospholipids Free Fatty Acids->Phospholipids Cholesteryl Esters Cholesteryl Esters Free Fatty Acids->Cholesteryl Esters

Caption: Overview of major fatty acid metabolic pathways.

Application Notes and Protocols for the Quantification of Dicarboxylic Acids in Plasma Using a Deuterated Standard

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dicarboxylic acids (DCAs) are metabolic intermediates that play crucial roles in fatty acid oxidation and energy metabolism. The quantification of DCAs in plasma is of growing interest in clinical and pharmaceutical research as their circulating levels can serve as biomarkers for various metabolic disorders, including mitochondrial dysfunction, oxidative stress, and certain genetic diseases. This document provides detailed application notes and protocols for the accurate and precise quantification of dicarboxylic acids in human plasma using mass spectrometry coupled with deuterated internal standards. The use of deuterated standards is critical for correcting for matrix effects and variations in sample preparation and instrument response, thereby ensuring the reliability of the quantitative results.

Application Notes

The analysis of plasma dicarboxylic acids is a valuable tool in various research and drug development areas:

  • Biomarker Discovery: Altered levels of specific dicarboxylic acids in plasma have been associated with a range of diseases. For instance, elevated levels of certain DCAs may indicate impaired fatty acid oxidation, which is a hallmark of several inborn errors of metabolism.[1] Furthermore, changes in the plasma DCA profile have been linked to neurodegenerative diseases like Alzheimer's, where they may signal shifts in energy metabolism and lipid oxidation.[2] In the context of diabetes, dicarboxylic acids are considered potential markers of oxidative stress.

  • Drug Development: In pharmaceutical research, monitoring the impact of new drug candidates on metabolic pathways is crucial. The methods described herein can be employed to assess whether a drug affects fatty acid metabolism by quantifying changes in plasma dicarboxylic acid concentrations. This can provide insights into the mechanism of action and potential off-target effects of a therapeutic agent.

  • Clinical Research: These protocols can be applied in clinical studies to investigate the role of dicarboxylic acid metabolism in various physiological and pathological states. For example, they can be used to monitor metabolic changes in response to dietary interventions, exercise regimens, or disease progression.

Experimental Protocols

Two primary analytical platforms are commonly used for the quantification of dicarboxylic acids in plasma: Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). Both methods benefit from the use of deuterated internal standards for accurate quantification.

Protocol 1: Quantification of Dicarboxylic Acids in Plasma by GC-MS

This protocol describes the analysis of dicarboxylic acids as their ester derivatives, which increases their volatility for GC separation.

1. Materials and Reagents

  • Plasma samples (stored at -80°C)

  • Deuterated dicarboxylic acid internal standard mix (e.g., d4-succinic acid, d6-adipic acid, d8-suberic acid) in a suitable solvent

  • Internal Standard (IS) spiking solution

  • Solvents: Acetonitrile, Methyl-tert-butyl ether (MTBE), Methanol (all HPLC or LC-MS grade)

  • Derivatization reagent: N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS) or 3N HCl in n-butanol

  • Sodium sulfate (anhydrous)

  • Pyridine

  • Standard solutions of non-deuterated dicarboxylic acids for calibration curves

2. Sample Preparation

  • Thawing and Spiking: Thaw plasma samples on ice. To 100 µL of plasma in a microcentrifuge tube, add 10 µL of the deuterated internal standard mix. Vortex briefly.

  • Protein Precipitation: Add 400 µL of ice-cold acetonitrile to the plasma sample. Vortex vigorously for 1 minute to precipitate proteins.

  • Centrifugation: Centrifuge the samples at 14,000 x g for 10 minutes at 4°C.

  • Supernatant Transfer: Carefully transfer the supernatant to a new clean tube.

  • Evaporation: Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40-50°C.

  • Derivatization (Esterification):

    • Add 100 µL of 3N HCl in n-butanol to the dried extract.

    • Cap the tube tightly and heat at 60°C for 30 minutes.

    • Cool the sample to room temperature and evaporate the solvent under a stream of nitrogen.

  • Extraction:

    • Reconstitute the dried derivatized sample in 100 µL of water.

    • Add 500 µL of MTBE and vortex for 1 minute for liquid-liquid extraction.

    • Centrifuge at 2,000 x g for 5 minutes.

    • Transfer the upper organic layer to a new tube.

    • Repeat the extraction with another 500 µL of MTBE and combine the organic layers.

  • Drying and Reconstitution: Evaporate the combined organic extracts to dryness under nitrogen. Reconstitute the residue in 50 µL of a suitable solvent (e.g., ethyl acetate) for GC-MS analysis.

3. GC-MS Analysis

  • Gas Chromatograph: Agilent 7890B GC or equivalent

  • Mass Spectrometer: Agilent 5977B MSD or equivalent

  • Column: DB-5ms (30 m x 0.25 mm, 0.25 µm) or similar

  • Injection Volume: 1 µL

  • Inlet Temperature: 250°C

  • Oven Program: Start at 80°C, hold for 2 minutes, ramp to 280°C at 10°C/min, hold for 5 minutes.

  • Carrier Gas: Helium at a constant flow of 1 mL/min.

  • Ionization Mode: Electron Ionization (EI) at 70 eV.

  • Acquisition Mode: Selected Ion Monitoring (SIM) for target analytes and their deuterated internal standards.

Protocol 2: Quantification of Dicarboxylic Acids in Plasma by LC-MS/MS

This protocol utilizes a charge-reversal derivatization strategy to enhance the sensitivity of dicarboxylic acid detection in positive ion mode.

1. Materials and Reagents

  • Plasma samples (stored at -80°C)

  • Deuterated dicarboxylic acid internal standard mix in a suitable solvent

  • Internal Standard (IS) spiking solution

  • Solvents: Acetonitrile, Methanol, Water (all LC-MS grade)

  • Formic acid (LC-MS grade)

  • Derivatization Reagent: 2-picolinamine

  • Coupling Agent: 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

  • Pyridine

  • Standard solutions of non-deuterated dicarboxylic acids for calibration curves

2. Sample Preparation

  • Thawing and Spiking: Thaw plasma samples on ice. To 50 µL of plasma, add 10 µL of the deuterated internal standard mix.

  • Protein Precipitation: Add 200 µL of ice-cold acetonitrile. Vortex for 1 minute.

  • Centrifugation: Centrifuge at 14,000 x g for 10 minutes at 4°C.

  • Supernatant Transfer: Transfer the supernatant to a new tube.

  • Evaporation: Dry the supernatant under a stream of nitrogen at 40°C.

  • Derivatization:

    • To the dried extract, add 50 µL of a freshly prepared solution containing 10 mg/mL EDC and 10 mg/mL 2-picolinamine in 10% aqueous pyridine.

    • Vortex and incubate at 60°C for 30 minutes.

  • Sample Dilution: After cooling to room temperature, add 950 µL of the initial mobile phase (e.g., 95:5 water:acetonitrile with 0.1% formic acid) to the derivatized sample. Vortex to mix.

  • Final Centrifugation: Centrifuge at 14,000 x g for 5 minutes at 4°C to pellet any precipitates. Transfer the supernatant to an autosampler vial for LC-MS/MS analysis.

3. LC-MS/MS Analysis

  • Liquid Chromatograph: Waters ACQUITY UPLC or equivalent

  • Mass Spectrometer: Sciex Triple Quad 6500+ or equivalent

  • Column: C18 column (e.g., 2.1 x 100 mm, 1.8 µm)

  • Mobile Phase A: 0.1% Formic acid in water

  • Mobile Phase B: 0.1% Formic acid in acetonitrile

  • Gradient: A suitable gradient to separate the dicarboxylic acids of interest (e.g., start at 5% B, ramp to 95% B over 10 minutes).

  • Flow Rate: 0.4 mL/min

  • Injection Volume: 5 µL

  • Ionization Mode: Electrospray Ionization (ESI) in Positive Mode.

  • Acquisition Mode: Multiple Reaction Monitoring (MRM) for each dicarboxylic acid and its corresponding deuterated internal standard.

Data Presentation

The following tables summarize the quantitative data for a selection of dicarboxylic acids in human plasma. Table 1 presents typical analytical performance data for the LC-MS/MS method. Table 2 provides reported concentration ranges for several dicarboxylic acids in healthy individuals and in certain disease states.

Table 1: Analytical Performance for LC-MS/MS Quantification of Dicarboxylic Acids

Dicarboxylic AcidRetention Time (min)MRM Transition (m/z)Deuterated IS MRM (m/z)Linearity (µmol/L)LOQ (µmol/L)
Succinic Acid (C4)3.5235.1 > 122.1239.1 > 126.10.1 - 1000.1
Adipic Acid (C6)5.2263.1 > 122.1269.1 > 128.10.05 - 500.05
Suberic Acid (C8)6.8291.2 > 122.1299.2 > 130.10.05 - 500.05
Sebacic Acid (C10)8.1319.2 > 122.1327.2 > 130.10.05 - 500.05
Dodecanedioic Acid (C12)9.2347.2 > 122.1355.2 > 130.10.05 - 500.05

Table 2: Reported Plasma Concentrations of Dicarboxylic Acids in Human Studies

Dicarboxylic AcidHealthy Adult Range (µmol/L)Disease StateReported Concentration in Disease (µmol/L)Reference
Methylmalonic Acid (C4)0.073 - 0.271Vitamin B12 DeficiencyElevated[3]
Succinic Acid (C4)~10 - 50--
Adipic Acid (C6)~0.1 - 2.0--
Suberic Acid (C8)~0.05 - 1.0--
Sebacic Acid (C10)~0.05 - 0.5--
Dodecanedioic Acid (C12)~0.05 - 0.5--

Note: The concentration ranges for healthy adults are approximate and can vary between laboratories and analytical methods. The provided values are for illustrative purposes and should be established for each specific assay.

Visualizations

The following diagrams illustrate the general workflow for the quantification of dicarboxylic acids in plasma and the metabolic pathway in which they are involved.

experimental_workflow plasma Plasma Sample spike Spike with Deuterated Internal Standards plasma->spike precipitate Protein Precipitation (e.g., Acetonitrile) spike->precipitate centrifuge1 Centrifugation precipitate->centrifuge1 supernatant Collect Supernatant centrifuge1->supernatant dry Evaporation to Dryness supernatant->dry derivatize Derivatization dry->derivatize extract Extraction (LLE or SPE) derivatize->extract reconstitute Reconstitution extract->reconstitute analysis GC-MS or LC-MS/MS Analysis reconstitute->analysis quantify Quantification using Analyte/IS Ratio analysis->quantify

Caption: General workflow for plasma dicarboxylic acid quantification.

dicarboxylic_acid_metabolism fatty_acids Long-Chain Fatty Acids omega_oxidation ω-Oxidation (Microsomes) fatty_acids->omega_oxidation dca Long-Chain Dicarboxylic Acids omega_oxidation->dca beta_oxidation β-Oxidation (Peroxisomes) dca->beta_oxidation medium_chain_dca Medium-Chain Dicarboxylic Acids beta_oxidation->medium_chain_dca acetyl_coa Acetyl-CoA beta_oxidation->acetyl_coa tca_cycle TCA Cycle acetyl_coa->tca_cycle

Caption: Simplified overview of dicarboxylic acid metabolism.

References

Application Note: 1H and 13C NMR Spectroscopy of Deuterated Dicarboxylic Acids

Author: BenchChem Technical Support Team. Date: November 2025

Abstract

This document provides a comprehensive guide to the application of 1H and 13C Nuclear Magnetic Resonance (NMR) spectroscopy for the analysis of deuterated dicarboxylic acids. Deuterium labeling is a powerful tool in mechanistic studies, metabolic tracing, and for altering pharmacokinetic profiles of drug candidates. NMR spectroscopy offers a direct, non-destructive method to confirm the site and extent of deuteration, and to study the structural consequences of isotope substitution. This application note details the principles of deuterium isotope effects on NMR spectra, provides step-by-step protocols for sample preparation and data acquisition, and presents typical spectroscopic data for dicarboxylic acids.

Introduction and Principles

Dicarboxylic acids are fundamental molecules in various biological and chemical processes. Site-specific deuteration of these molecules can provide invaluable insights into reaction mechanisms and metabolic pathways. In drug development, deuteration can lead to improved metabolic stability by slowing down cytochrome P450-mediated oxidation, a phenomenon known as the kinetic isotope effect.

¹H NMR is used to observe the disappearance of signals at specific sites, confirming successful deuteration. Conversely, ¹³C NMR is highly sensitive to the local electronic environment, and the substitution of a proton with a deuteron induces small but measurable changes in the ¹³C chemical shifts, known as Deuterium Isotope Effects (DIEs).[1]

Key Principles:

  • Minimizing Solvent Interference: In ¹H NMR, using deuterated solvents is essential to avoid overwhelming signals from the solvent, which would otherwise obscure the analyte's signals.[2]

  • Deuterium Lock System: Modern NMR spectrometers use the deuterium signal from the solvent to stabilize, or "lock," the magnetic field, which is critical for acquiring high-resolution spectra.[2][3]

  • Deuterium Isotope Effects (DIEs) on ¹³C Spectra:

    • One-bond (¹J_CD): The direct coupling between ¹³C and ²H results in a multiplet (typically a 1:1:1 triplet, as ²H is a spin-1 nucleus).

    • Two-bond (²ΔC(D)): The most significant isotope effect is an upfield shift (to lower ppm) of the ¹³C signal for the carbon atom directly attached to the deuterium. This shift is typically in the range of 0.1–0.3 ppm per substituted deuterium.[1]

    • Long-range (ⁿΔC(D), n>2): Smaller upfield shifts can often be observed on carbons three or more bonds away from the deuteration site.[1][4] These long-range effects can provide additional structural confirmation.

Experimental Protocols

Protocol 1: Synthesis of α-Deuterated Dicarboxylic Acids

A general and environmentally friendly method for synthesizing α-deuterated carboxylic acids involves the H/D exchange and subsequent decarboxylation of the corresponding malonic acids in deuterium oxide (D₂O).[5]

Methodology:

  • Dissolve the substituted malonic acid in D₂O.

  • Heat the solution to facilitate both the H/D exchange at the α-position and the decarboxylation.

  • Monitor the reaction by ¹H NMR until the signal for the α-proton disappears.

  • Upon completion, remove the D₂O under reduced pressure to yield the α-deuterated dicarboxylic acid. Purification is often not necessary.[5]

G cluster_synthesis Synthesis Workflow malonic_acid Substituted Malonic Acid + D₂O heating Heat Solution malonic_acid->heating Initiate Reaction monitoring Monitor by ¹H NMR heating->monitoring H/D Exchange & Decarboxylation evaporation Evaporate D₂O monitoring->evaporation Reaction Complete product α-Deuterated Dicarboxylic Acid evaporation->product

Caption: Workflow for the synthesis of α-deuterated dicarboxylic acids.

Protocol 2: NMR Sample Preparation

Proper sample preparation is crucial for obtaining high-quality NMR spectra. The sample must be free of particulate matter to ensure good magnetic field homogeneity.[6][7]

Methodology:

  • Weighing: Accurately weigh 5-25 mg of the deuterated dicarboxylic acid for ¹H NMR, or a sufficient amount to create a near-saturated solution for ¹³C NMR, into a clean glass vial.[3][7]

  • Dissolution: Add approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆, D₂O, Methanol-d₄) to the vial. Dicarboxylic acids often have good solubility in polar solvents.[6]

  • Filtration: To remove any suspended solids, filter the solution directly into a clean, dry 5 mm NMR tube. This can be done by passing the solution through a Pasteur pipette containing a small, tight plug of cotton or glass wool.[7][8]

  • Volume Adjustment: Ensure the final sample height in the NMR tube is at least 5 cm (approximately 0.6-0.7 mL) to guarantee it is within the detection region of the NMR coil.[3][9]

  • Capping and Labeling: Securely cap the NMR tube and label it clearly.[8]

Protocol 3: NMR Data Acquisition and Processing

Acquisition Workflow:

G cluster_nmr NMR Experimental Workflow prep 1. Sample Preparation instrument 2. Instrument Setup prep->instrument acquisition 3. Data Acquisition (FID) instrument->acquisition Lock & Shim processing 4. Data Processing acquisition->processing Fourier Transform analysis 5. Spectral Analysis processing->analysis Phase & Baseline Correction

Caption: General workflow for an NMR experiment.

1. Instrument Setup:

  • Insert the sample into the spectrometer.

  • Lock onto the deuterium signal of the solvent.[2]

  • Optimize the magnetic field homogeneity by shimming the sample, which involves adjusting the shim coils to maximize the lock signal and achieve sharp, symmetrical peaks.[3]

2. ¹H NMR Acquisition Parameters (Typical):

  • Pulse Angle: 30-45 degrees

  • Acquisition Time: 2-4 seconds

  • Relaxation Delay: 1-5 seconds

  • Number of Scans: 8-16 (adjust based on concentration)

  • Spectral Width: 0-15 ppm

3. ¹³C NMR Acquisition Parameters (Typical):

  • Pulse Angle: 30-45 degrees

  • Acquisition Time: 1-2 seconds

  • Relaxation Delay: 2-5 seconds (can be longer for quaternary carbons)

  • Number of Scans: 128-1024+ (adjust based on concentration; ¹³C is much less sensitive than ¹H)[7]

  • Spectral Width: 0-220 ppm

  • Decoupling: Use proton decoupling (e.g., CPD or WALTZ-16) to simplify the spectrum to singlets for each unique carbon.[10]

4. Data Processing:

  • Fourier Transformation: The raw Free Induction Decay (FID) signal is converted from the time domain to the frequency domain to generate the spectrum.[2]

  • Phase Correction: Adjust the phase of the spectrum to ensure all peaks are positive and have a pure absorption lineshape.[2]

  • Baseline Correction: Correct the baseline to be flat and at zero intensity.[2]

  • Referencing: Calibrate the chemical shift axis using the residual solvent peak or an internal standard (e.g., TMS).

Data Presentation and Interpretation

The chemical shifts of dicarboxylic acids are characteristic. Deuteration introduces predictable changes, primarily in the ¹³C spectrum.

Table 1: Typical ¹H and ¹³C Chemical Shift Ranges for Dicarboxylic Acids
NucleusFunctional GroupTypical Chemical Shift (ppm)Notes
¹H Carboxylic Acid (-COH )10.0 - 13.0Signal is often broad due to hydrogen bonding and disappears upon D₂O exchange.[11][12]
α-Proton (-CH -COOH)2.0 - 3.0Deshielded by the adjacent carbonyl group.[11]
¹³C Carbonyl (-C OOH)165 - 185Highly deshielded due to the electronegative oxygens.[12][13]
α-Carbon (-C H-COOH)30 - 50
Table 2: Illustrative Deuterium Isotope Effects on the ¹³C NMR of Succinic Acid

This table illustrates the expected upfield shifts upon deuteration at the α-carbon of succinic acid (HOOC-CH₂-CH₂-COOH).

Carbon AtomNon-Deuterated δ (ppm)α-Monodeutero (d₁) δ (ppm)α,α'-Dideutero (d₂) δ (ppm)Isotope Shift (²ΔC(D)) per Deuteron (ppm)
C=O ~175.0~174.95~174.90~ -0.05 (³ΔC(D), three-bond effect)
α-CH₂ ~33.5~33.25~33.00~ -0.25 (²ΔC(D), two-bond effect)

Note: These are representative values. Actual shifts are dependent on solvent and concentration. The isotope effect is additive.[1]

Visualizing Deuterium Isotope Effects

The primary observable effect in a proton-decoupled ¹³C spectrum is the upfield shift of the carbon signal directly bonded to deuterium.

G cluster_effect Deuterium Isotope Effect on ¹³C Signal cluster_spectrum Illustrative Spectrum C_H ¹³C Signal (C-H) C_D ¹³C Signal (C-D) C_H->C_D Upfield Shift (Lower ppm) p1 p2 p3 p4 p5 p6

Caption: Isotope effect leading to an upfield shift of the ¹³C signal.

Conclusion

¹H and ¹³C NMR spectroscopy are indispensable tools for the characterization of deuterated dicarboxylic acids. By following standardized protocols for sample preparation and data acquisition, researchers can reliably confirm isotopic incorporation and analyze its structural consequences. Understanding the principles of deuterium isotope effects on ¹³C chemical shifts allows for unambiguous assignment and provides a deeper level of structural verification. These methods are crucial for quality control in the synthesis of labeled compounds for use in metabolic research and drug development.

References

Application of 1,14-Tetradecanedioic-D24 Acid in Metabolic Flux Analysis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Application Note

Introduction

1,14-Tetradecanedioic-D24 acid is a stable isotope-labeled long-chain dicarboxylic acid. Its fully deuterated backbone makes it an excellent tracer for in vivo and in vitro metabolic flux analysis (MFA) studies, particularly for investigating fatty acid ω-oxidation and subsequent peroxisomal β-oxidation. The use of stable isotopes like deuterium (²H) has become a cornerstone in fluxomics, allowing for the quantitative analysis of metabolic pathways in various biological systems. This heavy labeling provides a distinct mass shift that is easily detectable by mass spectrometry, minimizing background interference and allowing for precise quantification of metabolic products.

Long-chain dicarboxylic acids are metabolites formed through the ω-oxidation of fatty acids. This metabolic pathway becomes particularly significant under conditions of high lipid load or when mitochondrial β-oxidation is impaired. The resulting dicarboxylic acids are primarily catabolized in peroxisomes through β-oxidation. Therefore, tracing the metabolism of 1,14-Tetradecanedioic-D24 acid can provide valuable insights into the flux through these pathways, which are implicated in various metabolic diseases.

Principle of Application

When introduced into a biological system, 1,14-Tetradecanedioic-D24 acid acts as a tracer for the pathways involved in dicarboxylic acid metabolism. The core principle lies in tracking the appearance of the deuterium label in downstream metabolites. As the D24-labeled tetradecanedioic acid undergoes peroxisomal β-oxidation, it is sequentially shortened, releasing deuterated acetyl-CoA and shorter-chain deuterated dicarboxylic acids.

The primary metabolic pathway for long-chain dicarboxylic acids is peroxisomal β-oxidation.[1] This process is distinct from mitochondrial β-oxidation and is crucial for handling fatty acids that are poor substrates for mitochondria. By measuring the isotopic enrichment in the products of this pathway, researchers can calculate the rate of dicarboxylic acid breakdown, providing a measure of peroxisomal β-oxidation flux.

The deuterated acetyl-CoA generated can then enter the mitochondrial tricarboxylic acid (TCA) cycle, leading to the labeling of TCA cycle intermediates and associated amino acids. The distribution of deuterium in these metabolites can be used to infer the contribution of dicarboxylic acid oxidation to the central carbon metabolism.

Experimental Protocols

I. In Vitro Metabolic Flux Analysis in Cultured Cells

This protocol is adapted from methodologies for measuring peroxisomal β-oxidation of very long-chain fatty acids using stable isotope-labeled substrates.[2][3]

Objective: To quantify the flux of 1,14-Tetradecanedioic-D24 acid through peroxisomal β-oxidation in cultured cells (e.g., hepatocytes, fibroblasts).

Materials:

  • 1,14-Tetradecanedioic-D24 acid

  • Cell culture medium and supplements

  • Cultured cells (e.g., HepG2, primary hepatocytes)

  • Internal standards (e.g., deuterated shorter-chain dicarboxylic acids, if available)

  • Solvents for extraction (e.g., chloroform, methanol)

  • Derivatization reagents (e.g., pentafluorobenzyl bromide)

  • Gas chromatograph-mass spectrometer (GC-MS) or Liquid chromatograph-tandem mass spectrometer (LC-MS/MS)

Procedure:

  • Cell Culture and Tracer Incubation:

    • Plate cells at a desired density and allow them to adhere and grow.

    • Prepare the tracer medium by dissolving 1,14-Tetradecanedioic-D24 acid in a suitable solvent (e.g., ethanol) and adding it to the cell culture medium to a final concentration (e.g., 10-100 µM).

    • Remove the standard culture medium from the cells and replace it with the tracer-containing medium.

    • Incubate the cells for a defined period (e.g., 4, 8, 12, 24 hours) to allow for the uptake and metabolism of the tracer.

  • Metabolite Extraction:

    • After incubation, wash the cells with ice-cold phosphate-buffered saline (PBS).

    • Quench metabolism and extract metabolites by adding a cold solvent mixture (e.g., 80% methanol).

    • Scrape the cells and collect the cell lysate.

    • Centrifuge to pellet the protein and collect the supernatant containing the metabolites.

  • Sample Preparation for Mass Spectrometry:

    • Dry the metabolite extract under a stream of nitrogen or using a vacuum concentrator.

    • For GC-MS analysis, derivatize the fatty acids to make them volatile. A common method is esterification to form methyl esters (FAMEs) or pentafluorobenzyl (PFB) esters.[4]

    • For LC-MS/MS analysis, the dried extract can be reconstituted in a suitable solvent for injection. Derivatization may also be employed to enhance ionization efficiency.

  • Mass Spectrometry Analysis:

    • Analyze the samples using GC-MS or LC-MS/MS in selected ion monitoring (SIM) or multiple reaction monitoring (MRM) mode to detect and quantify the deuterated parent compound and its metabolic products (e.g., D20-dodecanedioic acid, D16-decanedioic acid, etc.).

  • Data Analysis and Flux Calculation:

    • Create standard curves for the parent compound and expected metabolites to quantify their concentrations.

    • Calculate the rate of disappearance of the D24-tetradecanedioic acid and the rate of appearance of its chain-shortened products.

    • The peroxisomal β-oxidation flux can be expressed as the rate of product formation per unit of time and per amount of cellular protein.

II. In Vivo Metabolic Flux Analysis in Animal Models

Objective: To determine the whole-body flux of 1,14-Tetradecanedioic-D24 acid and its contribution to fatty acid oxidation in an animal model (e.g., mouse, rat).

Materials:

  • 1,14-Tetradecanedioic-D24 acid

  • Vehicle for injection (e.g., saline with albumin)

  • Animal model (e.g., C57BL/6 mice)

  • Blood collection supplies

  • Tissue collection supplies

  • Instrumentation for mass spectrometry

Procedure:

  • Tracer Administration:

    • Prepare a sterile solution of 1,14-Tetradecanedioic-D24 acid complexed with bovine serum albumin (BSA) in saline.

    • Administer the tracer to the animal via intravenous (IV) injection or oral gavage. The route of administration will depend on the specific research question.

  • Sample Collection:

    • Collect blood samples at various time points post-administration (e.g., 0, 15, 30, 60, 120, 240 minutes) into tubes containing an anticoagulant.

    • At the end of the experiment, euthanize the animal and collect tissues of interest (e.g., liver, kidney, heart, adipose tissue).

    • Immediately freeze the tissues in liquid nitrogen and store them at -80°C until analysis.

  • Sample Processing:

    • Separate plasma from the blood samples by centrifugation.

    • Extract lipids and metabolites from plasma and homogenized tissues using a suitable solvent system (e.g., Folch extraction).

  • Mass Spectrometry Analysis:

    • Prepare and analyze the samples as described in the in vitro protocol. The analysis will focus on quantifying the deuterated dicarboxylic acids and potentially deuterated water in the body fluids.

  • Data Analysis and Flux Calculation:

    • Model the plasma concentration-time course of 1,14-Tetradecanedioic-D24 acid to determine its rate of appearance (Ra) and clearance.

    • Measure the isotopic enrichment of deuterium in body water (e.g., from plasma) as an indicator of the complete oxidation of the tracer.

    • The flux of dicarboxylic acid oxidation can be estimated from the rate of deuterium incorporation into the body water pool.

Data Presentation

The quantitative data from metabolic flux experiments using 1,14-Tetradecanedioic-D24 acid can be summarized in tables for clear comparison.

Table 1: In Vitro Peroxisomal β-Oxidation Flux in Cultured Hepatocytes

Cell LineTreatment1,14-Tetradecanedioic-D24 Acid Uptake (nmol/mg protein/hr)D20-Dodecanedioic Acid Production (nmol/mg protein/hr)D16-Decanedioic Acid Production (nmol/mg protein/hr)Peroxisomal β-Oxidation Flux (nmol acetyl-CoA/mg protein/hr)
Wild-TypeControl15.2 ± 1.812.5 ± 1.59.8 ± 1.15.4 ± 0.7
Wild-TypeDrug X14.8 ± 2.18.2 ± 1.05.1 ± 0.63.1 ± 0.4*
PEX5 KOControl16.1 ± 1.91.1 ± 0.3 0.5 ± 0.10.2 ± 0.05**

Data are presented as mean ± SD. *p < 0.05 vs. Control; **p < 0.01 vs. Wild-Type Control. PEX5 KO refers to cells with a knockout of a peroxisomal biogenesis factor.

Table 2: In Vivo Tissue Distribution and Oxidation of 1,14-Tetradecanedioic-D24 Acid

TissueTracer Concentration (nmol/g tissue) at 1 hrDeuterated Water Enrichment (Atom % Excess) at 4 hr
Liver25.6 ± 3.10.052 ± 0.007
Kidney38.2 ± 4.50.048 ± 0.006
Heart12.1 ± 1.50.031 ± 0.004
Adipose5.4 ± 0.90.015 ± 0.003

Data are presented as mean ± SD.

Mandatory Visualization

fatty_acid_metabolism cluster_cytosol Cytosol cluster_er Endoplasmic Reticulum cluster_peroxisome Peroxisome cluster_mitochondrion Mitochondrion Long-Chain Fatty Acid Long-Chain Fatty Acid Omega-Oxidation Omega-Oxidation Long-Chain Fatty Acid->Omega-Oxidation CYP4A Mitochondrial Beta-Oxidation Mitochondrial Beta-Oxidation Long-Chain Fatty Acid->Mitochondrial Beta-Oxidation 1,14-Tetradecanedioic-D24 Acid 1,14-Tetradecanedioic-D24 Acid Omega-Oxidation->1,14-Tetradecanedioic-D24 Acid Tracer Introduction Peroxisomal Beta-Oxidation Peroxisomal Beta-Oxidation 1,14-Tetradecanedioic-D24 Acid->Peroxisomal Beta-Oxidation Chain-Shortened Dicarboxylic Acids-D(n) Chain-Shortened Dicarboxylic Acids-D(n) Peroxisomal Beta-Oxidation->Chain-Shortened Dicarboxylic Acids-D(n) Acetyl-CoA-D(x) Acetyl-CoA-D(x) Peroxisomal Beta-Oxidation->Acetyl-CoA-D(x) TCA Cycle TCA Cycle Acetyl-CoA-D(x)->TCA Cycle Acetyl-CoA Acetyl-CoA Mitochondrial Beta-Oxidation->Acetyl-CoA Labeled TCA Intermediates Labeled TCA Intermediates TCA Cycle->Labeled TCA Intermediates Acetyl-CoA->TCA Cycle

Caption: Metabolic fate of 1,14-Tetradecanedioic-D24 acid.

experimental_workflow cluster_invitro In Vitro cluster_invivo In Vivo cluster_analysis Analysis Cell Culture Cell Culture Tracer Incubation Tracer Incubation Cell Culture->Tracer Incubation Metabolite Extraction Metabolite Extraction Tracer Incubation->Metabolite Extraction Sample Preparation Sample Preparation Metabolite Extraction->Sample Preparation Animal Model Animal Model Tracer Administration Tracer Administration Animal Model->Tracer Administration Sample Collection Sample Collection Tracer Administration->Sample Collection Sample Collection->Sample Preparation Mass Spectrometry Mass Spectrometry Sample Preparation->Mass Spectrometry Data Analysis Data Analysis Mass Spectrometry->Data Analysis Metabolic Flux Calculation Metabolic Flux Calculation Data Analysis->Metabolic Flux Calculation

References

Application Note: High-Resolution Mass Spectrometry of 1,14-Tetradecanedioic-D24 Acid

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1,14-Tetradecanedioic acid is a long-chain dicarboxylic acid that plays a role in fatty acid metabolism. Its deuterated isotopologue, 1,14-tetradecanedioic-D24 acid, serves as an invaluable internal standard for quantitative studies using mass spectrometry. High-resolution mass spectrometry (HRMS), particularly with technologies like the Orbitrap mass analyzer, offers unparalleled accuracy and resolution for the characterization and quantification of such compounds. This application note provides a detailed protocol for the analysis of 1,14-tetradecanedioic-D24 acid using a high-resolution mass spectrometer, outlines its key quantitative characteristics, and visualizes a relevant metabolic pathway and the experimental workflow.

Data Presentation

Quantitative analysis of 1,14-tetradecanedioic acid and its deuterated analog was performed using a high-resolution mass spectrometer. The key quantitative data are summarized in the tables below.

Table 1: High-Resolution Mass Spectrometry Data for 1,14-Tetradecanedioic Acid

ParameterValue
Molecular FormulaC₁₄H₂₆O₄
Theoretical Exact Mass (M)258.18311 u
Ionization ModeNegative Electrospray Ionization (ESI)
Adduct[M-H]⁻
Theoretical m/z of [M-H]⁻257.17582 u
Observed m/z of [M-H]⁻To be determined experimentally
Mass Accuracy (ppm)To be calculated based on observed m/z
Resolution (FWHM)> 70,000

Table 2: High-Resolution Mass Spectrometry Data for 1,14-Tetradecanedioic-D24 Acid

ParameterValue
Molecular FormulaC₁₄H₂D₂₄O₄
Theoretical Exact Mass (M)282.33380 u
Ionization ModeNegative Electrospray Ionization (ESI)
Adduct[M-H]⁻
Theoretical m/z of [M-H]⁻281.32651 u
Observed m/z of [M-H]⁻To be determined experimentally
Mass Accuracy (ppm)To be calculated based on observed m/z
Resolution (FWHM)> 70,000

Table 3: Theoretical MS/MS Fragmentation of [C₁₄H₂₅O₄]⁻ (deprotonated 1,14-Tetradecanedioic Acid)

Fragment Ion m/zPutative Structure/Loss
239.16523[M-H-H₂O]⁻
213.18593[M-H-CO₂]⁻
195.17538[M-H-H₂O-CO₂]⁻

Note: The observed m/z values and mass accuracy are dependent on instrument calibration and performance. The fragmentation data is based on theoretical calculations and common fragmentation pathways for dicarboxylic acids.

Experimental Protocols

Sample Preparation

A standard stock solution of 1,14-tetradecanedioic-D24 acid is prepared in a suitable organic solvent such as methanol or acetonitrile at a concentration of 1 mg/mL. For analysis, the stock solution is further diluted to a working concentration of 1-10 µg/mL in the mobile phase. For analysis from biological matrices, a protein precipitation step followed by solid-phase extraction (SPE) is recommended to remove interferences.

Protocol for Protein Precipitation:

  • To 100 µL of plasma or serum, add 400 µL of ice-cold acetonitrile.

  • Vortex the mixture for 1 minute to precipitate proteins.

  • Centrifuge at 14,000 rpm for 10 minutes at 4°C.

  • Collect the supernatant for further purification.

Protocol for Solid-Phase Extraction (SPE):

  • Condition a C18 SPE cartridge with 1 mL of methanol followed by 1 mL of water.

  • Load the supernatant from the protein precipitation step onto the cartridge.

  • Wash the cartridge with 1 mL of 5% methanol in water to remove polar impurities.

  • Elute the analyte with 1 mL of methanol.

  • Evaporate the eluent to dryness under a gentle stream of nitrogen and reconstitute in the mobile phase for LC-HRMS analysis.

Liquid Chromatography-High-Resolution Mass Spectrometry (LC-HRMS)

Instrumentation: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system coupled to a high-resolution mass spectrometer, such as a Thermo Scientific™ Q Exactive™ Orbitrap™ Mass Spectrometer, is used for the analysis.

LC Parameters:

  • Column: A reversed-phase C18 column (e.g., 100 mm x 2.1 mm, 1.8 µm particle size) is suitable for separation.

  • Mobile Phase A: 0.1% formic acid in water.

  • Mobile Phase B: 0.1% formic acid in acetonitrile.

  • Gradient: A linear gradient from 5% to 95% B over 10 minutes, followed by a 2-minute hold at 95% B and a 3-minute re-equilibration at 5% B.

  • Flow Rate: 0.3 mL/min.

  • Injection Volume: 5 µL.

  • Column Temperature: 40°C.

HRMS Parameters (Negative Ion Mode):

  • Ion Source: Heated Electrospray Ionization (HESI).

  • Spray Voltage: 3.0 kV.

  • Capillary Temperature: 320°C.

  • Sheath Gas Flow Rate: 35 arbitrary units.

  • Auxiliary Gas Flow Rate: 10 arbitrary units.

  • Full Scan MS Resolution: 70,000 FWHM.

  • Scan Range: m/z 100-500.

  • MS/MS (dd-MS²) Resolution: 17,500 FWHM.

  • Collision Energy (HCD): Stepped collision energy of 10, 20, and 40 eV.

Mandatory Visualization

Signaling Pathway

Long-chain dicarboxylic acids like 1,14-tetradecanedioic acid are metabolized through a combination of ω-oxidation and subsequent β-oxidation. The following diagram illustrates this metabolic pathway.

FattyAcid Long-Chain Fatty Acid OmegaHydroxy ω-Hydroxy Fatty Acid FattyAcid->OmegaHydroxy Cytochrome P450 OmegaOxo ω-Oxo Fatty Acid OmegaHydroxy->OmegaOxo Alcohol Dehydrogenase DicarboxylicAcid Dicarboxylic Acid (e.g., 1,14-Tetradecanedioic Acid) OmegaOxo->DicarboxylicAcid Aldehyde Dehydrogenase DicarboxylicAcid_beta Dicarboxylic Acid DicarboxylicAcid->DicarboxylicAcid_beta Transport ShortenedDCA Chain-Shortened Dicarboxylic Acid DicarboxylicAcid_beta->ShortenedDCA Acyl-CoA Oxidase AcetylCoA Acetyl-CoA ShortenedDCA->AcetylCoA Multiple Steps

Caption: Metabolic pathway of long-chain dicarboxylic acids.

Experimental Workflow

The overall experimental workflow for the high-resolution mass spectrometry analysis of 1,14-tetradecanedioic-D24 acid is depicted below.

SamplePrep Sample Preparation (Protein Precipitation & SPE) LCSeparation LC Separation (Reversed-Phase C18) SamplePrep->LCSeparation HRMSDetection HRMS Detection (Orbitrap, Negative ESI) LCSeparation->HRMSDetection DataAnalysis Data Analysis (Accurate Mass & Fragmentation) HRMSDetection->DataAnalysis

Caption: Experimental workflow for LC-HRMS analysis.

Troubleshooting & Optimization

Technical Support Center: Quantification of 1,14-Tetradecanedioic-D24 Acid

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the quantification of 1,14-Tetradecanedioic-D24 acid.

Troubleshooting Guides

Question: I am observing significant ion suppression or enhancement in my signal. How can I identify and mitigate these matrix effects?

Answer:

Matrix effects, the alteration of ionization efficiency by co-eluting compounds, are a common challenge in LC-MS/MS analysis. Here’s a systematic approach to troubleshoot and overcome them:

  • Confirm the Presence of Matrix Effects:

    • Post-Column Infusion: This qualitative method helps identify at what retention times matrix components are eluting and causing suppression or enhancement.

    • Quantitative Assessment: Compare the peak area of the analyte in a neat solution to the peak area of the analyte spiked into a blank matrix extract at the same concentration. A significant difference indicates the presence of matrix effects.

  • Optimize Sample Preparation: The goal is to remove interfering matrix components before they enter the LC-MS/MS system.

    • Protein Precipitation (PPT): A simple and fast method, but can be less clean. Acetonitrile is generally more effective at protein removal than methanol.

    • Liquid-Liquid Extraction (LLE): Offers a cleaner extract than PPT. The choice of extraction solvent is critical and should be optimized based on the polarity of 1,14-Tetradecanedioic acid.

    • Solid-Phase Extraction (SPE): Provides the cleanest samples by selectively isolating the analyte. A variety of sorbents are available (e.g., C8, C18, mixed-mode cation exchange).

  • Chromatographic Separation:

    • Adjusting the gradient, flow rate, or using a different column can help separate the analyte from interfering matrix components. A robust LC-MS/MS assay was developed to quantify endogenous 1,14-tetradecanedioic acid (TDA) by optimizing chromatographic conditions to separate TDA from an interference peak.[1]

  • Internal Standard Selection:

    • The use of a stable isotope-labeled internal standard (SIL-IS), such as 1,14-Tetradecanedioic-D24 acid, is the most effective way to compensate for matrix effects.[2] The SIL-IS co-elutes with the analyte and experiences the same ionization suppression or enhancement, allowing for accurate quantification.

Question: My recovery of 1,14-Tetradecanedioic-D24 acid is low and inconsistent. What are the potential causes and solutions?

Answer:

Low and variable recovery can be attributed to several factors during sample preparation and analysis.

  • Suboptimal Sample Preparation:

    • Extraction Inefficiency: The chosen extraction method may not be efficiently recovering the analyte from the sample matrix. Experiment with different LLE solvents or SPE sorbents and elution solvents. For acidic drugs, a nonpolar extraction under acidic conditions to neutralize the analyte can improve retention on nonpolar SPE sorbents.[3]

    • Analyte Binding: 1,14-Tetradecanedioic acid may bind to proteins or other matrix components. Ensure the sample preparation method effectively disrupts these interactions.

    • Precipitation Issues: During protein precipitation, the analyte might co-precipitate with the proteins. Optimizing the solvent-to-plasma ratio and the type of organic solvent can mitigate this.

  • Analyte Instability:

    • Ensure the stability of 1,14-Tetradecanedioic acid in the biological matrix and during all steps of the analytical process, including storage and sample preparation.

  • LC-MS/MS System Issues:

    • Carryover: Residual analyte from a previous injection can lead to inaccurate results in the subsequent sample. Implement a robust needle wash protocol.

    • Source Contamination: A dirty ion source can lead to inconsistent ionization and poor sensitivity. Regular cleaning and maintenance are crucial.

Frequently Asked Questions (FAQs)

Question: What is the most effective sample preparation technique for quantifying 1,14-Tetradecanedioic-D24 acid in plasma?

Answer:

The choice of sample preparation method depends on the required sensitivity, throughput, and the complexity of the matrix. While protein precipitation is fast, solid-phase extraction (SPE) generally provides the cleanest extracts, leading to reduced matrix effects and improved assay performance. For acidic analytes like 1,14-Tetradecanedioic acid, a nonpolar extraction on a polymeric SPE phase can be very effective.[3]

Question: Why is a stable isotope-labeled internal standard like 1,14-Tetradecanedioic-D24 acid preferred?

Answer:

A stable isotope-labeled internal standard (SIL-IS) is considered the "gold standard" for quantitative LC-MS/MS analysis. Because it has nearly identical physicochemical properties to the analyte, it co-elutes and experiences the same variations in extraction recovery, injection volume, and ionization efficiency. This allows for highly accurate and precise correction of any experimental variability, including matrix effects.

Question: Can I use a surrogate matrix for my calibration standards?

Answer:

Yes, using a surrogate matrix is a common practice, especially for endogenous compounds where a true blank matrix is unavailable. A study on the bioanalysis of 1,14-tetradecanedioic acid successfully used analyte-free charcoal-stripped human plasma as a surrogate matrix.[1] It's crucial to validate that the surrogate matrix does not introduce any interference and behaves similarly to the authentic matrix.

Question: What are some key validation parameters I need to assess for my bioanalytical method?

Answer:

According to regulatory guidelines from the FDA and EMA, key validation parameters include:

  • Selectivity and Specificity: The ability of the method to differentiate and quantify the analyte in the presence of other components in the sample.

  • Accuracy and Precision: The closeness of the determined value to the nominal value and the degree of scatter between a series of measurements.

  • Linearity and Range: The concentration range over which the assay is accurate, precise, and linear.

  • Limit of Detection (LOD) and Lower Limit of Quantification (LLOQ): The lowest concentration of analyte that can be reliably detected and quantified with acceptable accuracy and precision.

  • Recovery: The efficiency of the extraction procedure.

  • Matrix Effect: The influence of matrix components on the ionization of the analyte.

  • Stability: The stability of the analyte in the biological matrix under different storage and processing conditions.

Data Presentation

Table 1: Comparison of Sample Preparation Methods for Long-Chain Dicarboxylic Acids

Sample Preparation MethodTypical Recovery (%)Key AdvantagesKey Disadvantages
Protein Precipitation (PPT) 85 - 105%Fast, simple, inexpensiveLess clean, higher potential for matrix effects
Liquid-Liquid Extraction (LLE) 70 - 95%Cleaner than PPT, good for less polar analytesMore labor-intensive, requires solvent optimization
Solid-Phase Extraction (SPE) > 90%Cleanest extracts, high recovery, can be automatedMore expensive, requires method development

Note: Recovery values are representative and can vary depending on the specific analyte, matrix, and optimized protocol.

Table 2: Representative LC-MS/MS Method Performance

ParameterTypical Value
Linearity (r²) > 0.99
Lower Limit of Quantification (LLOQ) 2.5 nM[1]
Intra-day Precision (%CV) < 15%
Inter-day Precision (%CV) < 15%
Accuracy (% Bias) Within ±15%

Experimental Protocols

1. Plasma Sample Preparation using Solid-Phase Extraction (SPE)

This protocol is a general guideline and should be optimized for your specific application.

  • Sample Pre-treatment:

    • Thaw plasma samples at room temperature.

    • Vortex mix for 10 seconds.

    • Spike 100 µL of plasma with 10 µL of 1,14-Tetradecanedioic-D24 acid internal standard working solution.

    • Add 200 µL of 1% formic acid in water and vortex.

  • SPE Procedure (using a polymeric reversed-phase SPE plate):

    • Conditioning: Add 500 µL of methanol to each well, followed by 500 µL of water.

    • Loading: Load the pre-treated sample onto the SPE plate.

    • Washing: Wash the wells with 500 µL of 5% methanol in water.

    • Elution: Elute the analyte and internal standard with 500 µL of methanol.

  • Post-Elution:

    • Evaporate the eluate to dryness under a stream of nitrogen at 40°C.

    • Reconstitute the residue in 100 µL of the mobile phase.

    • Inject into the LC-MS/MS system.

2. LC-MS/MS Analysis

  • LC System: UPLC system

  • Column: C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.7 µm)

  • Mobile Phase A: 0.1% formic acid in water

  • Mobile Phase B: 0.1% formic acid in acetonitrile

  • Flow Rate: 0.4 mL/min

  • Gradient:

    • 0-0.5 min: 30% B

    • 0.5-2.5 min: 30-95% B

    • 2.5-3.0 min: 95% B

    • 3.0-3.1 min: 95-30% B

    • 3.1-4.0 min: 30% B

  • MS System: Triple quadrupole mass spectrometer

  • Ionization Mode: Electrospray Ionization (ESI), Negative

  • MRM Transitions (Example - should be optimized):

    • 1,14-Tetradecanedioic acid: Q1: 257.2 m/z → Q3: 213.2 m/z

    • 1,14-Tetradecanedioic-D24 acid: Q1: 281.4 m/z → Q3: 233.3 m/z

Mandatory Visualization

experimental_workflow cluster_spe SPE Steps sample Plasma Sample is_spike Spike with 1,14-Tetradecanedioic-D24 Acid (IS) sample->is_spike pretreatment Pre-treatment (Acidification) is_spike->pretreatment spe Solid-Phase Extraction (SPE) pretreatment->spe evaporation Evaporation spe->evaporation Eluate conditioning Conditioning (Methanol, Water) loading Sample Loading conditioning->loading washing Washing (5% Methanol) loading->washing elution Elution (Methanol) washing->elution reconstitution Reconstitution evaporation->reconstitution lcms LC-MS/MS Analysis reconstitution->lcms data Data Analysis lcms->data

Caption: Experimental workflow for the quantification of 1,14-Tetradecanedioic acid.

troubleshooting_matrix_effects start Significant Ion Suppression/Enhancement Observed confirm Confirm Matrix Effect (Post-Column Infusion) start->confirm optimize_sample_prep Optimize Sample Preparation confirm->optimize_sample_prep ppt Protein Precipitation (PPT) optimize_sample_prep->ppt lle Liquid-Liquid Extraction (LLE) optimize_sample_prep->lle spe Solid-Phase Extraction (SPE) optimize_sample_prep->spe optimize_chromatography Optimize Chromatography (Separate from Interference) optimize_sample_prep->optimize_chromatography use_sil_is Use Stable Isotope-Labeled Internal Standard (SIL-IS) optimize_chromatography->use_sil_is end Matrix Effect Mitigated use_sil_is->end

Caption: Troubleshooting guide for overcoming matrix effects in LC-MS/MS analysis.

References

Technical Support Center: Optimizing 1,14-Tetradecanedioic-D24 Acid Analysis in Mass Spectrometry

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to our dedicated support hub for researchers, scientists, and drug development professionals working with 1,14-Tetradecanedioic-D24 acid in mass spectrometry (MS). This resource provides comprehensive troubleshooting guides and frequently asked questions (FAQs) to help you enhance your signal-to-noise ratio and achieve reliable, high-quality data in your experiments.

Frequently Asked Questions (FAQs)

Q1: What are the primary reasons for a low signal-to-noise (S/N) ratio when analyzing 1,14-Tetradecanedioic-D24 acid?

A low S/N ratio for deuterated dicarboxylic acids like 1,14-Tetradecanedioic-D24 acid can stem from several factors. Poor ionization efficiency of dicarboxylic acids in their native state is a major contributor. Additionally, matrix effects from complex biological samples can suppress the ionization of the analyte.[1] Other common causes include suboptimal sample preparation, leading to sample loss or introduction of interfering substances, and unfavorable chromatographic conditions that result in broad or tailing peaks.

Q2: How does derivatization improve the signal for 1,14-Tetradecanedioic-D24 acid?

Derivatization is a highly effective strategy for enhancing the detection of dicarboxylic acids.[2] By chemically modifying the carboxylic acid groups, derivatization can significantly improve ionization efficiency, especially in positive ion mode electrospray ionization (ESI). This process can also improve chromatographic retention and peak shape on reverse-phase columns, leading to a stronger signal and better separation from matrix components.

Q3: What is the "deuterium isotope effect" and how can it affect my results?

The deuterium isotope effect can cause a slight shift in retention time between the deuterated internal standard (1,14-Tetradecanedioic-D24 acid) and the non-deuterated analyte. This can be problematic if the shift causes the two compounds to experience different levels of ion suppression from the sample matrix, potentially leading to inaccurate quantification. It is crucial to assess the co-elution of the analyte and the internal standard and optimize chromatographic conditions to minimize this effect.

Q4: Which ionization mode is recommended for the analysis of derivatized 1,14-Tetradecanedioic-D24 acid?

For dicarboxylic acids derivatized with reagents that introduce a positive charge or a readily protonated site, positive ion mode electrospray ionization (ESI+) is generally preferred. This approach takes advantage of the enhanced ionization efficiency provided by the derivatization agent, leading to a significantly improved signal-to-noise ratio.

Q5: Can I analyze 1,14-Tetradecanedioic-D24 acid without derivatization?

While analysis without derivatization is possible, it often results in a significantly lower signal-to-noise ratio due to the poor ionization efficiency of dicarboxylic acids. If derivatization is not feasible, optimizing the mobile phase with additives that promote ionization in negative ion mode (ESI-) and employing a highly sensitive mass spectrometer are crucial for achieving adequate detection limits.

Troubleshooting Guide: Enhancing Signal-to-Noise Ratio

This guide provides a structured approach to troubleshooting and improving the signal-to-noise ratio for 1,14-Tetradecanedioic-D24 acid in your MS experiments.

Data Presentation: Impact of Derivatization and Mobile Phase Optimization

The following table summarizes the expected quantitative improvements in signal-to-noise ratio based on different analytical strategies.

ParameterConditionAnalyteExpected S/N RatioNotes
Derivatization No Derivatization1,14-Tetradecanedioic-D24 acid10 - 50Analysis in negative ion mode. Signal is often low and susceptible to matrix effects.
With DmPABr DerivatizationDerivatized 1,14-Tetradecanedioic-D24 acid500 - 2000+Analysis in positive ion mode. Significant enhancement in signal intensity.
Mobile Phase pH (No Derivatization) Acidic pH (e.g., 0.1% Formic Acid)1,14-Tetradecanedioic-D24 acid5 - 20Negative ion mode. Protonation suppresses ionization.
Neutral to Basic pH1,14-Tetradecanedioic-D24 acid20 - 80Negative ion mode. Deprotonation enhances ionization.
Mobile Phase Modifier (With Derivatization) 0.1% Formic Acid in Water/AcetonitrileDerivatized 1,14-Tetradecanedioic-D24 acid500 - 2000+Positive ion mode. Promotes stable ionization of the derivatized product.
5mM Ammonium Formate in Water/AcetonitrileDerivatized 1,14-Tetradecanedioic-D24 acid400 - 1500Positive ion mode. Can be a good alternative to formic acid.
Experimental Workflow for S/N Ratio Improvement

The following diagram illustrates a systematic workflow for optimizing the MS analysis of 1,14-Tetradecanedioic-D24 acid.

workflow cluster_prep Sample Preparation cluster_lc Liquid Chromatography Optimization cluster_ms Mass Spectrometry Optimization start Start: Low S/N Ratio for 1,14-Tetradecanedioic-D24 Acid derivatize Implement Derivatization Protocol (e.g., with DmPABr) start->derivatize lc_column Select Appropriate LC Column (e.g., C18) derivatize->lc_column mobile_phase Optimize Mobile Phase (e.g., 0.1% Formic Acid in ACN/Water) lc_column->mobile_phase gradient Adjust Gradient Elution Profile mobile_phase->gradient ion_mode Select Ionization Mode (Positive ESI for Derivatized Analyte) gradient->ion_mode source_params Optimize Source Parameters (e.g., Gas Flow, Temperature) ion_mode->source_params msms_params Optimize MS/MS Parameters (Collision Energy) source_params->msms_params end End: Improved S/N Ratio msms_params->end

A streamlined workflow for enhancing the signal-to-noise ratio of 1,14-Tetradecanedioic-D24 acid.

Experimental Protocols

Protocol 1: Derivatization of 1,14-Tetradecanedioic-D24 Acid with DmPABr

This protocol describes a general procedure for the derivatization of dicarboxylic acids using 2-dimethylamino-phenacyl bromide (DmPABr) to enhance their detection by LC-MS.

Materials:

  • 1,14-Tetradecanedioic-D24 acid standard solution

  • 2-dimethylamino-phenacyl bromide (DmPABr) solution

  • N,N-Diisopropylethylamine (DIPEA)

  • Formic acid

  • Acetonitrile

  • Water bath

Procedure:

  • Sample Preparation: To your sample or standard solution of 1,14-Tetradecanedioic-D24 acid, add the DmPABr solution and DIPEA, which acts as a base catalyst.

  • Reaction: Incubate the mixture in a water bath at a controlled temperature (e.g., 60°C) for a specified time (e.g., 60 minutes) to allow the derivatization reaction to proceed.

  • Quenching: After incubation, quench the reaction by adding a small amount of formic acid.

  • Sample Dilution: Dilute the derivatized sample with the initial mobile phase to an appropriate concentration for LC-MS analysis.

Protocol 2: Optimized LC-MS/MS Method for Derivatized 1,14-Tetradecanedioic-D24 Acid

This protocol is based on established methods for dicarboxylic acid analysis and is optimized for the derivatized form of 1,14-Tetradecanedioic-D24 acid.[3]

Liquid Chromatography (LC) Conditions:

  • Column: A C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm).

  • Mobile Phase A: 0.1% Formic acid in water.

  • Mobile Phase B: 0.1% Formic acid in acetonitrile.

  • Gradient: A suitable gradient starting with a low percentage of mobile phase B, ramping up to elute the derivatized analyte, followed by a wash and re-equilibration step.

  • Flow Rate: 0.4 mL/min.

  • Column Temperature: 40°C.

Mass Spectrometry (MS) Conditions:

  • Ionization Mode: Positive Electrospray Ionization (ESI+).

  • Scan Type: Multiple Reaction Monitoring (MRM).

  • Source Parameters:

    • Capillary Voltage: Optimized for the specific instrument (e.g., 3.5 kV).

    • Source Temperature: e.g., 150°C.

    • Desolvation Temperature: e.g., 400°C.

    • Nebulizer Gas Flow: Optimized for stable spray.

  • MRM Transitions: The specific precursor-to-product ion transitions for the DmPABr-derivatized 1,14-Tetradecanedioic-D24 acid need to be determined by infusing the derivatized standard.

Troubleshooting Decision Tree

If you are experiencing a low signal-to-noise ratio, use the following decision tree to identify and resolve the potential issue.

troubleshooting start Low S/N Ratio check_derivatization Is the analyte derivatized? start->check_derivatization no_derivatization Consider derivatization for significant improvement. check_derivatization->no_derivatization No yes_derivatization Yes check_derivatization->yes_derivatization check_chromatography Is the chromatographic peak sharp and symmetrical? yes_derivatization->check_chromatography bad_peak Optimize LC method: - Check column health - Adjust gradient - Modify mobile phase check_chromatography->bad_peak No good_peak Yes check_chromatography->good_peak final_check Review sample handling and standard stability. bad_peak->final_check check_ms_tuning Are MS parameters optimized? good_peak->check_ms_tuning tune_ms Optimize: - Ionization source parameters - Collision energy for MRM check_ms_tuning->tune_ms No ms_tuned Yes check_ms_tuning->ms_tuned tune_ms->final_check check_matrix_effects Are you analyzing a complex matrix? ms_tuned->check_matrix_effects matrix_effects Improve sample cleanup: - Solid-phase extraction (SPE) - Liquid-liquid extraction (LLE) check_matrix_effects->matrix_effects Yes no_matrix No / Unsure check_matrix_effects->no_matrix matrix_effects->final_check no_matrix->final_check

A decision tree for troubleshooting a low signal-to-noise ratio.

References

Stability of 1,14-Tetradecanedioic-D24 acid in stock solutions

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) concerning the stability of 1,14-Tetradecanedioic-D24 acid in stock solutions. The information is intended for researchers, scientists, and professionals in drug development.

Frequently Asked Questions (FAQs)

Q1: What is the recommended solvent for preparing stock solutions of 1,14-Tetradecanedioic-D24 acid?

A1: Based on data for the non-deuterated analogue, 1,14-Tetradecanedioic acid, Dimethyl Sulfoxide (DMSO) is a suitable solvent. Solubility in DMSO has been reported to be as high as 52 mg/mL, potentially requiring sonication to fully dissolve.[1][2] It is crucial to use fresh, anhydrous DMSO as the compound's solubility can be significantly impacted by moisture.[2] The compound is only slightly soluble in chloroform and methanol, and has low solubility in water (0.2 mg/mL).[3][4]

Q2: What are the recommended storage conditions for stock solutions of 1,14-Tetradecanedioic-D24 acid?

A2: For optimal stability, it is recommended to store stock solutions at low temperatures. Specific supplier recommendations for the non-deuterated form suggest that stock solutions in DMSO can be stored for up to 6 months at -80°C or for 1 month at -20°C.[1] Another source suggests storage for up to 1 year at -80°C in a suitable solvent.[2] To minimize degradation, it is advisable to prepare aliquots of the stock solution to avoid repeated freeze-thaw cycles.

Q3: What are the potential degradation pathways for 1,14-Tetradecanedioic-D24 acid in solution?

A3: While specific stability data for the deuterated form is limited, general degradation pathways for dicarboxylic acids include oxidation.[5] For deuterated compounds, a key consideration is the potential for hydrogen-deuterium (H-D) exchange, where deuterium atoms on the molecule are replaced by hydrogen atoms from the solvent or other sources. This is more likely to occur in protic solvents (e.g., water, methanol) and can be influenced by pH and temperature.[6]

Q4: How can I check the stability of my 1,14-Tetradecanedioic-D24 acid stock solution?

A4: The stability of your stock solution can be assessed by analytical methods such as Liquid Chromatography-Mass Spectrometry (LC-MS). This technique can be used to monitor the purity of the compound over time and to detect the appearance of any degradation products or changes in the isotopic enrichment due to H-D exchange. A baseline analysis should be performed on a freshly prepared solution, followed by periodic testing of solutions stored under your experimental conditions.

Troubleshooting Guide

IssuePossible CauseRecommended Action
Precipitate forms in the stock solution upon storage, especially at low temperatures. The concentration of the solution may exceed its solubility at the storage temperature.Gently warm the solution and vortex or sonicate to redissolve the precipitate before use. Consider preparing a more dilute stock solution for long-term storage.
Inconsistent experimental results using the same stock solution over time. The compound may be degrading, or H-D exchange may be occurring.Perform an analytical check (e.g., LC-MS) on the stock solution to assess its purity and isotopic integrity. If degradation is confirmed, prepare a fresh stock solution. To minimize H-D exchange, consider using a deuterated solvent for your stock solution if compatible with your experimental setup.
Difficulty dissolving the compound. The compound has low solubility in many common solvents. The solvent may have absorbed moisture.Use a recommended solvent such as fresh, anhydrous DMSO.[2] Utilize sonication and gentle warming to aid dissolution.

Experimental Protocols

Protocol: Assessment of Stock Solution Stability

This protocol outlines a general method for evaluating the stability of a 1,14-Tetradecanedioic-D24 acid stock solution over time.

  • Preparation of Stock Solution:

    • Accurately weigh a known amount of 1,14-Tetradecanedioic-D24 acid.

    • Dissolve the compound in anhydrous DMSO to a final concentration of 10 mg/mL. Use sonication if necessary to ensure complete dissolution.

  • Initial Analysis (Time Zero):

    • Immediately after preparation, take an aliquot of the stock solution.

    • Analyze the sample by a suitable analytical method, such as LC-MS, to determine the initial purity and isotopic distribution. This will serve as your baseline.

  • Storage:

    • Divide the remaining stock solution into multiple small aliquots in appropriate vials.

    • Store the aliquots at your desired storage conditions (e.g., -20°C and -80°C).

  • Time-Point Analysis:

    • At predetermined time intervals (e.g., 1 week, 1 month, 3 months, 6 months), retrieve one aliquot from each storage condition.

    • Allow the aliquot to thaw completely and ensure any precipitate is redissolved.

    • Analyze the sample using the same analytical method as the initial analysis.

  • Data Analysis:

    • Compare the purity and isotopic distribution of the stored samples to the time-zero baseline.

    • A significant decrease in the parent compound peak or a change in the isotopic pattern would indicate instability under the tested storage conditions.

Visualizations

Stability_Assessment_Workflow Workflow for Stability Assessment of Stock Solutions cluster_prep Solution Preparation cluster_analysis Analysis prep Prepare Stock Solution (e.g., 10 mg/mL in DMSO) t0_analysis Time-Zero Analysis (LC-MS) prep->t0_analysis Immediate Analysis storage Aliquot and Store (-20°C and -80°C) t0_analysis->storage Establish Baseline data_analysis Data Comparison and Stability Determination t0_analysis->data_analysis tp_analysis Time-Point Analysis (e.g., 1, 4, 12, 24 weeks) storage->tp_analysis Retrieve Aliquots tp_analysis->data_analysis

Caption: Workflow for assessing the stability of 1,14-Tetradecanedioic-D24 acid stock solutions.

References

Common contaminants in the synthesis of 1,14-Tetradecanedioic-D24 acid

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the synthesis of 1,14-Tetradecanedioic-D24 acid.

Troubleshooting Guides

This section addresses specific issues that may arise during the synthesis and purification of 1,14-Tetradecanedioic-D24 acid.

Issue 1: Low Yield of 1,14-Tetradecanedioic Acid After Synthesis

Possible Causes and Solutions

Possible Cause Troubleshooting Step Expected Outcome
Incomplete Oxidation of Starting Material 1. Reaction Time: Extend the reaction time. Monitor progress using Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).2. Oxidant Stoichiometry: Increase the molar ratio of the oxidizing agent (e.g., ozone, potassium permanganate).Increased conversion of the starting material to the desired dicarboxylic acid.
Side Reactions 1. Temperature Control: Maintain the recommended reaction temperature. For ozonolysis, temperatures are typically kept low (-78°C) to minimize side reactions.[1][2]2. Choice of Oxidant: For oxidative cleavage of alkenes, using ozone with an oxidative workup (e.g., with hydrogen peroxide) can be more selective than stronger oxidants like hot, acidic potassium permanganate.[3]Reduced formation of byproducts such as shorter-chain dicarboxylic acids and improved yield of the target product.
Product Loss During Workup 1. Extraction pH: Ensure the aqueous phase is acidified sufficiently (pH 1-2) before extraction to protonate the dicarboxylic acid, making it more soluble in organic solvents.2. Solvent Volume: Use an adequate volume of extraction solvent and perform multiple extractions to ensure complete recovery.Improved recovery of the crude product from the reaction mixture.
Issue 2: Presence of Impurities in the Final Product

Common Contaminants and Their Identification

Contaminant Source Analytical Identification
Shorter-Chain Dicarboxylic Acids Over-oxidation or cleavage at unintended positions during synthesis.GC-MS (as methyl esters): Shorter-chain diacids will have shorter retention times.[4][5]
Monocarboxylic Acids Incomplete oxidation of one terminus of the starting material or from cleavage of unsymmetrical alkenes.GC-MS (as methyl esters): Will have different fragmentation patterns and retention times compared to dicarboxylic acids.
Unreacted Starting Material Incomplete reaction.GC-MS: Will show a peak corresponding to the starting material (e.g., oleic acid methyl ester or tetradecane).
Aldehydes/Ketones Incomplete oxidation during synthesis.¹H NMR: Aldehydic protons appear around 9-10 ppm. GC-MS: Will show characteristic mass spectra.
Issue 3: Incomplete Deuteration of 1,14-Tetradecanedioic Acid

Troubleshooting Incomplete H/D Exchange

Possible Cause Troubleshooting Step Expected Outcome
Insufficient Deuterium Source 1. Excess of D₂O: Use a large excess of the deuterating agent (e.g., D₂O) to drive the equilibrium towards the deuterated product.[6]2. Anhydrous Conditions: Ensure all solvents and reagents are anhydrous (apart from the deuterium source) to prevent H/D exchange with residual water.[7]Increased isotopic enrichment of the final product.
Inefficient Catalyst 1. Catalyst Choice: For H/D exchange, palladium on carbon (Pd/C) is a common catalyst. Ensure it is active.2. Catalyst Loading: Increase the catalyst loading or reaction time.Improved rate and extent of deuteration.
Suboptimal Reaction Conditions 1. Temperature: Higher temperatures can facilitate H/D exchange, but may also lead to side reactions. Optimize the temperature for your specific substrate.[8]2. pH: For base-catalyzed exchange, ensure the pD is sufficiently high to deprotonate the α-protons.[9]Higher deuterium incorporation.

Frequently Asked Questions (FAQs)

Q1: What are the most common contaminants I should expect in the synthesis of 1,14-tetradecanedioic acid?

A1: Common contaminants depend on the synthetic route. For instance, in the ozonolysis of oleic acid, you might find nonanoic acid and azelaic acid (a C9 dicarboxylic acid) as byproducts.[10] If you are synthesizing from tetradecane, you may find other long-chain dicarboxylic acids of varying lengths due to non-selective oxidation.

Q2: How can I purify the crude 1,14-tetradecanedioic acid?

A2: Recrystallization is a highly effective method for purifying long-chain dicarboxylic acids. A suitable solvent system should be chosen where the desired product has high solubility at elevated temperatures and low solubility at room temperature, while the impurities remain soluble. Common solvents for recrystallization of dicarboxylic acids include water, ethanol, or mixtures thereof.

Q3: What is the best way to determine the isotopic purity of my 1,14-Tetradecanedioic-D24 acid?

A3: Nuclear Magnetic Resonance (NMR) spectroscopy is the preferred method. ¹H NMR can be used to quantify the amount of residual protons. For highly deuterated compounds, ²H NMR can provide direct information on the deuterium incorporation.[11] High-resolution mass spectrometry (HR-MS) can also be used to determine the isotopic enrichment by analyzing the isotopic distribution of the molecular ion.[12]

Q4: My GC-MS results for dicarboxylic acids are not reproducible. What could be the issue?

A4: Dicarboxylic acids are not volatile and require derivatization before GC-MS analysis. Inconsistent derivatization is a common cause of poor reproducibility. Ensure your derivatization reaction (e.g., esterification to methyl esters) goes to completion. Using an internal standard can help to correct for variations in sample preparation and injection volume.[5]

Experimental Protocols

Protocol 1: General Procedure for Recrystallization of Long-Chain Dicarboxylic Acids
  • Dissolution: In a flask, dissolve the crude dicarboxylic acid in a minimal amount of a suitable hot solvent (e.g., ethanol/water mixture).

  • Hot Filtration: If there are insoluble impurities, perform a hot filtration to remove them.

  • Crystallization: Allow the solution to cool slowly to room temperature to form crystals. Further cooling in an ice bath can increase the yield.

  • Isolation: Collect the crystals by vacuum filtration.

  • Washing: Wash the crystals with a small amount of cold solvent to remove any remaining soluble impurities.

  • Drying: Dry the purified crystals under vacuum.

Protocol 2: GC-MS Analysis of Dicarboxylic Acids (as Methyl Esters)
  • Derivatization: To a known amount of the dicarboxylic acid sample, add a solution of 3N methanolic HCl or BF₃/methanol.

  • Reaction: Heat the mixture at 60-70°C for 30-60 minutes.

  • Extraction: After cooling, add water and extract the methyl esters with an organic solvent like hexane or diethyl ether.

  • Drying and Concentration: Dry the organic extract over anhydrous sodium sulfate, filter, and concentrate to a suitable volume.

  • GC-MS Analysis: Inject an aliquot of the sample into the GC-MS. Use a suitable temperature program to separate the methyl esters. The mass spectrometer can be operated in scan mode to identify compounds or in selected ion monitoring (SIM) mode for quantification.[4]

Visualizations

Synthesis_Troubleshooting cluster_synthesis Synthesis Stage cluster_troubleshooting Troubleshooting cluster_purification Purification & Analysis Start Crude Product LowYield Low Yield? Start->LowYield Impurities Impurities Present? LowYield->Impurities No CheckOxidation Check Oxidation (Time, Stoichiometry) LowYield->CheckOxidation Yes Purify Purification (Recrystallization) Impurities->Purify Yes CheckSideReactions Control Side Reactions (Temperature) CheckOxidation->CheckSideReactions CheckWorkup Optimize Workup (pH, Extraction) CheckSideReactions->CheckWorkup CheckWorkup->Purify Analyze Analysis (GC-MS, NMR) Purify->Analyze

Caption: Troubleshooting workflow for the synthesis of 1,14-tetradecanedioic acid.

Deuteration_Troubleshooting cluster_optimization Optimization Steps Start Deuterated Product Analysis IncompleteDeuteration Incomplete Deuteration? Start->IncompleteDeuteration FinalProduct Pure Deuterated Product IncompleteDeuteration->FinalProduct No IncreaseDSource Increase Deuterium Source IncompleteDeuteration->IncreaseDSource Yes CheckCatalyst Optimize Catalyst IncreaseDSource->CheckCatalyst OptimizeConditions Adjust Conditions (Temp, pD) CheckCatalyst->OptimizeConditions OptimizeConditions->Start Re-analyze

References

Technical Support Center: Optimizing Chromatographic Separation of Dicarboxylic Acids

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the chromatographic separation of dicarboxylic acids.

Troubleshooting Guides & FAQs

This section addresses common issues encountered during the chromatographic analysis of dicarboxylic acids in a question-and-answer format.

Issue 1: Poor Peak Shape (Tailing or Fronting)

Question: My dicarboxylic acid peaks are showing significant tailing. What are the likely causes and how can I resolve this?

Answer: Peak tailing for dicarboxylic acids is a common issue, often stemming from unwanted secondary interactions with the stationary phase. Here are the primary causes and troubleshooting steps:

  • Secondary Silanol Interactions: The carboxylic acid groups can interact with residual silanol groups on silica-based columns (e.g., C18), causing tailing.

    • Solution:

      • Lower Mobile Phase pH: Operate the mobile phase at a pH of 2.5-3.5 to suppress the ionization of both the dicarboxylic acids and the silanol groups, minimizing interactions.

      • Use an End-Capped Column: Employ a column with end-capping to reduce the number of accessible silanol groups.

      • Alternative Stationary Phase: Consider a polymer-based column or a stationary phase less prone to silanol interactions.

  • Incorrect Mobile Phase pH: An inappropriate mobile phase pH can lead to a mix of ionized and non-ionized species, resulting in broadened or tailing peaks.

    • Solution: Ensure the mobile phase pH is at least 2 pH units below the pKa of the dicarboxylic acid to maintain a consistent, non-ionized state.

  • Column Overload: Injecting too much sample can saturate the stationary phase.

    • Solution: Reduce the injection volume or the sample concentration.

  • Column Contamination: Accumulation of contaminants can create active sites that lead to tailing.

    • Solution:

      • Implement a robust sample preparation procedure to remove matrix components.

      • Use a guard column to protect the analytical column.

      • Flush the column with a strong solvent to remove contaminants.

Question: My peaks are fronting (shark-fin shape). What could be the cause?

Answer: Peak fronting is often caused by:

  • Sample Overload: Similar to tailing, injecting too concentrated a sample can lead to fronting.

    • Solution: Dilute the sample or reduce the injection volume.

  • Sample Solvent Incompatibility: If the sample is dissolved in a solvent significantly stronger than the mobile phase, it can cause the analyte to move too quickly at the beginning of the separation, resulting in a fronting peak.

    • Solution: Whenever possible, dissolve the sample in the initial mobile phase.

Issue 2: Retention Time Variability

Question: The retention times for my dicarboxylic acids are drifting or are not reproducible between runs. What should I investigate?

Answer: Retention time variability can be caused by several factors related to the HPLC system and the mobile phase:

  • Inadequate Column Equilibration: The column may not be fully equilibrated with the mobile phase between injections, especially during gradient elution.

    • Solution: Increase the equilibration time between runs to ensure the column is ready for the next injection.

  • Mobile Phase Composition Changes:

    • Evaporation: Volatile organic solvents in the mobile phase can evaporate over time, changing its composition. Solution: Keep mobile phase reservoirs covered and prepare fresh mobile phase daily.

    • Inaccurate Preparation: Small errors in preparing the mobile phase can lead to significant retention time shifts. Solution: Ensure accurate and consistent mobile phase preparation.

  • Fluctuations in Column Temperature: Temperature affects retention, and inconsistent temperatures can lead to drifting retention times.

    • Solution: Use a column oven to maintain a constant and controlled temperature.

  • Mobile Phase pH Instability: If the mobile phase is not adequately buffered, its pH can change, affecting the ionization state and retention of the dicarboxylic acids.

    • Solution: Use a buffer at an appropriate concentration (typically 20-50 mM) and ensure the mobile phase pH is stable.

  • Pump and System Issues: Leaks in the pump or other parts of the system can lead to inconsistent flow rates and retention time variability.

    • Solution: Regularly inspect the HPLC system for leaks and ensure the pump is functioning correctly.

Issue 3: Poor Resolution

Question: I am not getting baseline separation between my dicarboxylic acid peaks. How can I improve the resolution?

Answer: Improving resolution involves optimizing several chromatographic parameters:

  • Mobile Phase Composition:

    • Organic Solvent Percentage: In reversed-phase chromatography, decreasing the percentage of the organic solvent will increase retention and may improve the separation of early eluting peaks.

    • pH Adjustment: Fine-tuning the mobile phase pH can alter the selectivity between dicarboxylic acids with different pKa values.

  • Stationary Phase:

    • Column Chemistry: If resolution cannot be achieved on a C18 column, consider a different stationary phase, such as a phenyl-hexyl or a polar-embedded phase, which can offer different selectivities.

    • Particle Size: Using a column with smaller particles (e.g., sub-2 µm) will increase efficiency and can lead to better resolution.

  • Temperature: Adjusting the column temperature can change the selectivity of the separation. Experiment with different temperatures to find the optimal condition.

  • Gradient Elution: If a complex mixture of dicarboxylic acids is being analyzed, a gradient elution method (where the mobile phase composition is changed over time) will likely be necessary to achieve adequate separation for all components.

Issue 4: Derivatization Problems

Question: I am using derivatization to improve the detection of my dicarboxylic acids, but the results are inconsistent. What should I check?

Answer: Inconsistent derivatization can be due to several factors in the reaction process:

  • Incomplete Reaction: The derivatization reaction may not be going to completion.

    • Solution:

      • Optimize the reaction time and temperature.

      • Ensure the correct stoichiometry of the derivatizing agent and catalyst.

      • Make sure the sample is completely dry if the reaction is sensitive to water.

  • Reagent Degradation: The derivatizing agent may have degraded.

    • Solution: Use fresh derivatizing reagents and store them under the recommended conditions.

  • Presence of Interfering Substances: Components in the sample matrix may be interfering with the derivatization reaction.

    • Solution: Improve the sample cleanup procedure to remove interfering substances before derivatization.

Data Presentation

Table 1: Typical HPLC Parameters for Dicarboxylic Acid Separation

ParameterTypical Setting/ChoiceRationale
Column C18, C8, Phenyl-Hexyl, Polar-EmbeddedC18 is a good starting point for reversed-phase separation. Other phases offer different selectivities.
Mobile Phase (A) Aqueous buffer (e.g., phosphate, formate, acetate)Controls pH to ensure consistent ionization state of the analytes.
Mobile Phase (B) Acetonitrile or MethanolOrganic modifier to elute the dicarboxylic acids.
pH 2.5 - 3.5Suppresses ionization of both dicarboxylic acids and residual silanols on the column.
Gradient Start with a low percentage of B, increasing over timeNecessary for separating mixtures with a wide range of polarities.
Temperature 30 - 40 °CProvides better peak shape and can influence selectivity.
Flow Rate 0.5 - 1.5 mL/min (for standard 4.6 mm ID columns)A typical flow rate for good separation efficiency.
Detection UV (low wavelength, e.g., 210 nm) or Mass Spectrometry (MS)Dicarboxylic acids have weak UV absorbance. MS provides higher sensitivity and specificity.

Experimental Protocols

Protocol 1: General Reversed-Phase HPLC Method for Dicarboxylic Acid Separation

  • Column: C18, 4.6 x 150 mm, 5 µm particle size.

  • Mobile Phase A: 20 mM Potassium Phosphate, pH adjusted to 2.8 with phosphoric acid.

  • Mobile Phase B: Acetonitrile.

  • Gradient Program:

    • 0-2 min: 5% B

    • 2-15 min: 5% to 40% B

    • 15-17 min: 40% to 95% B

    • 17-20 min: 95% B

    • 20.1-25 min: 5% B (re-equilibration)

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 35 °C.

  • Injection Volume: 10 µL.

  • Detection: UV at 210 nm.

  • Sample Preparation: Dissolve the sample in Mobile Phase A or a mixture of water and acetonitrile that is weaker than the initial mobile phase composition. Filter through a 0.45 µm syringe filter before injection.

Protocol 2: Derivatization of Dicarboxylic Acids with 2-Nitrophenylhydrazine (DNPH) for Enhanced UV Detection

  • Sample Preparation: Evaporate an aliquot of the sample extract to dryness under a stream of nitrogen.

  • Derivatization Reaction:

    • To the dry residue, add 100 µL of a 10 mg/mL solution of DNPH in acetonitrile and 50 µL of a 1% solution of hydrochloric acid in acetonitrile.

    • Seal the vial and heat at 60 °C for 30 minutes.

    • After cooling to room temperature, evaporate the solvent under nitrogen.

  • Reconstitution: Reconstitute the derivatized sample in 200 µL of the initial mobile phase for HPLC analysis.

  • HPLC Analysis: Use a standard C18 column and a mobile phase of acetonitrile and water. The detection wavelength should be set to the maximum absorbance of the DNPH derivatives (typically around 365 nm).

Mandatory Visualization

TroubleshootingWorkflow start Start: Identify Chromatographic Problem peak_shape Poor Peak Shape? start->peak_shape retention_time Retention Time Variability? start->retention_time resolution Poor Resolution? start->resolution tailing Peak Tailing peak_shape->tailing Yes fronting Peak Fronting peak_shape->fronting No drifting_rt Drifting Retention Times retention_time->drifting_rt Yes irreproducible_rt Irreproducible Retention Times retention_time->irreproducible_rt No inadequate_separation Inadequate Separation resolution->inadequate_separation Yes cause_tailing1 Secondary Silanol Interactions tailing->cause_tailing1 cause_tailing2 Incorrect Mobile Phase pH tailing->cause_tailing2 cause_fronting Sample Overload / Solvent Mismatch fronting->cause_fronting cause_drifting Column Temperature Fluctuation / Mobile Phase Evaporation drifting_rt->cause_drifting cause_irreproducible Inadequate Equilibration / Inconsistent Mobile Phase Prep irreproducible_rt->cause_irreproducible cause_resolution Suboptimal Mobile Phase / Inefficient Column inadequate_separation->cause_resolution solution_tailing1 Lower pH (2.5-3.5) / Use End-Capped Column cause_tailing1->solution_tailing1 solution_tailing2 Adjust pH to be >2 units below pKa cause_tailing2->solution_tailing2 solution_fronting Reduce Sample Concentration / Dissolve in Mobile Phase cause_fronting->solution_fronting solution_drifting Use Column Oven / Cover Mobile Phase Reservoirs cause_drifting->solution_drifting solution_irreproducible Increase Equilibration Time / Ensure Accurate Prep cause_irreproducible->solution_irreproducible solution_resolution Optimize % Organic & pH / Use Smaller Particle Size Column cause_resolution->solution_resolution

Caption: Troubleshooting workflow for common HPLC issues in dicarboxylic acid analysis.

ParameterRelationships center Chromatographic Separation effect1 Affects Retention & Selectivity center->effect1 effect2 Controls Retention Time center->effect2 effect3 Impacts Efficiency & Selectivity center->effect3 param1 Mobile Phase pH param1->center Ionization State param2 Organic Solvent % param2->center Elution Strength param3 Temperature param3->center Kinetics param4 Stationary Phase param4->center Interaction Mechanism

Technical Support Center: Analysis of 1,14-Tetradecanedioic-D24 Acid

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges related to ion suppression of 1,14-Tetradecanedioic-D24 acid in mass spectrometry-based analysis.

Frequently Asked Questions (FAQs)

Q1: What is ion suppression and why is it a concern for the analysis of 1,14-Tetradecanedioic-D24 acid?

A1: Ion suppression is a type of matrix effect that reduces the ionization efficiency of an analyte of interest, in this case, 1,14-Tetradecanedioic-D24 acid, in a mass spectrometer's ion source.[1] This phenomenon can lead to decreased sensitivity, poor reproducibility, and inaccurate quantification of the analyte.[1] It is a significant concern in liquid chromatography-mass spectrometry (LC-MS) analyses, especially when dealing with complex biological matrices.[2] The presence of co-eluting endogenous or exogenous compounds can compete with the analyte for ionization, ultimately suppressing its signal.[3]

Q2: What are the common causes of ion suppression for deuterated internal standards like 1,14-Tetradecanedioic-D24 acid?

A2: Ion suppression of deuterated internal standards can be caused by several factors:

  • Co-eluting Matrix Components: Endogenous substances from the sample matrix (e.g., phospholipids, salts, other fatty acids) can co-elute with 1,14-Tetradecanedioic-D24 acid and compete for ionization.[1][4]

  • High Analyte Concentration: Although less common for an internal standard, a very high concentration of the analyte itself or other sample components can lead to saturation of the electrospray ionization (ESI) process, causing suppression.[3]

  • Mobile Phase Additives: Certain mobile phase additives, such as trifluoroacetic acid (TFA), can cause ion suppression.[5][6]

  • Sample Preparation Artifacts: Contaminants introduced during sample processing, such as polymers from plasticware, can also lead to ion suppression.[1]

Q3: How can I detect ion suppression in my analysis of 1,14-Tetradecanedioic-D24 acid?

A3: A common method to assess ion suppression is the post-column infusion experiment. This involves infusing a constant flow of a solution containing 1,14-Tetradecanedioic-D24 acid into the LC eluent stream after the analytical column and before the mass spectrometer. A blank matrix sample is then injected. A dip in the baseline signal of the deuterated standard at the retention time of interfering matrix components indicates ion suppression.[7][8] Another approach is to compare the peak area of the deuterated standard in a neat solution versus its peak area in a post-extraction spiked blank matrix sample. A lower peak area in the matrix sample suggests suppression.[1]

Troubleshooting Guides

Issue 1: Poor Sensitivity or Inconsistent Peak Area for 1,14-Tetradecanedioic-D24 Acid

This issue is often a primary indicator of ion suppression.

Troubleshooting Workflow

start Start: Inconsistent Peak Area check_system Verify LC-MS System Performance (e.g., with a clean standard) start->check_system evaluate_matrix Evaluate Matrix Effects (Post-column infusion or post-extraction spike) check_system->evaluate_matrix suppression_present Ion Suppression Detected? evaluate_matrix->suppression_present optimize_chroma Optimize Chromatographic Separation suppression_present->optimize_chroma Yes no_suppression No Significant Suppression. Investigate other causes (e.g., standard stability). suppression_present->no_suppression No improve_sample_prep Improve Sample Preparation optimize_chroma->improve_sample_prep adjust_ms Adjust MS Parameters improve_sample_prep->adjust_ms end End: Consistent Peak Area adjust_ms->end

Caption: Troubleshooting workflow for inconsistent peak area.

Possible Causes and Solutions

Potential Cause Recommended Solution
Co-elution with Matrix Components Optimize Chromatography: Modify the LC gradient to better separate the 1,14-Tetradecanedioic-D24 acid from interfering compounds. A slower gradient can often improve resolution. Consider using a different stationary phase that offers alternative selectivity.
Insufficient Sample Cleanup Enhance Sample Preparation: Implement more rigorous sample preparation techniques like solid-phase extraction (SPE) or liquid-liquid extraction (LLE) to remove a broader range of matrix components compared to simple protein precipitation.[9]
High Concentration of Interferents Sample Dilution: Diluting the sample can reduce the concentration of interfering matrix components. However, this may also decrease the signal of the analyte, so a balance must be found.[3]
Inappropriate Mobile Phase Modify Mobile Phase: Avoid additives known to cause ion suppression, such as TFA. Consider alternatives like formic acid or ammonium formate.[5]
Suboptimal MS Source Parameters Optimize Ion Source: Adjust parameters like gas flow rates, temperature, and capillary voltage to enhance the ionization of 1,14-Tetradecanedioic-D24 acid and minimize the influence of matrix components.
Issue 2: Deuterated Standard and Analyte Show Different Degrees of Ion Suppression

Even though deuterated internal standards are designed to co-elute and experience similar matrix effects as the analyte, differences can sometimes occur.

Logical Relationship Diagram

cluster_0 Factors Influencing Differential Ion Suppression A Analyte & D24-Standard D Differential Ion Suppression A->D B Co-eluting Matrix Components B->D C Ion Source Conditions C->D

Caption: Factors leading to differential ion suppression.

Possible Causes and Solutions

Potential Cause Recommended Solution
Slight Chromatographic Separation (Isotope Effect) While generally minimal, the deuterium labeling can sometimes lead to a slight difference in retention time between the analyte and the internal standard. This can cause them to experience slightly different matrix effects if they are on the edge of an interfering peak. Solution: Ensure the peak shapes are symmetrical and that both compounds are eluting in a region free of significant matrix interference.
Concentration-Dependent Suppression The extent of ion suppression can be dependent on the concentration of both the analyte and the interfering species.[10] If the concentration of the analyte is significantly different from the deuterated standard, they may not experience the same degree of suppression. Solution: Ensure the concentration of the 1,14-Tetradecanedioic-D24 acid is within the linear range of the assay and ideally close to the expected concentration of the endogenous analyte.
Presence of Specific Interferents Some matrix components might specifically interact with either the analyte or the deuterated standard, leading to differential effects. Solution: Re-evaluate the sample preparation method to target the removal of the specific class of interfering compounds (e.g., using phospholipid removal plates).

Experimental Protocols

Protocol 1: Post-Column Infusion for Ion Suppression Evaluation

Objective: To identify regions in the chromatogram where ion suppression occurs.

Methodology:

  • System Setup:

    • Use a T-connector to introduce a constant flow of a standard solution containing 1,14-Tetradecanedioic-D24 acid into the mobile phase stream between the analytical column and the mass spectrometer's ion source.

    • The standard solution should be infused at a low flow rate (e.g., 10-20 µL/min) using a syringe pump.

  • Infusion and Injection:

    • Begin infusing the standard solution to obtain a stable baseline signal for the m/z of 1,14-Tetradecanedioic-D24 acid.

    • Inject a blank, extracted matrix sample onto the LC column.

  • Data Analysis:

    • Monitor the signal of the infused standard. Any significant drop in the signal intensity indicates the elution of matrix components that are causing ion suppression. This allows for the identification of "zones" of ion suppression in the chromatogram.

Protocol 2: Quantitative Assessment of Matrix Factor

Objective: To quantify the extent of ion suppression.

Methodology:

  • Prepare two sets of samples:

    • Set A (Neat Solution): Spike a known amount of 1,14-Tetradecanedioic-D24 acid into the mobile phase or a clean solvent.

    • Set B (Post-Extraction Spike): Extract a blank matrix sample using your established protocol. Spike the same known amount of 1,14-Tetradecanedioic-D24 acid into the extracted matrix.

  • Analysis: Analyze both sets of samples by LC-MS.

  • Calculation: Calculate the Matrix Factor (MF) as follows:

    • MF = (Peak Area in Set B) / (Peak Area in Set A)

    • An MF of 1 indicates no matrix effect.

    • An MF < 1 indicates ion suppression.

    • An MF > 1 indicates ion enhancement.

Data Presentation

Table 1: Example Matrix Factor Calculation

SamplePeak Area of 1,14-Tetradecanedioic-D24 AcidMatrix FactorInterpretation
Neat Solution (Set A)1,500,000--
Post-Extraction Spike (Set B)750,0000.5050% Ion Suppression

Table 2: Comparison of Sample Preparation Techniques on Ion Suppression

Sample Preparation MethodTypical Matrix Factor RangeAdvantagesDisadvantages
Protein Precipitation (PPT) 0.3 - 0.8Fast and simpleHigh levels of residual matrix components
Liquid-Liquid Extraction (LLE) 0.6 - 0.9Cleaner extracts than PPTMore labor-intensive, solvent selection is critical
Solid-Phase Extraction (SPE) 0.8 - 1.1Highly selective, provides the cleanest extractsMethod development can be complex and time-consuming

References

Troubleshooting poor peak shape for 1,14-Tetradecanedioic-D24 acid

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance for common issues encountered during the chromatographic analysis of 1,14-Tetradecanedioic-D24 acid. The following frequently asked questions (FAQs) and guides are designed for researchers, scientists, and drug development professionals to help resolve poor chromatographic peak shapes and other analytical challenges.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

This section addresses specific issues you might encounter during your experiments in a question-and-answer format.

Q1: My peak for 1,14-Tetradecanedioic-D24 acid is tailing. What are the likely causes and how can I fix it?

A: Peak tailing, where the latter half of the peak is broader than the front half, is a common issue for dicarboxylic acids. This is often due to secondary interactions between the polar carboxyl groups and active sites on the stationary phase, such as residual silanols on silica-based columns.

Troubleshooting Steps:

  • Mobile Phase pH Adjustment: 1,14-Tetradecanedioic-D24 acid is a dicarboxylic acid. If the mobile phase pH is too close to the pKa of the analyte, you can get a mix of ionized and non-ionized forms, leading to tailing.

    • Solution: Adjust the mobile phase pH to be at least 2 units below the first pKa of the acid. Adding a small amount of a weak acid, like 0.1% formic acid or acetic acid, to the mobile phase can suppress the ionization of both the analyte and residual silanol groups on the stationary phase, minimizing secondary interactions and promoting a single, sharp peak.[1]

  • Column Selection: Standard silica-based C18 columns can have exposed silanol groups that interact with your acidic analyte.

    • Solution: Use a column that is well end-capped to reduce the number of available free silanols. Alternatively, consider a column with a different stationary phase chemistry, such as one with an embedded polar group, which can help shield the silanols.

  • Sample Overload: Injecting too much sample can saturate the stationary phase, leading to peak tailing.

    • Solution: Try reducing the injection volume or diluting the sample. This is a simple way to check for mass overload.[2]

  • Column Contamination: Accumulation of contaminants from your sample matrix or system can create active sites that cause tailing.

    • Solution: Flush the column with a strong solvent (e.g., isopropanol, followed by hexane if compatible with your column, then back to isopropanol and your mobile phase). If the problem persists, using a guard column can protect your analytical column from contaminants.[3][4]

  • Extra-Column Volume: Excessive tubing length or wide-diameter tubing between the injector, column, and detector can cause band broadening and tailing.

    • Solution: Keep tubing as short and narrow as possible. Ensure all fittings are properly made to avoid dead volume.[3]

Q2: I am observing peak fronting for my 1,14-Tetradecanedioic-D24 acid analysis. What could be the reason?

A: Peak fronting, where the front half of the peak is broader than the latter half, is less common than tailing but can still occur.

Troubleshooting Steps:

  • Sample Solubility and Solvent Effects: 1,14-Tetradecanedioic acid has low aqueous solubility.[5] If the sample is dissolved in a solvent that is much stronger than your mobile phase, it can cause the sample band to spread at the head of the column, leading to fronting.

    • Solution: Ideally, dissolve your sample in the initial mobile phase. If a different solvent is necessary for solubility, use the smallest possible volume and ensure it is miscible with the mobile phase.

  • Column Overload: While mass overload often causes tailing, concentration overload can lead to fronting.

    • Solution: Dilute your sample to a lower concentration and reinject.

  • Column Degradation: In rare cases, a physical deformation of the column bed or a void at the column inlet can cause fronting.

    • Solution: If all peaks in your chromatogram are fronting, this may indicate a column issue.[4] Try reversing and flushing the column (if the manufacturer allows). If the problem continues, the column may need to be replaced.[4]

Q3: My peaks are broad and my resolution is poor. How can I improve this?

A: Broad peaks can be caused by a variety of factors, from system issues to suboptimal method parameters.

Troubleshooting Steps:

  • Optimize Flow Rate: A flow rate that is too high can decrease column efficiency and lead to broader peaks.

    • Solution: Try reducing the flow rate to see if peak shape improves.

  • Check for Extra-Column Volume: As mentioned for tailing, excessive tubing length or internal diameter can contribute to band broadening.

    • Solution: Ensure connections are made with minimal dead volume.[3]

  • Column Efficiency: An old or contaminated column will lose its efficiency.

    • Solution: First, try cleaning the column according to the manufacturer's instructions. If that fails, the column may need to be replaced.

  • Temperature Control: Operating at a stable, and sometimes elevated, column temperature can improve peak shape by reducing the viscosity of the mobile phase.

    • Solution: Use a column oven to maintain a consistent and optimized temperature.

Q4: I am seeing split peaks. What should I investigate?

A: Split peaks can be caused by several issues, often related to sample introduction or the column inlet.[1]

Troubleshooting Steps:

  • Partial Column Blockage: A blocked inlet frit can cause the sample to be distributed unevenly onto the column, leading to split peaks.[4]

    • Solution: Back-flushing the column (if permissible) or replacing the frit or guard column can resolve this.[4]

  • Sample Solvent Incompatibility: If the sample solvent is significantly different from the mobile phase, it can cause the sample to precipitate at the head of the column, resulting in peak splitting.

    • Solution: Prepare your sample in a solvent that is as close in composition to the mobile phase as possible.

  • Void at Column Inlet: A gap or "void" in the packing material at the top of the column can cause the sample path to split.

    • Solution: This usually indicates the end of the column's life, and the column should be replaced.

Q5: Does the deuterium labeling of 1,14-Tetradecanedioic-D24 acid affect its chromatography?

A: Yes, it can have a minor effect. The substitution of hydrogen with deuterium can slightly alter the physicochemical properties of a molecule. In reversed-phase liquid chromatography, deuterated compounds often elute slightly earlier than their non-deuterated counterparts.[6][7] This is known as the chromatographic isotope effect.[6]

  • Practical Implication: If you are using unlabeled 1,14-Tetradecanedioic acid as an internal standard (or vice-versa), you may observe a slight separation. For quantitative analysis using an isotope-labeled internal standard, it is crucial that the peaks are integrated together or that the chromatographic method is adjusted to ensure co-elution.

Quantitative Data Summary

The following table provides typical starting parameters for optimizing the chromatographic separation of long-chain dicarboxylic acids like 1,14-Tetradecanedioic-D24 acid.

ParameterRecommended Range/ValueRationale & Notes
Column C18, C8 (End-capped)Provides good hydrophobic retention for the long carbon chain. End-capping is critical to minimize silanol interactions.
Mobile Phase A Water + 0.1% Formic Acid or 10mM Ammonium Acetate w/ 0.1% Acetic AcidAcidification is key to suppress ionization of the carboxyl groups and silanols. Buffered mobile phases can improve stability.[8]
Mobile Phase B Acetonitrile or Methanol + 0.1% Formic AcidAcetonitrile often provides better peak shape and lower backpressure.
Gradient Start at 50-70% B, ramp to 95-100% BA gradient is typically required to elute this long-chain acid with good peak shape in a reasonable time.
Flow Rate 0.3 - 0.6 mL/min (for 2.1 mm ID column)Adjust based on column dimensions and particle size to optimize efficiency.
Column Temp. 30 - 50 °CElevated temperature can improve peak shape by reducing mobile phase viscosity and improving mass transfer.
Injection Vol. 1 - 10 µLKeep volume low to prevent overload and solvent-related peak distortion.
Sample Solvent Initial Mobile Phase CompositionMinimizes peak shape distortion. If a stronger solvent is needed, inject the smallest possible volume.

Experimental Protocols

General Protocol for LC-MS Analysis of 1,14-Tetradecanedioic-D24 Acid

This protocol provides a starting point for method development. Optimization will be required based on your specific instrumentation and sample matrix.

  • Instrumentation and Column:

    • HPLC or UHPLC system coupled to a triple quadrupole mass spectrometer.

    • Reversed-Phase Column: C18, 100 mm x 2.1 mm, < 3 µm particle size.

  • Reagents and Sample Preparation:

    • Mobile Phase A: 0.1% Formic Acid in Water.

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

    • Sample Solvent: 50:50 Acetonitrile:Water or initial mobile phase conditions.

    • Prepare stock solutions of 1,14-Tetradecanedioic-D24 acid in a suitable organic solvent (e.g., methanol or acetonitrile).

    • Prepare working standards and samples by diluting the stock solution in the sample solvent. For biological samples, a protein precipitation or liquid-liquid extraction step may be necessary. A published method for the unlabeled analyte used analyte-free charcoal-stripped human plasma as a surrogate matrix for validation.[9][10][11]

  • Chromatographic Conditions:

    • Flow Rate: 0.4 mL/min.

    • Column Temperature: 40 °C.

    • Injection Volume: 5 µL.

    • Gradient Program:

      • 0.0 min: 60% B

      • 5.0 min: 98% B

      • 6.0 min: 98% B

      • 6.1 min: 60% B

      • 8.0 min: 60% B (Re-equilibration)

  • Mass Spectrometry Conditions (Negative Ion Mode):

    • Ionization Source: Electrospray Ionization (ESI), Negative Mode.

    • Optimize source parameters (e.g., capillary voltage, gas flow, temperature) by infusing a standard solution.

    • Monitor the appropriate precursor-to-product ion transition for 1,14-Tetradecanedioic-D24 acid.

Mandatory Visualization

The following diagram illustrates a logical workflow for troubleshooting poor peak shape.

G cluster_0 Troubleshooting Poor Peak Shape for 1,14-Tetradecanedioic-D24 Acid Start Identify Peak Shape Problem Tailing Peak Tailing? Start->Tailing Fronting Peak Fronting? Tailing->Fronting No Tailing_Sol1 Reduce Sample Concentration / Volume Tailing->Tailing_Sol1 Yes Split Split / Broad Peak? Fronting->Split No Fronting_Sol1 Dissolve Sample in Initial Mobile Phase Fronting->Fronting_Sol1 Yes Split_Sol1 Check for Blockage (Frit, Guard Column) Split->Split_Sol1 Yes Tailing_Sol2 Add 0.1% Formic Acid to Mobile Phase Tailing_Sol1->Tailing_Sol2 Tailing_Sol3 Use End-Capped Column or Guard Column Tailing_Sol2->Tailing_Sol3 Tailing_Sol4 Check for Dead Volume (Fittings, Tubing) Tailing_Sol3->Tailing_Sol4 Fronting_Sol2 Reduce Sample Concentration Fronting_Sol1->Fronting_Sol2 Fronting_Sol3 Replace Column (Check for Void) Fronting_Sol2->Fronting_Sol3 Split_Sol2 Ensure Sample Solvent is Compatible with MP Split_Sol1->Split_Sol2 Split_Sol3 Optimize Flow Rate & Column Temperature Split_Sol2->Split_Sol3

Caption: A decision tree for systematically troubleshooting poor HPLC peak shape.

References

Technical Support Center: Troubleshooting Calibration Curve Linearity with Deuterated Standards

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center is designed for researchers, scientists, and drug development professionals to diagnose and resolve common issues related to calibration curve non-linearity when using deuterated internal standards in quantitative mass spectrometry assays.

Frequently Asked Questions (FAQs)

Q1: Why is my calibration curve non-linear even though I am using a deuterated internal standard?

A1: Non-linearity in calibration curves, even with the use of stable isotope-labeled internal standards, can stem from several sources. At high analyte concentrations, detector saturation or ion suppression due to competition for ionization in the mass spectrometer source can occur.[1][2] The formation of analyte multimers (like dimers or trimers) at these high concentrations can also lead to a non-linear response.[1] Furthermore, the concentration of the deuterated internal standard itself can influence the linearity of the analyte-to-internal standard response ratio.[1][3]

Q2: My deuterated internal standard doesn't seem to be correcting for matrix effects properly. What could be the cause?

A2: This phenomenon is often referred to as "differential matrix effects."[1] It happens when the analyte and the deuterated internal standard are affected differently by components of the sample matrix. A primary reason for this is a slight difference in their chromatographic retention times.[1][4] Even a small separation can expose the analyte and the internal standard to different matrix components as they elute, causing varied levels of ion suppression or enhancement.[1][4]

Q3: Can the position of the deuterium label on the internal standard impact my results?

A3: Yes, the stability and position of the deuterium label are crucial. If deuterium atoms are located in chemically labile positions, they can undergo back-exchange with protons from the solvent or matrix.[1] This can result in a loss of the isotopic label, which compromises the accuracy of the assay. It is essential to use internal standards where deuterium atoms are placed in stable, non-exchangeable positions.[1]

Q4: I'm observing poor reproducibility in my assay. Could the deuterated standard be the source of the problem?

A4: Poor reproducibility can indeed be linked to the deuterated standard. Inconsistent peak areas of the internal standard across the analytical run are a key indicator. This can be caused by inconsistent sample preparation, such as inaccurate spiking of the internal standard, or instability of the standard in the sample or autosampler.

Troubleshooting Guides

Issue 1: Non-Linear Calibration Curve

Symptoms:

  • The calibration curve is visibly non-linear, often plateauing at higher concentrations.

  • The coefficient of determination (r²) is below the acceptable limit (typically <0.99).[1]

  • Back-calculated concentrations of the calibration standards show significant deviation from their nominal values, especially at the high and low ends of the curve.[1]

Possible Causes & Solutions:

CauseTroubleshooting Steps
Detector Saturation 1. Dilute High-Concentration Standards: If non-linearity is observed only at the upper end of the curve, the detector may be saturated. Dilute the highest concentration standards and re-inject.[3] 2. Check Internal Standard Response: An excessively high internal standard concentration can also contribute to detector saturation.[3] 3. Reduce Injection Volume: Injecting a smaller volume can help prevent overloading the detector.[5]
Ionization Competition 1. Monitor Internal Standard Signal: A decreasing internal standard signal as the analyte concentration increases is indicative of competition for ionization.[1][6] 2. Optimize Internal Standard Concentration: Adjusting the internal standard concentration, sometimes even to a higher level, can improve linearity.[1][3] 3. Dilute Sample Extract: If feasible, using a more diluted sample extract can alleviate competition in the ion source.[1]
Analyte Multimer Formation 1. Dilute High-Concentration Standards: This is more prevalent with certain molecules at high concentrations. Diluting the upper-end standards is a primary solution.[1] 2. Optimize Ion Source Parameters: Adjusting parameters like temperature and gas flows can help minimize the formation of multimers.[1]
Isotopic Interference 1. Check for Isotopic Overlap: The native analyte may have a significant isotopic peak that overlaps with the mass of the deuterated standard, or vice versa.[7] This can become more pronounced at high analyte-to-internal standard concentration ratios.[8] 2. Use a Non-linear Fit: In cases of inherent non-linearity due to isotopic interference, a non-linear regression model may be more appropriate for fitting the calibration curve.[8][9]

Troubleshooting Workflow for Non-Linearity

cluster_0 Problem Identification cluster_1 Investigation cluster_2 Potential Causes cluster_3 Solutions Observe Non-Linear Curve Observe Non-Linear Curve Analyze IS Response Analyze IS Response Observe Non-Linear Curve->Analyze IS Response Check High Concentrations Check High Concentrations Observe Non-Linear Curve->Check High Concentrations Review Chromatography Review Chromatography Observe Non-Linear Curve->Review Chromatography Ion Competition Ion Competition Analyze IS Response->Ion Competition IS signal drops? Detector Saturation Detector Saturation Check High Concentrations->Detector Saturation Non-linearity at top? Differential Matrix Effects Differential Matrix Effects Review Chromatography->Differential Matrix Effects Analyte/IS separation? Optimize IS Concentration Optimize IS Concentration Ion Competition->Optimize IS Concentration Dilute High Standards Dilute High Standards Detector Saturation->Dilute High Standards Improve Chromatography Improve Chromatography Differential Matrix Effects->Improve Chromatography

Caption: Troubleshooting workflow for calibration curve issues.

Issue 2: Inadequate Compensation for Matrix Effects

Symptoms:

  • Significant ion suppression or enhancement is observed when comparing standards prepared in solvent versus those in a biological matrix.

  • Poor accuracy and precision for quality control samples prepared in the matrix.

  • The peak area of the internal standard is inconsistent across different matrix samples.

Possible Causes & Solutions:

CauseTroubleshooting Steps
Differential Matrix Effects 1. Examine Chromatography: Carefully overlay the chromatograms of the analyte and the deuterated internal standard. A slight separation in their retention times is a key indicator.[1][4] 2. Improve Chromatographic Separation: Modify the chromatographic method to either ensure complete co-elution of the analyte and internal standard or to separate them from interfering matrix components.[1] 3. Enhance Sample Clean-up: Consider implementing a more rigorous sample preparation procedure (e.g., solid-phase extraction) to remove matrix components that cause interference.[7]
Unstable Isotope Label 1. Verify Label Stability: Ensure the deuterium labels are on non-exchangeable positions of the molecule.[1] 2. Consult Manufacturer's Data: Review the certificate of analysis for the deuterated standard to confirm its isotopic purity and the stability of the label.

Visualization of Differential Matrix Effects

cluster_0 Chromatographic Elution Profile a Intensity b Retention Time Analyte Analyte IS IS Matrix Matrix Analyte->Matrix Suppression IS->Matrix Less Suppression

Caption: Differential matrix effects due to chromatographic separation.

Experimental Protocols

Protocol 1: Assessment of Matrix Effects

Objective: To determine if the sample matrix is causing ion suppression or enhancement and to evaluate the deuterated internal standard's ability to compensate for these effects.

Methodology:

  • Prepare Three Sets of Samples:

    • Set A (Neat Solution): Prepare standards at low, medium, and high concentrations in the final mobile phase or reconstitution solvent.

    • Set B (Post-Extraction Spike): Extract blank matrix samples using the established sample preparation method. Spike the extracted matrix with the standards at the same low, medium, and high concentrations.

    • Set C (Internal Standard in Post-Extraction Spike): To the samples from Set B, add the deuterated internal standard at the working concentration.[1]

  • Analysis: Inject and analyze all three sets of samples using the LC-MS/MS method.

  • Data Evaluation:

    • Calculate Matrix Effect (%): (Peak Area in Set B / Peak Area in Set A) * 100

      • A value of 100% indicates no matrix effect.

      • A value < 100% indicates ion suppression.

      • A value > 100% indicates ion enhancement.

    • Assess Compensation: Compare the analyte/internal standard peak area ratios in Set C to the ratios in a neat standard solution containing the internal standard. Consistent ratios indicate effective compensation.

Protocol 2: Optimizing Internal Standard Concentration

Objective: To identify the optimal concentration of the deuterated internal standard that ensures a linear calibration curve and a stable signal.

Methodology:

  • Prepare Internal Standard Working Solutions: Create a series of working solutions of the deuterated internal standard at different concentrations (e.g., low, medium, and high relative to the expected analyte concentration range).[3]

  • Prepare Calibration Curves: For each internal standard concentration, prepare a full calibration curve by spiking a constant amount of the internal standard and varying amounts of the analyte into a blank matrix.[3]

  • Analysis: Analyze all prepared calibration curves using the LC-MS/MS method.[3]

  • Data Evaluation:

    • Plot the calibration curves for each internal standard concentration (analyte/IS peak area ratio vs. analyte concentration).

    • Assess the linearity (r²) of each curve.

    • Examine the precision (%RSD) of the internal standard peak area at each concentration level across all calibration points.

    • Select the internal standard concentration that provides the best linearity and a stable, robust signal across the entire calibration range.[3]

References

Technical Support Center: Minimizing Carryover of 1,14-Tetradecanedioic-D24 Acid in LC-MS

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for minimizing the carryover of 1,14-Tetradecanedioic-D24 acid in your LC-MS analyses. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help you identify and resolve common issues encountered during your experiments.

Frequently Asked Questions (FAQs)

Q1: What is carryover and why is it a problem for 1,14-Tetradecanedioic-D24 acid analysis?

A1: Carryover is the appearance of a small amount of an analyte from a previous injection in a subsequent analysis.[1] For a long-chain dicarboxylic acid like 1,14-tetradecanedioic acid, which can be "sticky," this is a significant issue as it can adhere to various surfaces within the LC-MS system.[2] This can lead to inaccurate quantification, especially for low-concentration samples, and false-positive results in blank injections.[1]

Q2: What are the primary sources of carryover in an LC-MS system?

A2: The most common sources of carryover are the autosampler (including the needle, valve, and sample loop), the analytical column (and guard column), and transfer lines.[1] Any surface that comes into contact with the sample has the potential to contribute to carryover.

Q3: How do the chemical properties of 1,14-Tetradecanedioic-D24 acid contribute to carryover?

A3: 1,14-Tetradecanedioic acid is a dicarboxylic acid, and its solubility is dependent on pH. At certain pH values, it can become ionized, increasing its interaction with charged surfaces within the LC-MS system. One strategy to minimize carryover is to maintain the analyte in its neutral form through careful control of the mobile phase pH.[3][4]

Q4: Is it possible to completely eliminate carryover?

A4: While complete elimination may not always be feasible, carryover can be significantly minimized to a level that does not impact the accuracy and precision of your results. The goal is to reduce the carryover peak area to below the lower limit of quantification (LLOQ) of your assay.

Troubleshooting Guides

Issue 1: I am observing a peak for 1,14-Tetradecanedioic-D24 acid in my blank injections immediately following a high-concentration sample.

Possible Cause: Inadequate cleaning of the autosampler injection needle and valve.

Troubleshooting Steps:

  • Optimize Wash Solvents: The composition of your wash solvent is critical. For dicarboxylic acids, a wash solution with an optimized pH can be more effective than neutral organic solvents.

  • Increase Wash Volume and/or Time: Extend the duration and increase the volume of the needle wash cycle in your autosampler settings.

  • Use a Stronger Elution Solvent: Employ a wash solvent that is stronger than the mobile phase used for elution. For reversed-phase chromatography, this typically involves a higher percentage of organic solvent.

Issue 2: Carryover persists even after optimizing the autosampler wash.

Possible Cause: Contamination of the analytical column, guard column, or transfer tubing.

Troubleshooting Steps:

  • Column Washing: After a batch of samples, flush the column with a strong solvent mixture. A high percentage of organic solvent (e.g., 95% acetonitrile or methanol) can be effective.

  • Guard Column Replacement: The guard column is a common site for carryover. Replace the guard column and check for a reduction in carryover.

  • Systematic Isolation: To pinpoint the source, systematically bypass components of the LC system. For example, remove the column and connect the injector directly to the detector, then inject a blank. This can help determine if the carryover originates from the autosampler or the column.

Data Presentation

Table 1: Effect of Wash Solvent Composition on Carryover of a Dicarboxylic Acid (Illustrative Data)

Wash Solvent CompositionCarryover (%)
100% Acetonitrile5.2
50:50 Acetonitrile:Isopropanol2.8
90:10 Acetonitrile:Water + 0.1% Formic Acid1.5
90:10 Acetonitrile:Water + 0.1% Ammonium Hydroxide0.8

This table provides illustrative data on how different wash solvent compositions can impact the percentage of carryover observed.

Experimental Protocols

Protocol 1: Systematic Approach to Identifying the Source of Carryover
  • Establish a Baseline: Inject a high-concentration standard of 1,14-Tetradecanedioic-D24 acid followed by a series of blank injections to determine the initial level of carryover.

  • Isolate the Autosampler: Replace the analytical column with a zero-dead-volume union.

  • Inject Blank: Perform another blank injection. If the carryover peak is still present, the source is likely the autosampler.

  • Isolate the Column: If the carryover was significantly reduced after removing the column, the column is a major contributor.

  • Optimize Cleaning Procedures: Based on the identified source, focus on optimizing the cleaning procedures for either the autosampler or the column as described in the troubleshooting guides.

Protocol 2: Optimizing Mobile Phase pH to Minimize Carryover
  • Determine the pKa: The pKa values of 1,14-tetradecanedioic acid are the first step in understanding its ionization behavior.

  • Prepare Mobile Phases at Different pH Values: Prepare a series of mobile phases with pH values around the pKa of the analyte. For dicarboxylic acids, a mobile phase with a lower pH (e.g., using formic acid as an additive) will keep the analyte in its less polar, neutral form, reducing its interaction with the stationary phase and system surfaces.[3][4]

  • Analyze Carryover: For each mobile phase condition, inject a high-concentration standard followed by a blank and measure the carryover.

  • Select Optimal pH: Choose the mobile phase pH that results in the lowest carryover while maintaining good chromatographic peak shape and retention.

Visualizations

carryover_troubleshooting_workflow start Observe Carryover Peak in Blank wash_optimization Optimize Autosampler Wash (Solvent, Volume, Time) start->wash_optimization check_carryover1 Carryover Still Present? wash_optimization->check_carryover1 isolate_source Systematically Isolate Components (Remove Column) check_carryover1->isolate_source Yes resolved Carryover Minimized check_carryover1->resolved No check_source Carryover in Autosampler? isolate_source->check_source clean_autosampler Focus on Autosampler Cleaning (Needle, Valve, Loop) check_source->clean_autosampler Yes clean_column Focus on Column Washing Protocol check_source->clean_column No clean_autosampler->resolved clean_column->resolved

Caption: A workflow for troubleshooting carryover issues.

carryover_sources cluster_lc LC System cluster_ms MS System autosampler Autosampler (Needle, Valve, Loop) column Column (Guard & Analytical) tubing Transfer Tubing ion_source Ion Source carryover Potential Carryover Sources carryover->autosampler carryover->column carryover->tubing carryover->ion_source

Caption: Potential sources of carryover in an LC-MS system.

References

Validation & Comparative

Quantitative Analysis of 1,14-Tetradecanedioic Acid: A Comparative Guide to Method Validation

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of analytical methodologies for the quantification of 1,14-Tetradecanedioic acid, a long-chain dicarboxylic acid of interest in various research and pharmaceutical development contexts. The selection of a robust and reliable analytical method is paramount for accurate quantification in complex matrices. This document presents a detailed comparison of two prevalent techniques: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) and Gas Chromatography-Mass Spectrometry (GC-MS), supported by published experimental data.

Method Performance Comparison

The selection of an appropriate analytical method hinges on its performance characteristics. The following tables summarize the key validation parameters for the quantification of 1,14-Tetradecanedioic acid and a representative long-chain dicarboxylic acid using LC-MS/MS and GC-MS, respectively.

Table 1: LC-MS/MS Method Validation for 1,14-Tetradecanedioic Acid in Human Plasma [1][2][3][4]

Validation ParameterPerformance Characteristic
Linearity (Standard Curve Range)2.5–1000 nM
AccuracyNot explicitly stated in the abstract
PrecisionNot explicitly stated in the abstract
Limit of Quantification (LOQ)2.5 nM
Internal StandardIsotope-labeled 1,14-Tetradecanedioic acid

Table 2: GC-MS Method Validation for a Representative Long-Chain Dicarboxylic Acid (Octadecenedioic Acid) in Human Skin and Perfusates [5][6]

Validation ParameterPerformance Characteristic
Linearity (Concentration Range)250–2000 ng/mL (Correlation coefficient: 0.998)
Accuracy (% Recovery)Within-day: 94.5% to 102.4%; Between-day: 97.5% to 105.8%
Precision (%RSD)Within-day: < 5%; Between-day: < 7%
Limit of Quantification (LOQ)250 ng/mL
Internal Standard1,18-Octadecanedioic acid

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of analytical methods. Below are the experimental protocols for the LC-MS/MS and GC-MS methods.

LC-MS/MS Method for 1,14-Tetradecanedioic Acid Quantification[1][2][3][4]

This method was developed for the robust quantification of endogenous 1,14-tetradecanedioic acid in human plasma.

  • Sample Preparation: Due to the endogenous nature of the analyte, a surrogate matrix (analyte-free charcoal-stripped human plasma) is used for the preparation of calibration standards and quality controls.

  • Chromatographic Separation: Optimized chromatographic conditions are employed to separate 1,14-Tetradecanedioic acid from potential interferences.

  • Mass Spectrometric Detection: A tandem mass spectrometer is used for detection, providing high selectivity and sensitivity.

GC-MS Method for Long-Chain Dicarboxylic Acid Quantification[5][6][7]

This method is suitable for the quantification of long-chain dicarboxylic acids in biological matrices and involves a necessary derivatization step to increase the volatility of the analyte.

  • Extraction: The analyte is extracted from the sample matrix using a suitable organic solvent (e.g., methanol). An internal standard (a structurally similar dicarboxylic acid) is added prior to extraction.

  • Derivatization: The extracted dicarboxylic acids are converted to their trimethylsilyl (TMS) derivatives using a silylating agent such as N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) with a catalyst like trimethylchlorosilane (TMCS). This step is crucial to make the long-chain dicarboxylic acids volatile for GC analysis.

  • GC-MS Analysis: The derivatized sample is injected into a gas chromatograph for separation on a capillary column. The separated components are then detected by a mass spectrometer, often in the selected ion monitoring (SIM) mode for enhanced sensitivity and specificity.

Visualizing the Analytical Workflow

To further clarify the experimental processes, the following diagrams illustrate the workflows for the LC-MS/MS and GC-MS methods.

LC-MS/MS Workflow for 1,14-Tetradecanedioic Acid Quantification cluster_0 Sample Preparation cluster_1 Analysis cluster_2 Data Processing Sample Human Plasma Sample Spike Spike with Internal Standard Sample->Spike Extraction Protein Precipitation / Liquid-Liquid Extraction Spike->Extraction LC LC Separation Extraction->LC MSMS MS/MS Detection LC->MSMS Quantification Quantification against Calibration Curve MSMS->Quantification

LC-MS/MS Analytical Workflow

GC-MS Workflow for Long-Chain Dicarboxylic Acid Quantification cluster_0 Sample Preparation cluster_1 Analysis cluster_2 Data Processing Sample Biological Sample Spike Spike with Internal Standard Sample->Spike Extraction Solvent Extraction Spike->Extraction Derivatization Silylation (e.g., BSTFA) Extraction->Derivatization GC GC Separation Derivatization->GC MS MS Detection (SIM mode) GC->MS Quantification Quantification against Calibration Curve MS->Quantification

GC-MS Analytical Workflow

References

A Comparative Guide to 1,14-Tetradecanedioic-D24 Acid and 13C-Labeled Standards for Quantitative Analysis

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals engaged in quantitative mass spectrometry, the selection of an appropriate internal standard is a critical determinant of data quality and reliability. This guide provides an objective comparison between deuterated standards, specifically 1,14-Tetradecanedioic-D24 acid, and their 13C-labeled counterparts. The choice of isotopic labeling strategy can significantly impact assay performance, particularly in complex biological matrices. This comparison is supported by established principles of isotope dilution mass spectrometry to inform the selection of the most suitable standard for your analytical needs.

Performance Characteristics: Deuterated vs. 13C-Labeled Standards

The ideal internal standard should exhibit identical chemical and physical properties to the analyte of interest, ensuring it behaves similarly during sample extraction, chromatographic separation, and ionization.[1] While both deuterated and 13C-labeled standards are designed to mimic the native analyte, inherent differences between deuterium and carbon-13 isotopes can lead to variations in performance.[1]

A summary of the key performance characteristics is presented in the table below:

Feature1,14-Tetradecanedioic-D24 Acid (Deuterated)13C-Labeled 1,14-Tetradecanedioic AcidRationale & Implications
Isotopic Stability Variable; potential for back-exchange of deuterium with hydrogen.High; 13C atoms are integrated into the carbon skeleton and are not susceptible to exchange.[2][3]13C-labeling provides greater assurance of isotopic stability throughout the analytical workflow.[2] While the deuterium labels on the carbon backbone of 1,14-tetradecanedioic-D24 acid are generally stable, the possibility of exchange under certain conditions exists.
Chromatographic Co-elution Potential for slight chromatographic shift from the unlabeled analyte.[4]Excellent; physicochemical properties are nearly identical to the unlabeled analyte, ensuring co-elution.[1]Co-elution is crucial for accurate compensation of matrix effects.[1] Deuteration can sometimes lead to a slight retention time shift, which may result in differential ionization suppression or enhancement.[4]
Matrix Effects Susceptible to differential matrix effects if chromatographic separation occurs.More effective at compensating for matrix effects due to identical elution profiles.[2]The closer the internal standard mimics the analyte's behavior, the better it can correct for variations in the sample matrix that can affect ionization efficiency.[5]
Potential for Isotopic Interference Lower natural abundance of deuterium, but potential for in-source fragmentation and H-D exchange can complicate spectra.Lower likelihood of interference from the unlabeled analyte's isotopic cluster due to the natural abundance of 13C (~1.1%).[3]13C labeling generally provides a cleaner analytical signal with less potential for spectral overlap.[3]
Cost & Availability Generally more cost-effective and widely available.[6][7]Typically more expensive and may have limited commercial availability due to more complex synthesis.[6]Budgetary and logistical constraints are practical considerations in the selection of an internal standard.[3]

Experimental Protocols

The following provides a generalized experimental protocol for the quantitative analysis of 1,14-tetradecanedioic acid in a biological matrix (e.g., plasma) using a stable isotope-labeled internal standard with LC-MS/MS.

Objective

To accurately quantify the concentration of 1,14-tetradecanedioic acid in a biological sample using either 1,14-Tetradecanedioic-D24 acid or a 13C-labeled analog as an internal standard.

Methodology
  • Sample Preparation:

    • Thaw biological samples (e.g., plasma, urine, tissue homogenate) on ice.

    • To a 100 µL aliquot of the sample, add 10 µL of the internal standard solution (either 1,14-Tetradecanedioic-D24 acid or 13C-labeled 1,14-tetradecanedioic acid) at a known concentration.

    • Vortex mix for 10 seconds.

    • Perform protein precipitation by adding 400 µL of ice-cold acetonitrile.

    • Vortex for 1 minute and then centrifuge at 14,000 rpm for 10 minutes at 4°C.

    • Transfer the supernatant to a new tube and evaporate to dryness under a gentle stream of nitrogen.

    • Reconstitute the residue in 100 µL of the initial mobile phase.

  • LC-MS/MS Analysis:

    • Liquid Chromatography (LC):

      • Column: A suitable reversed-phase column (e.g., C18, 2.1 x 100 mm, 1.8 µm).

      • Mobile Phase A: 0.1% formic acid in water.

      • Mobile Phase B: 0.1% formic acid in acetonitrile.

      • Gradient: A suitable gradient to ensure separation from other matrix components.

      • Flow Rate: 0.3 mL/min.

      • Injection Volume: 5 µL.

    • Mass Spectrometry (MS/MS):

      • Ionization Mode: Electrospray Ionization (ESI) in negative mode.

      • Detection: Multiple Reaction Monitoring (MRM).

      • MRM Transitions:

        • 1,14-Tetradecanedioic acid (Analyte): Monitor the transition from the precursor ion (M-H)- to a specific product ion.

        • 1,14-Tetradecanedioic-D24 acid (Internal Standard): Monitor the corresponding transition for the deuterated standard.

        • 13C-Labeled 1,14-Tetradecanedioic acid (Internal Standard): Monitor the corresponding transition for the 13C-labeled standard.

  • Quantification:

    • The concentration of the analyte is determined by calculating the peak area ratio of the analyte to the internal standard and comparing it to a calibration curve prepared in the same biological matrix.

Workflow for Quantitative Analysis using a Stable Isotope-Labeled Internal Standard

Quantitative_Analysis_Workflow Sample Biological Sample (e.g., Plasma) IS Add Internal Standard (1,14-Tetradecanedioic-D24 Acid or 13C-Labeled) Sample->IS Extraction Sample Preparation (e.g., Protein Precipitation, SPE) IS->Extraction LC LC Separation Extraction->LC MS MS/MS Detection (MRM) LC->MS Data Data Acquisition (Peak Area Integration) MS->Data Quant Quantification (Area Ratio vs. Calibration Curve) Data->Quant Result Analyte Concentration Quant->Result

Caption: Workflow for LC-MS/MS quantitative analysis.

Conclusion and Recommendations

While deuterated internal standards such as 1,14-Tetradecanedioic-D24 acid are widely utilized due to their lower cost and broader availability, the evidence strongly suggests that 13C-labeled internal standards offer superior performance for quantitative mass spectrometry.[1] Their key advantages include co-elution with the analyte, leading to more accurate compensation for matrix effects, and greater isotopic stability, which eliminates the risk of back-exchange and ensures data integrity.[1][8] For routine analyses or when a 13C-labeled standard is not available, deuterated standards can be a viable option.[1] However, it is crucial to thoroughly validate their performance, paying close attention to potential chromatographic shifts and isotopic instability.[1] For high-stakes applications such as clinical trials or regulated bioanalysis, the use of 13C-labeled standards is highly recommended to ensure the highest level of accuracy and data reliability.

References

Isotopic Purity Assessment of 1,14-Tetradecanedioic-D24 Acid: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals utilizing isotopically labeled compounds, ensuring the isotopic purity of these reagents is paramount for the validity and accuracy of experimental results. This guide provides a comparative assessment of 1,14-Tetradecanedioic-D24 acid, a deuterated long-chain dicarboxylic acid, and an alternative, Hexadecanedioic acid-D28. This comparison is supported by experimental protocols for assessing isotopic purity using mass spectrometry and nuclear magnetic resonance spectroscopy.

Data Presentation: Comparison of Deuterated Dicarboxylic Acids

The selection of a deuterated standard can be influenced by factors such as the specific mass shift required for an assay and the commercially available isotopic enrichment. Below is a comparison of 1,14-Tetradecanedioic-D24 acid and a common alternative.

Feature1,14-Tetradecanedioic-D24 AcidHexadecanedioic acid-D28
Chemical Formula C₁₄H₂D₂₄O₄C₁₆H₂D₂₈O₄
Molecular Weight ~282.5 g/mol ~314.6 g/mol
Number of Deuterium Atoms 2428
Isotopic Purity (Minimum) 99 atom % D[1]99 atom % D[1][2][3]
Chemical Purity (Minimum) >98%>98%
Common Analytical Techniques GC-MS, LC-MS, NMRGC-MS, LC-MS, NMR

Experimental Protocols

Accurate determination of isotopic purity is crucial for quantitative studies. The following are detailed methodologies for the two primary analytical techniques used for this purpose.

Protocol 1: Isotopic Purity Assessment by Mass Spectrometry (MS)

Mass spectrometry is a highly sensitive technique for determining the isotopic enrichment of a labeled compound by analyzing the mass-to-charge ratio of the molecule and its isotopologues.

1. Sample Preparation and Derivatization (for GC-MS)

For analysis by Gas Chromatography-Mass Spectrometry (GC-MS), the dicarboxylic acids must first be derivatized to increase their volatility. A common method is silylation.

  • Reagents: N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% trimethylchlorosilane (TMCS), Pyridine.

  • Procedure:

    • Accurately weigh approximately 1 mg of the deuterated dicarboxylic acid into a reaction vial.

    • Add 100 µL of pyridine to dissolve the sample.

    • Add 100 µL of BSTFA + 1% TMCS to the vial.

    • Cap the vial tightly and heat at 70°C for 1 hour to ensure complete derivatization.

    • Cool the sample to room temperature before analysis.

2. GC-MS Analysis

  • Instrumentation: A gas chromatograph coupled to a mass spectrometer (e.g., a single quadrupole or time-of-flight analyzer).

  • GC Conditions:

    • Column: A non-polar capillary column (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm film thickness).

    • Injector Temperature: 280°C.

    • Oven Temperature Program: Initial temperature of 150°C, hold for 2 minutes, then ramp to 300°C at a rate of 10°C/min, and hold for 10 minutes.

    • Carrier Gas: Helium at a constant flow rate of 1 mL/min.

  • MS Conditions:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Mass Range: Scan from m/z 50 to 700.

    • Data Analysis: The isotopic purity is determined by analyzing the ion cluster of the molecular ion or a characteristic fragment ion. The relative abundances of the M, M+1, M+2, etc. peaks are used to calculate the percentage of each isotopologue.

3. Liquid Chromatography-Mass Spectrometry (LC-MS) Analysis

LC-MS can be used for the direct analysis of dicarboxylic acids without derivatization.

  • Instrumentation: A high-performance liquid chromatograph coupled to a high-resolution mass spectrometer (e.g., Orbitrap or Q-TOF).

  • LC Conditions:

    • Column: A C18 reversed-phase column (e.g., 100 mm x 2.1 mm, 1.8 µm particle size).

    • Mobile Phase A: 0.1% formic acid in water.

    • Mobile Phase B: 0.1% formic acid in acetonitrile.

    • Gradient: Start with 5% B, increase to 95% B over 10 minutes, hold for 2 minutes, and then return to initial conditions.

    • Flow Rate: 0.3 mL/min.

  • MS Conditions:

    • Ionization Mode: Electrospray Ionization (ESI) in negative ion mode.

    • Mass Range: Scan from m/z 100 to 1000.

    • Data Analysis: The isotopic distribution is determined from the high-resolution mass spectrum of the deprotonated molecule [M-H]⁻.

Protocol 2: Isotopic Purity Assessment by Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed structural information and can be used to determine the extent of deuteration at specific positions within a molecule.

1. Sample Preparation

  • Solvent: Choose a suitable non-deuterated solvent in which the compound is soluble (e.g., DMSO, Methanol). A deuterated solvent can also be used, but care must be taken to distinguish the residual solvent peak from analyte signals.

  • Procedure:

    • Accurately weigh approximately 5-10 mg of the deuterated dicarboxylic acid into an NMR tube.

    • Add approximately 0.6 mL of the chosen solvent.

    • Cap the tube and vortex until the sample is fully dissolved.

2. NMR Analysis

  • Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher).

  • ¹H NMR Spectroscopy:

    • Acquisition: Acquire a standard proton NMR spectrum. The absence or significant reduction of proton signals at positions expected to be deuterated is a primary indicator of high isotopic purity.

    • Quantification: The isotopic purity can be estimated by comparing the integral of a residual proton signal in the deuterated region to the integral of a proton signal from a known, non-deuterated internal standard of known concentration.

  • ²H (Deuterium) NMR Spectroscopy:

    • Acquisition: Acquire a deuterium NMR spectrum. This will show signals for the deuterium atoms in the molecule.

    • Analysis: The presence and chemical shifts of the deuterium signals confirm the positions of deuteration. The relative integrals of the deuterium signals can provide information about the distribution of deuterium within the molecule.

  • ¹³C NMR Spectroscopy:

    • Acquisition: Acquire a proton-decoupled ¹³C NMR spectrum.

    • Analysis: The coupling between carbon and deuterium (C-D) results in characteristic splitting patterns (e.g., a triplet for a CD group, a quintet for a CD₂ group). The absence of C-H couplings at the deuterated positions confirms high isotopic enrichment.

Mandatory Visualization

The following diagram illustrates a generalized workflow for the assessment of isotopic purity of a deuterated compound.

G cluster_0 Sample Preparation cluster_1 Analytical Measurement cluster_2 Data Analysis & Reporting A Receive Deuterated Compound B Weighing & Dissolution A->B C Derivatization (for GC-MS) B->C D Mass Spectrometry (GC-MS or LC-MS) B->D E NMR Spectroscopy ('H, 'H, 'C) B->E C->D F Analyze Mass Spectrum / NMR Spectrum D->F E->F G Calculate Isotopic Purity F->G H Generate Certificate of Analysis G->H

Caption: Workflow for Isotopic Purity Assessment.

References

Cross-Validation of Analytical Methods for Long-Chain Fatty Acids: A Comparative Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the precise quantification of long-chain fatty acids (LCFAs) is essential for advancements in metabolic research, nutritional science, and the development of novel therapeutics. The two primary analytical techniques for this purpose are Gas Chromatography (GC) and Liquid Chromatography (LC), often coupled with Mass Spectrometry (MS). This guide provides an objective comparison of these methods, supported by experimental data, to assist in the selection of the most suitable technique for specific research needs.

The choice between GC and LC for fatty acid analysis is a critical decision that depends on various factors, including the specific fatty acids of interest, the sample matrix, and the desired analytical performance characteristics such as sensitivity and throughput.[1] While GC is a well-established and robust technique, LC offers advantages for certain applications, particularly for the analysis of a broader range of fatty acids without the need for derivatization.[1][2] Cross-validation of results between these two platforms can provide a high degree of confidence in the quantitative data.[1]

Methodology Comparison

Gas Chromatography and Liquid Chromatography are powerful tools for fatty acid analysis, yet they differ fundamentally in their separation principles and sample preparation requirements.

Gas Chromatography (GC) is a well-established technique for the analysis of volatile and thermally stable compounds.[1] Since fatty acids are typically non-volatile, a derivatization step is mandatory to convert them into volatile esters, most commonly fatty acid methyl esters (FAMEs).[1][3] This method provides excellent chromatographic separation and high sensitivity.[1] When coupled with a Flame Ionization Detector (FID), GC offers robust quantification, while coupling with a Mass Spectrometer (GC-MS) provides structural information for confident compound identification.[4]

Liquid Chromatography (LC) separates compounds based on their partitioning between a liquid mobile phase and a solid stationary phase. A significant advantage of LC is its ability to analyze many LCFAs directly in their free form, without the need for derivatization.[2] This simplifies sample preparation and avoids potential alteration of the analytes during chemical reactions.[2] When coupled with tandem mass spectrometry (LC-MS/MS), this technique offers high sensitivity and specificity, making it particularly suitable for complex biological matrices.[5]

Data Presentation: Performance Comparison

The selection of an analytical method often hinges on its performance characteristics. The following table summarizes key validation parameters for GC and LC methods for long-chain fatty acid analysis, compiled from various studies.

Performance ParameterGas Chromatography (GC)Liquid Chromatography (LC)Key Considerations
Derivatization Mandatory (typically to FAMEs)[1]Often not required[2]Derivatization adds sample preparation steps but can improve volatility and chromatographic behavior for GC.
Sensitivity HighHigh to Very High (with MS/MS)[5]LC-MS/MS can offer superior sensitivity for targeted analysis.[5]
Selectivity HighVery High (with MS/MS)Both techniques offer high selectivity, which is further enhanced with mass spectrometric detection.
Linearity (r²) > 0.99[6]> 0.99[7]Both methods demonstrate excellent linearity over a wide concentration range.
Limit of Detection (LOD) ng/mL to µg/mL range[6]Sub-ng/mL to ng/mL range[7]LC-MS/MS generally provides lower limits of detection.[7]
Limit of Quantification (LOQ) µg/mL range[6]ng/mL range[7]LC-MS/MS allows for the quantification of very low abundance fatty acids.[7]
Precision (RSD %) < 10%[8]< 15%[9]Both methods demonstrate good precision and reproducibility.
Sample Throughput LowerHigherLC methods can have shorter run times, leading to higher sample throughput.[4]

Note: The values presented are indicative and can vary significantly based on the specific instrumentation, method, and matrix.

Experimental Protocols

Detailed and standardized experimental protocols are crucial for achieving reproducible and reliable results. Below are representative protocols for the analysis of long-chain fatty acids using GC-MS and LC-MS.

Protocol 1: GC-MS Analysis of Long-Chain Fatty Acids as Fatty Acid Methyl Esters (FAMEs)

This protocol outlines the lipid extraction from a biological sample, followed by derivatization to FAMEs and subsequent analysis by GC-MS.

1. Lipid Extraction (Folch Method)

  • Homogenize the sample (e.g., tissue, plasma) in a chloroform:methanol (2:1, v/v) solution.[10]

  • Add an internal standard (e.g., heptadecanoic acid) for quantification.

  • Vortex the mixture thoroughly and centrifuge to separate the phases.

  • Collect the lower organic phase containing the lipids.

  • Dry the lipid extract under a stream of nitrogen.

2. Derivatization to FAMEs

  • To the dried lipid extract, add a methylation reagent such as 14% boron trifluoride in methanol (BF3-methanol).

  • Heat the mixture at 100°C for 30 minutes.

  • After cooling, add water and hexane to extract the FAMEs.

  • Vortex and centrifuge to separate the phases.

  • Collect the upper hexane layer containing the FAMEs.

  • Dry the hexane extract and reconstitute in a suitable solvent (e.g., hexane) for GC-MS analysis.

3. GC-MS Analysis

  • GC Column: Use a capillary column suitable for FAME analysis (e.g., DB-23).[11]

  • Oven Temperature Program: Start at a low temperature (e.g., 60°C) and ramp up to a final temperature of around 220-250°C.[11]

  • Injector Temperature: 250°C.

  • Carrier Gas: Helium.

  • MS Conditions: Operate the mass spectrometer in electron ionization (EI) mode and scan a mass range of m/z 50-500 to detect the FAMEs.[1]

Protocol 2: LC-MS/MS Analysis of Free Long-Chain Fatty Acids

This protocol describes the analysis of underivatized long-chain fatty acids using LC-MS/MS.

1. Sample Preparation and Extraction

  • To the sample (e.g., plasma, cell lysate), add an internal standard mixture (e.g., deuterated fatty acids).[12]

  • Perform a liquid-liquid extraction using a solvent system such as hexane or a solid-phase extraction (SPE) with a C18 cartridge.[7][12]

  • Evaporate the organic solvent to dryness under a stream of nitrogen.

2. LC-MS/MS Analysis

  • Reconstitution: Reconstitute the dried extract in the initial mobile phase (e.g., a mixture of acetonitrile and water).[7]

  • LC Column: Use a C18 reversed-phase column.[12]

  • Mobile Phase: A gradient of mobile phase A (e.g., water with 0.1% formic acid) and mobile phase B (e.g., acetonitrile with 0.1% formic acid).[12]

  • Flow Rate: 0.3 - 0.5 mL/min.[12]

  • MS/MS Conditions: Operate the mass spectrometer in negative electrospray ionization (ESI) mode and use multiple reaction monitoring (MRM) for targeted quantification of specific fatty acids.[1]

Mandatory Visualization

CrossValidationWorkflow cluster_sample Sample Preparation cluster_gc GC-MS Pathway cluster_lc LC-MS/MS Pathway cluster_validation Cross-Validation Sample Biological Sample (e.g., Plasma, Tissue) Add_IS Add Internal Standard Sample->Add_IS Extraction Lipid Extraction Add_IS->Extraction Derivatization Derivatization (e.g., Methylation to FAMEs) Extraction->Derivatization Required for GC LC_Analysis LC-MS/MS Analysis (Direct Injection) Extraction->LC_Analysis Direct Analysis GC_Analysis GC-MS Analysis Derivatization->GC_Analysis GC_Data GC Data Acquisition GC_Analysis->GC_Data Data_Processing Data Processing & Quantification GC_Data->Data_Processing LC_Data LC-MS/MS Data Acquisition LC_Analysis->LC_Data LC_Data->Data_Processing Comparison Comparison of Results (Accuracy, Precision, Linearity) Data_Processing->Comparison Method_Selection Informed Method Selection Comparison->Method_Selection

References

A Comparative Guide to the Ionization Efficiency of Deuterated vs. Non-Deuterated Dicarboxylic Acids in Mass Spectrometry

Author: BenchChem Technical Support Team. Date: November 2025

Theoretical Underpinnings: The Deuterium Isotope Effect

The substitution of hydrogen with deuterium introduces subtle yet significant changes in the physicochemical properties of a molecule, primarily due to the difference in mass. These changes are collectively known as the deuterium isotope effect.

1. Effect on Acidity (pKa): Deuteration is known to cause a secondary isotope effect that can slightly decrease the acidity (increase the pKa) of carboxylic acids.[1] This is attributed to the lower zero-point energy of a C-D bond compared to a C-H bond, making the C-D bond stronger and slightly less likely to be cleaved. In the context of negative-mode electrospray ionization (ESI), which relies on the deprotonation of the analyte, a higher pKa could theoretically lead to a slight reduction in ionization efficiency. However, this effect is generally considered to be small.

2. Chromatographic Behavior: In reversed-phase liquid chromatography, deuterated compounds may exhibit slightly shorter retention times than their non-deuterated counterparts.[2] This "chromatographic isotope effect" is a result of the slightly lower hydrophobicity of the C-D bond compared to the C-H bond. While this does not directly impact ionization efficiency, it is a critical consideration in developing robust analytical methods to ensure that the analyte and its internal standard experience similar matrix effects.

Ionization Efficiency in Practice: The Gold Standard of Internal Standards

Despite the theoretical potential for minor differences, deuterated dicarboxylic acids are widely and successfully used as internal standards in quantitative mass spectrometry.[2][3][4] This widespread adoption is predicated on the assumption that their ionization efficiency is virtually identical to that of their non-deuterated analogs. The primary role of a deuterated internal standard is to correct for variability in sample preparation, injection volume, and, most importantly, matrix effects that can suppress or enhance the analyte signal during ionization.[5][6][7][8] For this correction to be accurate, the ionization behavior of the standard and the analyte must be the same. The fact that deuterated standards are considered the "gold standard" for quantification strongly suggests that any intrinsic difference in ionization efficiency is negligible in most applications.[2]

Quantitative Data Summary
PropertyNon-Deuterated Dicarboxylic AcidDeuterated Dicarboxylic AcidExpected Difference
Ionization Efficiency (ESI) Analyte-specificAssumed to be identical to the non-deuterated analogNegligible in most applications
Acidity (pKa) Standard valueSlightly higher (weaker acid)Minimal
Chromatographic Retention Time Standard valueMay be slightly shorterMinor, method-dependent
Molecular Weight MM + n (where n is the number of deuterium atoms)Defined by the number of deuterium labels

Experimental Protocols

To definitively determine the relative ionization efficiency of a deuterated versus a non-deuterated dicarboxylic acid, a direct comparison experiment can be performed.

Protocol: Direct Comparison of Ionization Efficiency in ESI-MS

Objective: To quantitatively compare the signal response of a deuterated and a non-deuterated dicarboxylic acid under identical analytical conditions.

Materials:

  • Non-deuterated dicarboxylic acid (e.g., Succinic acid)

  • Deuterated dicarboxylic acid (e.g., Succinic acid-d4)

  • LC-MS grade water

  • LC-MS grade acetonitrile

  • Formic acid

  • High-precision analytical balance

  • Volumetric flasks and pipettes

  • Liquid chromatography-tandem mass spectrometry (LC-MS/MS) system with an electrospray ionization (ESI) source

Procedure:

  • Stock Solution Preparation:

    • Accurately prepare 1 mg/mL stock solutions of both the non-deuterated and deuterated dicarboxylic acid in a suitable solvent (e.g., 50:50 water:acetonitrile).

  • Working Standard Preparation:

    • Prepare a series of working standard solutions containing both the non-deuterated and deuterated dicarboxylic acid at identical concentrations (e.g., 1, 5, 10, 50, 100, 500, 1000 ng/mL). This is a 1:1 mixture.

  • LC-MS/MS Analysis:

    • Chromatography:

      • Column: C18 reversed-phase column.

      • Mobile Phase A: Water with 0.1% formic acid.

      • Mobile Phase B: Acetonitrile with 0.1% formic acid.

      • Gradient: A suitable gradient to ensure good peak shape and separation from any potential contaminants.

      • Injection Volume: 5 µL.

    • Mass Spectrometry:

      • Ionization Mode: Negative Electrospray Ionization (ESI-).

      • Scan Type: Multiple Reaction Monitoring (MRM).

      • MRM Transitions:

        • Non-deuterated: Monitor the precursor to product ion transition (e.g., for succinic acid: m/z 117 -> 73).

        • Deuterated: Monitor the corresponding transition for the deuterated analog (e.g., for succinic acid-d4: m/z 121 -> 76).

      • Optimize source parameters (e.g., capillary voltage, source temperature, gas flows) for maximum signal intensity.

  • Data Analysis:

    • For each concentration level, inject the 1:1 mixture multiple times (n=3-5).

    • Integrate the peak areas for both the deuterated and non-deuterated dicarboxylic acid.

    • Calculate the ratio of the peak area of the deuterated compound to the non-deuterated compound at each concentration level.

    • If the ionization efficiencies are identical, this ratio should be consistently close to 1.0 across the entire concentration range.

Visualizations

experimental_workflow cluster_prep Sample Preparation cluster_analysis Analysis cluster_data Data Processing cluster_conclusion Conclusion stock_non_deut Non-Deuterated Stock working_std 1:1 Working Standards stock_non_deut->working_std stock_deut Deuterated Stock stock_deut->working_std lc_ms LC-MS/MS Analysis working_std->lc_ms peak_integration Peak Area Integration lc_ms->peak_integration ratio_calc Calculate Peak Area Ratio (Deuterated / Non-Deuterated) peak_integration->ratio_calc conclusion Compare Ratio to 1.0 ratio_calc->conclusion

Caption: Workflow for comparing ionization efficiency.

logical_relationship cluster_assumption Fundamental Assumption cluster_implication Implication cluster_reasoning Reasoning cluster_caveat Theoretical Caveat assumption Deuterated standards are the 'gold standard' for quantitative MS. implication Ionization efficiency of deuterated and non-deuterated analogs is considered identical. assumption->implication reasoning Accurate correction for matrix effects requires identical ionization behavior. implication->reasoning caveat Minor secondary isotope effects on pKa could theoretically cause a small difference. implication->caveat

References

The Gold Standard for Dicarboxylic Acid Quantification: A Comparative Guide to 1,14-Tetradecanedioic-D24 Acid as an Internal Standard

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals engaged in the precise quantification of dicarboxylic acids, the choice of an appropriate internal standard is paramount to ensure the accuracy and reliability of analytical data. This guide provides an objective comparison of 1,14-Tetradecanedioic-D24 acid as an internal standard against other alternatives, supported by established analytical principles and experimental data from relevant studies.

The use of stable isotope-labeled internal standards (SIL-IS), particularly deuterated compounds, is widely recognized as the "gold standard" in quantitative mass spectrometry-based bioanalysis.[1] 1,14-Tetradecanedioic-D24 acid, a deuterated form of the endogenous dicarboxylic acid, offers significant advantages in analytical methodologies such as gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-tandem mass spectrometry (LC-MS/MS). Its chemical properties are nearly identical to the unlabeled analyte, 1,14-tetradecanedioic acid (TDA), allowing it to effectively compensate for variations during sample preparation and analysis.

Performance Comparison: Accuracy and Precision

The primary benefit of using a deuterated internal standard like 1,14-Tetradecanedioic-D24 acid is the marked improvement in the accuracy and precision of quantitative measurements. By co-eluting with the analyte, it experiences similar matrix effects, ionization suppression or enhancement, and extraction recovery, leading to more reliable and reproducible results.

While specific comparative data for 1,14-Tetradecanedioic-D24 acid against other internal standards for dicarboxylic acid analysis is not extensively published in publicly available literature, a robust LC-MS/MS assay for the quantification of endogenous 1,14-tetradecanedioic acid (TDA) and 1,16-hexadecanedioic acid (HDA) in human plasma has been developed and validated using a "fit-for-purpose" approach.[2][3] This validation, conducted over a standard curve range of 2.5–1000 nM, demonstrates the suitability of a deuterated internal standard for achieving accurate and precise results.[2][3]

The following tables illustrate the expected performance of a deuterated internal standard compared to a structural analog internal standard, based on data from similar bioanalytical assays.

Table 1: Comparison of Inter- and Intra-Assay Precision and Accuracy

Internal Standard TypeAnalyte ConcentrationIntra-Assay Precision (%CV)Inter-Assay Precision (%CV)Intra-Assay Accuracy (%Bias)Inter-Assay Accuracy (%Bias)
1,14-Tetradecanedioic-D24 Acid (Deuterated IS) Low QC< 15%< 15%± 15%± 15%
Mid QC< 15%< 15%± 15%± 15%
High QC< 15%< 15%± 15%± 15%
Structural Analog IS (e.g., Dodecanedioic Acid) Low QC< 20%< 20%± 20%± 20%
Mid QC< 20%< 20%± 20%± 20%
High QC< 20%< 20%± 20%± 20%
Data is representative of typical performance and acceptance criteria in regulated bioanalysis. QC = Quality Control.

Table 2: Comparison of Recovery and Matrix Effect

Internal Standard TypeAnalyteRecovery (%)Matrix Effect (%)
1,14-Tetradecanedioic-D24 Acid (Deuterated IS) 1,14-Tetradecanedioic Acid85 - 11585 - 115
Structural Analog IS (e.g., Dodecanedioic Acid) 1,14-Tetradecanedioic Acid70 - 13070 - 130
Data is representative of typical performance and acceptance criteria in regulated bioanalysis.

Experimental Protocols

A detailed methodology for the quantification of dicarboxylic acids using a deuterated internal standard is crucial for reproducibility. The following is a generalized experimental protocol based on the LC-MS/MS method developed by Santockyte et al. (2018) for the analysis of 1,14-tetradecanedioic acid in human plasma.[2][3]

1. Sample Preparation:

  • Spiking: To a 100 µL aliquot of plasma sample, add a known concentration of 1,14-Tetradecanedioic-D24 acid internal standard solution.

  • Protein Precipitation: Add 400 µL of cold acetonitrile to the plasma sample to precipitate proteins.

  • Vortex and Centrifuge: Vortex the mixture for 1 minute, followed by centrifugation at 13,000 rpm for 10 minutes.

  • Supernatant Transfer: Carefully transfer the supernatant to a clean tube.

  • Evaporation: Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitution: Reconstitute the residue in 100 µL of the initial mobile phase.

2. LC-MS/MS Analysis:

  • Chromatographic System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.

  • Column: A C18 reversed-phase column is typically used for the separation of dicarboxylic acids.

  • Mobile Phase: A gradient of an aqueous solution with a small amount of acid (e.g., 0.1% formic acid) and an organic solvent (e.g., acetonitrile or methanol).

  • Mass Spectrometer: A triple quadrupole mass spectrometer operating in multiple reaction monitoring (MRM) mode.

  • Ionization: Electrospray ionization (ESI) in negative ion mode is commonly used for the detection of carboxylic acids.

  • MRM Transitions: Monitor specific precursor-to-product ion transitions for both 1,14-tetradecanedioic acid and 1,14-Tetradecanedioic-D24 acid.

3. Data Analysis:

  • Construct a calibration curve by plotting the peak area ratio of the analyte to the internal standard against the concentration of the calibration standards.

  • Determine the concentration of the analyte in the unknown samples by interpolating their peak area ratios from the calibration curve.

Mandatory Visualizations

The following diagrams illustrate the experimental workflow and the logical relationship of key validation parameters.

Experimental_Workflow cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing Sample Plasma Sample Spike Spike with 1,14-Tetradecanedioic-D24 Acid Sample->Spike Precipitate Protein Precipitation (Acetonitrile) Spike->Precipitate Centrifuge Vortex & Centrifuge Precipitate->Centrifuge Transfer Transfer Supernatant Centrifuge->Transfer Evaporate Evaporate to Dryness Transfer->Evaporate Reconstitute Reconstitute Evaporate->Reconstitute Inject Inject into LC-MS/MS Reconstitute->Inject Separate Chromatographic Separation Inject->Separate Detect Mass Spectrometric Detection (MRM) Separate->Detect Integrate Peak Integration Detect->Integrate Calculate Calculate Peak Area Ratio (Analyte/IS) Integrate->Calculate Quantify Quantify against Calibration Curve Calculate->Quantify

Figure 1: Experimental workflow for the quantification of dicarboxylic acids using a deuterated internal standard.

Validation_Parameters cluster_method Analytical Method Validation cluster_is Internal Standard Performance Accuracy Accuracy (%Bias) LLOQ Lower Limit of Quantification Accuracy->LLOQ Precision Precision (%CV) Precision->LLOQ Recovery Recovery (%) MatrixEffect Matrix Effect (%) Selectivity Selectivity Selectivity->LLOQ Deuterated_IS 1,14-Tetradecanedioic-D24 Acid Deuterated_IS->Accuracy Improves Deuterated_IS->Precision Improves Deuterated_IS->Recovery Compensates for Variability Deuterated_IS->MatrixEffect Compensates for Suppression/Enhancement Analog_IS Structural Analog IS Analog_IS->Accuracy Analog_IS->Precision Analog_IS->Recovery Analog_IS->MatrixEffect

Figure 2: Logical relationship of key validation parameters influenced by the choice of internal standard.

References

A Researcher's Guide to Deuterated Fatty Acid Standards: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: November 2025

In the intricate world of lipidomics, metabolomics, and drug development, the precise and accurate quantification of fatty acids is paramount. Deuterated fatty acid standards have emerged as an indispensable tool, particularly when coupled with mass spectrometry-based techniques like Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). Their near-identical chemical and physical properties to their endogenous counterparts, distinguished only by a mass shift, allow for superior correction of variability during sample preparation and analysis, leading to highly reliable data.[1][2]

This guide provides a comparative analysis of different deuterated fatty acid standards, offering insights into their performance, selection criteria, and application. It is designed to assist researchers, scientists, and drug development professionals in making informed decisions for their analytical needs.

Key Performance Metrics for Deuterated Fatty Acid Standards

The selection of a suitable deuterated fatty acid standard is a critical step that directly influences the accuracy and precision of experimental results. Several key performance metrics should be carefully considered:

Performance Metric Description Recommendation
Isotopic Purity The percentage of the standard that is fully deuterated. It is crucial for minimizing interference from unlabeled or partially labeled molecules.≥98% isotopic enrichment is recommended to ensure a low limit of quantitation (LLOQ).[3]
Chemical Purity The percentage of the standard that is the specified fatty acid, free from other chemical contaminants.>99% chemical purity is ideal to ensure that the analytical response is solely from the analyte of interest.[3]
Position of Deuterium Atoms The location of deuterium atoms on the fatty acid molecule. Labeling on the carbon backbone is generally more stable than on exchangeable sites like carboxyl groups.Choose standards with stable labeling to prevent deuterium-hydrogen exchange during sample preparation and analysis.[3]
Number of Deuterium Atoms The total number of deuterium atoms incorporated into the fatty acid molecule.A sufficient number (typically 2 to 10) is necessary to create a clear mass shift from the native analyte and avoid isotopic overlap.[3]
Certificate of Analysis (CoA) A document provided by the supplier that details the isotopic and chemical purity of the standard.Always review the CoA before using a new batch of standards. Reputable suppliers will readily provide this documentation.[3]

Comparative Overview of Commercially Available Deuterated Fatty Acid Standards

Several reputable suppliers offer a wide array of deuterated fatty acid standards. While direct head-to-head performance data is often proprietary, the following table provides a comparative overview of offerings from prominent suppliers based on publicly available information. Researchers are encouraged to request Certificates of Analysis for specific lots to obtain precise purity data.

Supplier Range of Deuterated Fatty Acids Offered (Examples) Noteworthy Features
Cayman Chemical Deuterated Saturated/Monounsaturated Fatty Acid MaxSpec® LC-MS Mixture, Arachidonic Acid (d8), Eicosapentaenoic Acid (d5)[4][5]Offers mixtures of deuterated fatty acids suitable for use as internal standards in mass spectrometry applications. Products are supplied in amber ampules with an argon-purged headspace to prevent oxidation.[4]
Cambridge Isotope Laboratories (CIL) Myristic acid (¹³C, d₃), Palmitic acid (¹³C, d₃₁), Stearic acid (¹³C, d₃₅), Oleic acid (¹³C, d₂), Linoleic acid (¹³C, d₄)Provides a diverse library of stable isotope-labeled lipids, including both deuterated and ¹³C-labeled fatty acids, available in various labeling patterns and material grades.[6]
Avanti Polar Lipids Linoleic acid (d5), 15(S)-HETE-d11, oleic acid-d9, arachidonic acid-d11A well-established supplier of high-purity lipid standards.
Sigma-Aldrich (Merck) A broad portfolio of lipid and fatty acid standards for various applications, including food, microbiology, and diagnostics.Offers a comprehensive range of analytical standards and certified reference materials.
FB Reagents Azelaic Acid-d14, Decanoic Acid-d19, Palmitic Acid-d31, Oleic acid-d17[7]Specializes in a wide range of deuterated lipids and detergents for biophysical and structural studies.[7]

Experimental Protocols for the Utilization of Deuterated Fatty Acid Standards

The accurate quantification of fatty acids using deuterated internal standards necessitates a robust and well-defined experimental workflow. The following are generalized protocols for sample preparation and analysis using GC-MS and LC-MS/MS.

Protocol 1: Fatty Acid Extraction and Derivatization for GC-MS Analysis

This protocol outlines a standard method for the extraction and derivatization of total fatty acids from biological samples to form fatty acid methyl esters (FAMEs) for GC-MS analysis.[3][8]

Materials:

  • Biological sample (e.g., plasma, tissue, cells)

  • Deuterated fatty acid internal standard mix

  • Chloroform:Methanol (2:1, v/v)

  • 0.9% NaCl solution

  • Boron trifluoride (BF₃) in methanol (14%)

  • Hexane

  • Anhydrous sodium sulfate

Procedure:

  • Sample Homogenization & Internal Standard Spiking: To a known amount of the biological sample, add a precise amount of the deuterated fatty acid internal standard mix. Homogenize the sample in a chloroform:methanol solution.[8]

  • Lipid Extraction: Add 0.9% NaCl solution and vortex thoroughly. Centrifuge to separate the phases and carefully collect the lower organic phase containing the lipids.[8]

  • Derivatization to FAMEs: Evaporate the solvent from the lipid extract under a stream of nitrogen. Add BF₃-methanol, cap the tube tightly, and heat at 100°C for 30 minutes.

  • FAMEs Extraction: After cooling, add hexane and water to the tube. Vortex and centrifuge to separate the phases. Collect the upper hexane layer containing the FAMEs.

  • Drying and Analysis: Pass the hexane extract through a small column of anhydrous sodium sulfate to remove any residual water. The sample is now ready for GC-MS analysis.

Protocol 2: Sample Preparation for LC-MS/MS Analysis

This protocol provides a general procedure for the extraction of fatty acids from biological samples for subsequent LC-MS/MS analysis.

Materials:

  • Biological sample (e.g., plasma, cell lysate)

  • Deuterated fatty acid internal standard

  • Acetonitrile

  • 0.1% Formic acid in water

  • 0.1% Formic acid in acetonitrile

Procedure:

  • Protein Precipitation & Internal Standard Spiking: To the biological sample, add a known amount of the deuterated fatty acid internal standard. Add cold acetonitrile to precipitate proteins.

  • Centrifugation: Vortex the mixture and centrifuge at high speed to pellet the precipitated proteins.

  • Supernatant Collection: Carefully transfer the supernatant to a new tube.

  • Solvent Evaporation and Reconstitution: Evaporate the supernatant to dryness under a stream of nitrogen. Reconstitute the dried extract in a suitable mobile phase (e.g., 50:50 water:acetonitrile with 0.1% formic acid). The sample is now ready for LC-MS/MS analysis.

Signaling Pathways and Experimental Workflows

Deuterated fatty acids are instrumental in studying various cellular processes. Fatty acids are not merely metabolic fuels but also act as signaling molecules that regulate diverse cellular functions.[1]

Peroxisome Proliferator-Activated Receptor (PPAR) Signaling

Fatty acids and their derivatives serve as natural ligands for Peroxisome Proliferator-Activated Receptors (PPARs).[1] PPARs are nuclear receptors that, upon activation, function as transcription factors to regulate the expression of genes involved in lipid and glucose metabolism.[1] The activation of PPARs promotes the uptake, utilization, and catabolism of fatty acids.[1]

PPAR_Signaling Fatty_Acids Fatty Acids PPAR PPAR Fatty_Acids->PPAR binds PPAR_RXR_Complex PPAR-RXR Heterodimer PPAR->PPAR_RXR_Complex RXR RXR RXR->PPAR_RXR_Complex PPRE PPRE (DNA) PPAR_RXR_Complex->PPRE binds to Gene_Expression Target Gene Expression PPRE->Gene_Expression regulates Metabolic_Effects Lipid & Glucose Metabolism Gene_Expression->Metabolic_Effects

Caption: PPAR signaling pathway activated by fatty acids.

Experimental Workflow for Quantitative Fatty Acid Analysis

The following diagram illustrates a typical workflow for the quantitative analysis of fatty acids in biological samples using deuterated internal standards. This process ensures high accuracy and precision by accounting for sample loss and analytical variability.[1][2][8]

Experimental_Workflow cluster_prep Sample Preparation cluster_analysis Analysis cluster_data Data Processing Sample Biological Sample Add_IS Add Deuterated Internal Standard Sample->Add_IS Extraction Lipid Extraction Add_IS->Extraction Derivatization Derivatization (for GC-MS) Extraction->Derivatization Analysis_Step GC-MS or LC-MS/MS Analysis Derivatization->Analysis_Step Peak_Integration Peak Integration Analysis_Step->Peak_Integration Ratio_Calculation Calculate Peak Area Ratio (Analyte / Internal Standard) Peak_Integration->Ratio_Calculation Quantification Quantification using Calibration Curve Ratio_Calculation->Quantification Final_Result Final Concentration Quantification->Final_Result

Caption: Experimental workflow for fatty acid analysis.

Principle of Correction using a Deuterated Internal Standard

This diagram illustrates the logical relationship of how a deuterated internal standard corrects for variations in sample handling and instrument response, ensuring accurate quantification of the target analyte.

Correction_Principle Analyte Analyte Process Sample Preparation & Analysis Analyte->Process IS Deuterated Internal Standard IS->Process Ratio Peak Area Ratio (Analyte / IS) Process->Ratio Variability Analytical Variability (e.g., loss, matrix effects) Variability->Process Accurate_Quant Accurate Quantification Ratio->Accurate_Quant leads to

Caption: How a deuterated IS corrects for variability.

References

Navigating the Global Maze: A Comparative Guide to Bioanalytical Method Validation Guidelines

Author: BenchChem Technical Support Team. Date: November 2025

A harmonized approach to ensuring data integrity in drug development.

The validation of bioanalytical methods is a cornerstone of drug development, ensuring the reliability and quality of data submitted to regulatory authorities. For researchers, scientists, and drug development professionals, a clear understanding of the regulatory landscape is paramount. Historically, different regulatory bodies like the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA) had distinct guidelines. However, the landscape has significantly shifted towards harmonization with the finalization of the International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use (ICH) M10 guideline.[1]

This guide provides a comparative overview of the key performance characteristics required for bioanalytical method validation, primarily based on the now-harmonized ICH M10 guideline, which is implemented by both the FDA and EMA.[1][2]

Comparative Overview of Key Validation Parameters

The objective of validating a bioanalytical assay is to demonstrate its suitability for its intended purpose.[3][4][5] The ICH M10 guideline provides comprehensive recommendations for the validation of bioanalytical assays for chemical and biological drugs and their metabolites in biological matrices.[1][4] The following table summarizes the core validation parameters and their acceptance criteria as outlined in the ICH M10 guideline, which represents the harmonized expectations of the FDA and EMA.

Validation Parameter Chromatographic Assays Ligand Binding Assays (LBAs)
Calibration Curve 8+ non-zero standards. r² ≥ 0.99 is recommended.6-8 non-zero standards. A weighted regression model is often used.
Accuracy & Precision (Within-run) ±15% of nominal (±20% at LLOQ)±20% of nominal (±25% at LLOQ & ULOQ)
Accuracy & Precision (Between-run) ±15% of nominal (±20% at LLOQ)±20% of nominal (±25% at LLOQ & ULOQ)
Selectivity & Specificity No significant interference at the retention time of the analyte and IS.No significant interference from the biological matrix.
Matrix Effect Assessed at low and high QC levels. IS-normalized matrix factor CV ≤ 15%.Assessed to ensure matrix does not interfere with analyte binding.
Carryover Response in a blank sample following a high concentration sample should be ≤ 20% of LLOQ and ≤ 5% of IS response.Response in a blank sample following a high concentration sample should be ≤ 20% of LLOQ.
Stability Freeze-thaw, short-term, long-term, and stock solution stability. Analyte is stable if mean concentration is within ±15% of nominal.Freeze-thaw, short-term, long-term, and stock solution stability. Analyte is stable if mean concentration is within ±20% of nominal.
Dilution Integrity Accuracy and precision should be within ±15%.Accuracy and precision should be within ±20%.

LLOQ: Lower Limit of Quantification; ULOQ: Upper Limit of Quantification; IS: Internal Standard; CV: Coefficient of Variation.

Experimental Protocols

Detailed methodologies are crucial for the successful validation of bioanalytical methods. The following outlines the typical experimental protocols for key validation experiments.

1. Accuracy and Precision:

  • Objective: To determine the closeness of agreement between the measured value and the nominal concentration (accuracy) and the degree of scatter between a series of measurements (precision).

  • Protocol:

    • Prepare Quality Control (QC) samples at a minimum of four concentration levels: Lower Limit of Quantification (LLOQ), low, medium, and high.

    • For within-run assessment, analyze at least five replicates of each QC level in a single analytical run.

    • For between-run assessment, analyze at least three separate analytical runs on different days with a fresh calibration curve in each run.

    • Calculate the mean, standard deviation, and coefficient of variation (CV) for the data from each QC level.

2. Selectivity and Specificity:

  • Objective: To demonstrate that the method can differentiate and quantify the analyte in the presence of other components in the sample.

  • Protocol:

    • Analyze blank matrix samples from at least six different individual sources.

    • Visually inspect the chromatograms or binding curves for any interfering peaks or signals at the retention time or response region of the analyte and internal standard.

    • The response of any interfering peak should not be more than 20% of the response of the LLOQ for the analyte and 5% for the internal standard.

3. Matrix Effect:

  • Objective: To assess the impact of the biological matrix on the ionization of the analyte and internal standard in mass spectrometry-based assays.

  • Protocol:

    • Extract blank matrix from at least six different sources.

    • Post-extraction, spike the analyte and internal standard at low and high QC concentrations into the extracted blank matrix.

    • Compare the response of the analyte in the post-spiked samples to the response of the analyte in a neat solution at the same concentration.

    • The IS-normalized matrix factor is calculated, and the CV of the IS-normalized matrix factor should be ≤ 15%.

4. Stability:

  • Objective: To evaluate the stability of the analyte in the biological matrix under different storage and handling conditions.

  • Protocol:

    • Freeze-Thaw Stability: Analyze low and high QC samples after undergoing at least three freeze-thaw cycles.

    • Short-Term (Bench-Top) Stability: Analyze low and high QC samples that have been kept at room temperature for a period that exceeds the expected sample handling time.

    • Long-Term Stability: Analyze low and high QC samples after storage at the intended long-term storage temperature for a period equal to or longer than the duration of the study.

    • Stock Solution Stability: Evaluate the stability of the analyte and internal standard stock solutions under their storage conditions.

    • The mean concentration of the stability samples should be within ±15% of the nominal concentration.

Visualizing the Validation Workflow

The following diagram illustrates the logical workflow of the bioanalytical method validation process, from development to the analysis of study samples, in accordance with the harmonized guidelines.

Bioanalytical_Method_Validation_Workflow cluster_dev Method Development cluster_app Application dev Method Development & Optimization selectivity Selectivity & Specificity dev->selectivity matrix_effect Matrix Effect selectivity->matrix_effect calib Calibration Curve matrix_effect->calib accuracy_precision Accuracy & Precision calib->accuracy_precision stability Stability accuracy_precision->stability dilution Dilution Integrity stability->dilution pre_study Pre-Study Validation (Partial Validation for Changes) dilution->pre_study in_study In-Study Validation (ISR, Run Acceptance) pre_study->in_study routine_analysis Routine Sample Analysis in_study->routine_analysis

Bioanalytical Method Validation Workflow

This streamlined, harmonized approach to bioanalytical method validation ensures that data is reliable and readily accepted by major regulatory bodies, ultimately facilitating the global development and approval of new medicines.

References

Unveiling Enzyme Mechanisms: A Comparative Guide to Kinetic Isotope Effects of Deuterated Dicarboxylic Acids

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, understanding the intricacies of enzyme reaction mechanisms is paramount. The kinetic isotope effect (KIE) is a powerful tool to dissect these mechanisms, providing insights into transition state structures and rate-limiting steps. This guide offers a comparative analysis of the kinetic isotope effects of deuterated dicarboxylic acids in key enzymatic reactions, supported by experimental data and detailed protocols.

The substitution of hydrogen with its heavier isotope, deuterium, at a specific position in a substrate molecule can lead to a change in the reaction rate. This phenomenon, known as the deuterium kinetic isotope effect, arises from the difference in zero-point vibrational energy between a C-H and a C-D bond. By measuring and comparing the kinetic parameters of an enzymatic reaction with both the deuterated and non-deuterated substrate, researchers can glean valuable information about the bond-breaking and bond-making events during catalysis.

This guide focuses on the enzymatic reactions of three key dicarboxylic acids central to metabolism: succinate, fumarate, and malate. We will explore the kinetic isotope effects observed with their deuterated analogues when acted upon by succinate dehydrogenase, fumarase, and malate dehydrogenase, respectively.

Comparative Analysis of Kinetic Isotope Effects

The following table summarizes the experimentally determined kinetic isotope effects for the oxidation of succinate by succinate dehydrogenase, the hydration of fumarate by fumarase, and the oxidation of malate by malic enzyme. The KIE is expressed as the ratio of the kinetic parameter for the light (non-deuterated) substrate to that of the heavy (deuterated) substrate (e.g., KIE on Vmax = Vmax(H)/Vmax(D)).

EnzymeSubstrate (Light)Substrate (Heavy)Kinetic ParameterKIE (kH/kD)Reference
Succinate DehydrogenaseSuccinatemeso-2,3-DideuterosuccinateVmax~1.0[1]
FumaraseL-MalateL-[3-²H]MalateV/K0.915 (at pH 7)[2]
FumaraseFumarate(E)-[2,3-²H₂]FumarateV/K1.31 (at pH 5-6)[2]
Malic EnzymeL-MalateL-[2-²H]MalateV/K1.5[3]

Note: The presented values are illustrative and can vary depending on the specific experimental conditions such as pH and temperature.

Experimental Protocols

A fundamental experiment to determine the kinetic isotope effect involves the parallel measurement of enzyme kinetics with the non-deuterated and deuterated substrates. Below is a generalized protocol for determining the KIE on Vmax and V/K for an enzyme that follows Michaelis-Menten kinetics.

General Protocol for Determining Kinetic Isotope Effects

1. Materials and Reagents:

  • Purified enzyme of interest (e.g., Succinate Dehydrogenase)

  • Non-deuterated dicarboxylic acid substrate (e.g., Succinic acid)

  • Deuterated dicarboxylic acid substrate (e.g., meso-2,3-Dideuterosuccinic acid)

  • Buffer solution at the optimal pH for the enzyme

  • Cofactors and any other necessary reaction components (e.g., NAD⁺ for malate dehydrogenase)

  • Spectrophotometer or other suitable detection instrument

2. Enzyme Assay:

  • Prepare a series of substrate solutions of varying concentrations for both the non-deuterated and deuterated substrates.

  • For each substrate concentration, initiate the reaction by adding a fixed amount of the enzyme.

  • Monitor the reaction progress over time by measuring the change in absorbance or fluorescence, which is proportional to product formation or substrate consumption.

  • Determine the initial reaction velocity (v₀) for each substrate concentration.

3. Data Analysis:

  • Plot the initial velocities (v₀) against the corresponding substrate concentrations ([S]) for both the non-deuterated and deuterated substrates.

  • Fit the data to the Michaelis-Menten equation (v₀ = (Vmax * [S]) / (Km + [S])) using non-linear regression analysis to determine the values of Vmax and Km for each substrate.

  • Calculate the specificity constant (V/K) for each substrate.

  • Calculate the kinetic isotope effect for each parameter by taking the ratio of the value for the non-deuterated substrate to that of the deuterated substrate (e.g., KIE on Vmax = Vmax(H) / Vmax(D)).

Visualizing the Concepts

To better understand the experimental workflow and the underlying principles of kinetic isotope effects, the following diagrams are provided.

Experimental_Workflow cluster_prep Preparation cluster_assay Enzyme Assay cluster_analysis Data Analysis P1 Prepare Enzyme Solution A1 Mix Enzyme, Buffer, and Substrate P1->A1 P2 Prepare Substrate Solutions (Deuterated & Non-deuterated) P2->A1 P3 Prepare Reaction Buffer P3->A1 A2 Monitor Reaction Progress (e.g., Spectrophotometry) A1->A2 A3 Record Initial Velocities A2->A3 D1 Plot Michaelis-Menten Curves A3->D1 D2 Determine Vmax and Km D1->D2 D3 Calculate V/K D2->D3 D4 Calculate KIE (kH/kD) D3->D4

Experimental workflow for determining kinetic isotope effects.

The diagram above outlines the key steps involved in a typical experiment to measure the kinetic isotope effect, from the preparation of reagents to the final calculation of the KIE value.

KIE_Concept cluster_energy Reaction Coordinate Reactant_H E + S-H TS_H [E--S--H]‡ Reactant_H->TS_H ΔG‡(H) Reactant_D E + S-D TS_D [E--S--D]‡ Reactant_D->TS_D ΔG‡(D) Product_H E + P TS_H->Product_H Product_D E + P' TS_D->Product_D Energy Free Energy Start End Reactant_H_level TS_H_level Reactant_H_level->TS_H_level Reactant_D_level TS_D_level Reactant_D_level->TS_D_level Product_level TS_H_level->Product_level TS_D_level->Product_level

Energy profile illustrating the primary kinetic isotope effect.

This energy profile diagram illustrates the fundamental principle of the primary kinetic isotope effect. The C-D bond has a lower zero-point energy than the C-H bond, leading to a higher activation energy (ΔG‡(D)) for the reaction involving the deuterated substrate. This results in a slower reaction rate compared to the non-deuterated substrate.

Conclusion

The study of kinetic isotope effects of deuterated dicarboxylic acids provides invaluable insights into the mechanisms of fundamental enzymatic reactions. The data presented in this guide, along with the generalized experimental protocol, offer a starting point for researchers and drug development professionals to utilize this powerful technique. By understanding the subtle energetic differences that arise from isotopic substitution, we can unravel the intricate details of enzyme catalysis, paving the way for the rational design of enzyme inhibitors and the development of novel therapeutics.

References

Safety Operating Guide

Proper Disposal of 1,14-Tetradecanedioic-D24 Acid: A Comprehensive Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the safe and compliant disposal of chemical waste is a critical component of laboratory operations. This guide provides detailed, step-by-step procedures for the proper disposal of 1,14-Tetradecanedioic-D24 acid, ensuring the safety of personnel and adherence to regulatory standards.

1,14-Tetradecanedioic-D24 acid, a deuterated form of tetradecanedioic acid, requires careful handling and disposal due to its chemical nature. While specific safety data for the deuterated compound is not extensively available, the hazards and properties are generally considered to be similar to its non-deuterated counterpart. Therefore, disposal procedures should align with those for other long-chain dicarboxylic acids, with special attention to local, regional, and national hazardous waste regulations.

Immediate Safety and Handling Precautions

Before beginning any disposal-related activities, ensure that all relevant personnel are familiar with the following safety protocols:

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical-resistant gloves, safety goggles, and a lab coat.

  • Ventilation: Handle the compound in a well-ventilated area, preferably within a fume hood, to minimize the risk of inhalation.

  • Spill Management: In case of a spill, carefully scoop up the solid material and place it into a designated, labeled container for hazardous waste. Avoid generating dust.

Quantitative Data Summary

The following table summarizes key quantitative data for 1,14-Tetradecanedioic-D24 acid and its non-deuterated form for easy reference.

Property1,14-Tetradecanedioic-D24 Acid1,14-Tetradecanedioic Acid
CAS Number 130348-88-8821-38-5
Molecular Formula C₁₄D₂₄O₄C₁₄H₂₆O₄
Molecular Weight ~282.5 g/mol ~258.35 g/mol
Appearance White solidWhite solid
Melting Point 126-128 °C125-127 °C
Water Solubility < 1%Insoluble

Step-by-Step Disposal Protocol

The proper disposal of 1,14-Tetradecanedioic-D24 acid involves a systematic approach to waste collection, storage, and transfer.

1. Waste Identification and Segregation:

  • Labeling: Clearly label a dedicated waste container as "Hazardous Waste: 1,14-Tetradecanedioic-D24 Acid" and include the date of accumulation.

  • Segregation: Do not mix this waste with other chemical waste streams, particularly strong bases or oxidizing/reducing agents.[1]

2. Waste Collection and Containerization:

  • Container: Use a chemically resistant, sealable container for collecting the solid waste.

  • Contaminated Materials: Any materials contaminated with the acid, such as gloves, weighing paper, or absorbent pads, should also be placed in the designated waste container.

3. On-site Storage:

  • Location: Store the sealed waste container in a designated, well-ventilated, and secure hazardous waste accumulation area.

  • Compatibility: Ensure the storage area is away from incompatible materials.

4. Disposal Arrangement:

  • Licensed Disposal Company: Arrange for the collection and disposal of the waste through a licensed and reputable hazardous waste disposal company.[1]

  • Regulatory Compliance: Adhere to all federal, state, and local regulations governing hazardous waste disposal.[1][2][3] This includes completing any necessary waste manifests or documentation.

5. Potential Disposal Method:

  • While the final disposal method will be determined by the licensed disposal company, a common practice for this type of organic acid is incineration. This may involve dissolving or mixing the material with a combustible solvent before incineration in a facility equipped with an afterburner and scrubber.[2]

Disposal Workflow Diagram

The following diagram illustrates the logical flow of the disposal process for 1,14-Tetradecanedioic-D24 acid.

DisposalWorkflow Disposal Workflow for 1,14-Tetradecanedioic-D24 Acid Start Start: Generation of 1,14-Tetradecanedioic-D24 Acid Waste Identify Step 1: Identify and Segregate Waste - Label dedicated container - Do not mix with other wastes Start->Identify Collect Step 2: Collect Waste - Use a sealable, resistant container - Include contaminated materials Identify->Collect Store Step 3: On-site Storage - Designated hazardous waste area - Secure and ventilated Collect->Store Arrange Step 4: Arrange for Disposal - Contact licensed disposal company - Complete necessary paperwork Store->Arrange Dispose Step 5: Off-site Disposal - Transport by licensed hauler - Incineration or other approved method Arrange->Dispose End End: Compliant Disposal Complete Dispose->End

References

Essential Safety and Logistical Guidance for Handling 1,14-Tetradecanedioic-D24 Acid

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the safe handling and disposal of specialized chemical compounds like 1,14-Tetradecanedioic-D24 acid are paramount for a secure and compliant laboratory environment. This guide provides immediate, essential safety protocols, operational plans, and disposal procedures to minimize risk and ensure regulatory adherence.

Chemical Identifier:

  • Name: 1,14-Tetradecanedioic-D24 Acid

  • CAS Number: 130348-88-8[1][2]

  • Molecular Formula: C₁₄D₂₄H₂O₄[3]

  • Appearance: White solid[1]

Hazard Identification and First Aid

1,14-Tetradecanedioic-D24 acid is classified as an irritant.[1] The safety data for the deuterated compound is based on its non-deuterated counterpart, 1,14-Tetradecanedioic acid, and the hazards are presumed to be similar.[1] The non-deuterated form is known to cause skin and eye irritation and may lead to respiratory irritation.[4]

HazardDescriptionFirst Aid Measures
Eye Irritation Causes serious eye irritation.Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek medical attention.
Skin Irritation Causes skin irritation.Wash the affected area with soap and water.[1] Remove contaminated clothing. If irritation persists, seek medical attention.
Inhalation May cause respiratory tract irritation.[4]Move the individual to fresh air. If breathing is difficult, seek immediate medical attention.
Ingestion Potential for gastrointestinal irritation.Do not induce vomiting. Rinse mouth with water and seek immediate medical attention.
Personal Protective Equipment (PPE)

A comprehensive PPE strategy is mandatory to create a barrier between the handler and the chemical.

PPE CategorySpecificationRationale
Eye/Face Protection Chemical splash-resistant safety goggles.[1]To prevent eye contact which can cause serious irritation.[4]
Hand Protection Chemical-resistant gloves (e.g., nitrile or neoprene).[1]To prevent skin contact which can cause irritation.[4]
Skin/Body Protection Laboratory coat and close-toed footwear.To protect skin from accidental splashes or spills.
Respiratory Protection Use in a well-ventilated area, preferably a fume hood.[1] For spills, a self-contained breathing apparatus may be necessary.[1]To minimize inhalation of dust particles which may cause respiratory irritation.[4]

Operational Plan: Handling and Storage

Engineering Controls:

  • Always handle 1,14-Tetradecanedioic-D24 acid in a well-ventilated area, preferably within a chemical fume hood to minimize inhalation of dust.[1]

  • Ensure that eyewash stations and safety showers are readily accessible.[1]

Handling Procedures:

  • Preparation: Before handling, ensure all necessary PPE is donned correctly. Prepare the workspace by removing any unnecessary items and ensuring spill cleanup materials are accessible.

  • Weighing and Transfer: Conduct all weighing and transferring of the powdered solid within a fume hood to control dust. Use appropriate tools (e.g., spatula, weigh boat) to minimize the generation of airborne particles.

  • Solution Preparation: When dissolving the solid, add the acid to the solvent slowly to avoid splashing.

  • Post-Handling: After handling, decontaminate all equipment and the work area. Wash hands thoroughly with soap and water.

Storage:

  • Store at room temperature in a dry, well-ventilated area.[1]

  • Keep containers tightly closed to prevent moisture absorption and contamination.

  • Store away from incompatible materials such as bases and strong oxidizing/reducing agents.[1]

Spill Management and Disposal Plan

Accidental Release Measures

In the event of a spill, follow these steps to ensure safety and proper cleanup:

  • Evacuate: Immediately evacuate non-essential personnel from the spill area.

  • Ventilate: Ensure the area is well-ventilated, if safe to do so.

  • PPE: Don the appropriate PPE, including respiratory protection (a self-contained breathing apparatus for larger spills), chemical-resistant gloves, and eye protection.[1]

  • Containment: For powdered spills, carefully sweep or scoop the material to avoid creating dust.[5] For liquid spills, create a dike around the spill using an inert absorbent material like vermiculite or sand.[5][6]

  • Neutralization: For acid spills, cautiously neutralize with a suitable agent like sodium bicarbonate or soda ash, working from the outside in.[5][6] Use pH paper to confirm neutralization.[6]

  • Cleanup: Absorb the neutralized mixture with an inert material.[5] Place the absorbed material and any contaminated PPE into a clearly labeled, sealed container for hazardous waste.[5]

  • Decontamination: Clean the spill area thoroughly with soap and water.

Disposal Plan

All waste materials, including the chemical itself, contaminated absorbents, and disposable PPE, must be treated as hazardous waste.

Waste Disposal Protocol:

  • Segregation: Collect all waste material, including unused product and contaminated consumables (e.g., gloves, wipes), in a designated and clearly labeled hazardous waste container.

  • Labeling: Ensure the container is properly labeled with "Hazardous Waste," the chemical name "1,14-Tetradecanedioic-D24 Acid," and any associated hazards.

  • Storage: Store the waste container in a designated, secure area, away from incompatible materials.

  • Disposal: Arrange for disposal through a licensed disposal company, adhering to all federal, state, and local regulations.[1]

Experimental Workflow Diagram

Workflow for Handling 1,14-Tetradecanedioic-D24 Acid cluster_prep Preparation cluster_handling Handling cluster_post Post-Handling cluster_disposal Waste Disposal prep_ppe Don Appropriate PPE prep_workspace Prepare Workspace in Fume Hood prep_ppe->prep_workspace prep_materials Gather Spill Cleanup Materials prep_workspace->prep_materials handle_weigh Weigh and Transfer Solid prep_materials->handle_weigh handle_dissolve Prepare Solution handle_weigh->handle_dissolve spill Spill Occurs handle_weigh->spill post_decon Decontaminate Equipment & Workspace handle_dissolve->post_decon handle_dissolve->spill post_wash Wash Hands post_decon->post_wash disp_collect Collect Contaminated Materials post_decon->disp_collect Waste from decontamination end_op End of Operation post_wash->end_op disp_label Label Hazardous Waste Container disp_collect->disp_label disp_store Store in Designated Area disp_label->disp_store disp_dispose Dispose via Licensed Company disp_store->disp_dispose start Start start->prep_ppe spill_cleanup Follow Spill Management Protocol spill->spill_cleanup spill_cleanup->disp_collect

Caption: Workflow for handling 1,14-Tetradecanedioic-D24 acid.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.